Nucleoprotein (396-404) (TFA)
Description
BenchChem offers high-quality Nucleoprotein (396-404) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (396-404) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H72F3N13O16 |
|---|---|
Molecular Weight |
1192.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H71N13O14.C2HF3O2/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28;3-2(4,5)1(6)7/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77);(H,6,7)/t27-,30-,31-,32-,33-,34-,35-,36-,42-;/m0./s1 |
InChI Key |
VANNPXCFRPLRGR-LWNMBENESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Nucleoprotein (396-404) (TFA): An Immunodominant CTL Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoprotein (396-404) is a synthetic peptide fragment corresponding to amino acids 396-404 of the nucleoprotein (NP) from the Lymphocytic Choriomeningitis Virus (LCMV). This nonamer, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized and immunodominant cytotoxic T-lymphocyte (CTL) epitope. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b). The "(TFA)" designation indicates that the peptide is supplied as a salt with Trifluoroacetic acid, a common counterion used during peptide synthesis and purification. This peptide serves as a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and understanding the mechanisms of cellular immunity.
Physicochemical and Purity Specifications
The Nucleoprotein (396-404) (TFA) peptide is a lyophilized powder, typically white to off-white in color. Its quality and purity are critical for reliable and reproducible experimental outcomes. Below is a summary of its key physicochemical properties and typical supplier specifications.
| Property | Value |
| Amino Acid Sequence | Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI) |
| Molecular Formula | C50H71N13O14 |
| Molecular Weight | 1078.18 g/mol [1] |
| MHC Restriction | H-2D(b)[1] |
| Viral Source | Lymphocytic Choriomeningitis Virus (LCMV)[1] |
| Purity (by HPLC) | Typically ≥95% or ≥98% |
| Appearance | White to off-white lyophilized powder |
| Storage Conditions | Store at -20°C or -80°C for long-term stability.[1] |
| Solubility | Soluble in water or DMSO. For cell-based assays, it is recommended to dissolve in a small amount of sterile DMSO and then dilute to the final working concentration with aqueous buffer or culture medium. |
| Counterion | Trifluoroacetic Acid (TFA) |
Function: A Potent Stimulator of CD8+ T-Cell Responses
The primary function of the Nucleoprotein (396-404) peptide is to act as a specific antigen for the activation of CD8+ cytotoxic T-lymphocytes. In an LCMV-infected cell, the viral nucleoprotein is degraded into smaller peptide fragments by the proteasome in the cytoplasm. The NP (396-404) fragment is then transported into the endoplasmic reticulum, where it binds to MHC class I H-2D(b) molecules. This peptide-MHC complex is subsequently transported to the cell surface.
CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the NP (396-404)-H-2D(b) complex will bind to the infected cell. This binding, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T cell into an effector CTL. These CTLs can then identify and eliminate other infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, or by inducing apoptosis through Fas/FasL interactions. Due to its high affinity for H-2D(b) and the robust T-cell response it elicits, NP (396-404) is considered an immunodominant epitope in the C57BL/6 mouse model of LCMV infection.[2][3]
Signaling and Antigen Presentation Pathway
The following diagram illustrates the MHC Class I antigen presentation pathway that leads to the presentation of the Nucleoprotein (396-404) epitope on the surface of an infected cell, leading to T-cell recognition.
Caption: MHC Class I presentation of Nucleoprotein (396-404).
Experimental Protocols
Nucleoprotein (396-404) is widely used in a variety of T-cell assays. Below are detailed methodologies for two key experiments: Intracellular Cytokine Staining (ICS) for IFN-γ and the Chromium-51 Release Assay.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of NP (396-404)-specific CD8+ T cells from the spleens of LCMV-infected mice based on their production of IFN-γ following peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected and control mice.
-
Nucleoprotein (396-404) (TFA) peptide stock solution (e.g., 1 mg/mL in DMSO).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
Brefeldin A (e.g., 10 mg/mL stock).
-
Recombinant human IL-2 (optional, for enhancing cytokine signal).
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fixable viability dye.
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44, and IFN-γ.
-
Fixation/Permeabilization buffer kit.
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1 x 10^7 cells/mL.
-
Plating: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.
-
Peptide Stimulation:
-
Prepare a working solution of the NP (396-404) peptide at a final concentration of 1-2 µg/mL in complete RPMI-1640 medium.[3]
-
Add 100 µL of the peptide solution to the appropriate wells.
-
For a negative control, add 100 µL of medium without peptide.
-
For a positive control, a mitogen like PMA/Ionomycin can be used.
-
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[4]
-
Inhibit Cytokine Secretion: After the initial 1-2 hours of incubation, add Brefeldin A to each well at a final concentration of 1 µg/mL to block cytokine secretion.[2][5]
-
Surface Staining:
-
After the incubation period, wash the cells with FACS buffer.
-
Stain for cell viability according to the manufacturer's protocol.
-
Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD8+ T cells and then quantifying the percentage of IFN-γ+ cells.
-
Chromium-51 Release Assay
This assay measures the cytotoxic activity of NP (396-404)-specific CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from peptide-pulsed target cells.
Materials:
-
Effector cells: Splenocytes or purified CD8+ T cells from LCMV-infected mice.
-
Target cells: A suitable cell line that expresses H-2D(b) (e.g., MC57 or EL4 cells).
-
Nucleoprotein (396-404) (TFA) peptide.
-
Sodium Chromate (51Cr).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well V-bottom plates.
-
Gamma counter.
-
Triton X-100 or another detergent for maximum release control.
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 50 µL of medium and add 50-100 µCi of 51Cr.
-
Incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.
-
Wash the labeled target cells three times with a large volume of medium to remove excess 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with the NP (396-404) peptide at a concentration of 1 µg/mL for 60 minutes at 37°C.
-
Wash the peptide-pulsed target cells to remove unbound peptide.
-
-
Assay Setup:
-
Plate the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in triplicate in a 96-well V-bottom plate.
-
Add 1 x 10^4 peptide-pulsed, 51Cr-labeled target cells to each well.
-
Spontaneous Release Control: Target cells incubated with medium only.
-
Maximum Release Control: Target cells incubated with a detergent (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate at low speed for 1 minute to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully harvest a defined volume of supernatant (e.g., 50 µL) from each well and transfer to tubes suitable for a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing the immunogenicity of a vaccine candidate using the Nucleoprotein (396-404) peptide as a model antigen.
Caption: Workflow for assessing T-cell responses to NP (396-404).
Conclusion
Nucleoprotein (396-404) (TFA) is an indispensable tool for researchers in immunology and drug development. Its well-defined sequence, MHC restriction, and potent immunogenicity make it an ideal reagent for studying the intricacies of CD8+ T-cell responses. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this peptide in a variety of experimental settings, ultimately contributing to a deeper understanding of cellular immunity and the development of novel immunotherapies and vaccines.
References
Nucleoprotein (396-404) Peptide: A Technical Guide for Researchers
Core Summary
The Nucleoprotein (396-404) peptide, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2][3][4][5] This peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b).[1][3] Its high immunogenicity and defined genetic origin make it a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and cancer immunotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the Nucleoprotein (396-404) peptide, focusing on its role in eliciting and quantifying T-cell responses.
Table 1: Magnitude of NP(396-404)-Specific CD8+ T-Cell Response
| Experimental Model | Time Point | Tissue | Measurement | Result | Reference |
| C57BL/6 mice infected with LCMV | Day 8 post-infection | Spleen | Percentage of total CD8+ T cells | ~20-30% | [6] |
| C57BL/6 mice infected with LCMV | Day 15 post-infection | Spleen | Number of specific CD8+ T cells | 3-5 x 10^6 | [7] |
| C57BL/6 mice infected with LCMV-WE | Day 5 post-infection | Spleen | In vivo specific killing | ~60-80% | [8] |
Table 2: Functional Avidity of NP(396-404)-Specific CTLs
| Assay | Parameter | Value | Reference |
| In vitro cytotoxicity assay | Peptide concentration for half-maximal lysis | 10^-10 to 10^-11 M | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving the Nucleoprotein (396-404) peptide are provided below. These protocols are synthesized from multiple research sources to provide a comprehensive guide.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify NP(396-404)-specific CD8+ T cells based on their production of interferon-gamma (IFN-γ) upon peptide stimulation.
Materials:
-
Single-cell suspension from spleen or other tissues of LCMV-infected mice.
-
Complete RPMI-1640 medium.
-
NP(396-404) peptide (FQPQNGQFI).
-
Brefeldin A (e.g., GolgiPlug).
-
Anti-mouse CD8α antibody (fluorescently conjugated).
-
Anti-mouse IFN-γ antibody (fluorescently conjugated).
-
Fixation/Permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the desired tissue (e.g., spleen) of LCMV-infected mice.
-
Adjust the cell concentration to 1 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 µg/ml for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A at the beginning of the stimulation to inhibit cytokine secretion.
-
After incubation, wash the cells and stain for the surface marker CD8α.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with a fluorescently conjugated antibody.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD8+ lymphocytes and quantifying the percentage of IFN-γ-positive cells.
In Vivo Cytotoxicity Assay
This assay measures the cytotoxic T lymphocyte (CTL) activity against NP(396-404)-pulsed target cells in vivo.
Materials:
-
Splenocytes from naïve C57BL/6 mice (for target cells).
-
NP(396-404) peptide.
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low).
-
LCMV-infected recipient mice and control naïve mice.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes from a naïve C57BL/6 mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with the NP(396-404) peptide (1 µg/ml) for 1 hour at 37°C. The other population serves as the unpulsed control.
-
Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high) and the unpulsed population with a low concentration of CFSE (CFSE^low).
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into LCMV-infected and naïve control mice.
-
After 16-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.
-
Calculate the percentage of specific lysis using the following formula: [1 - (ratio in infected / ratio in naïve)] x 100, where the ratio is %CFSE^high / %CFSE^low.
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC-peptide complexes.
Materials:
-
Single-cell suspension from spleen, blood, or other tissues.
-
H-2D(b) tetramer complexed with the NP(396-404) peptide, conjugated to a fluorochrome (e.g., PE or APC).
-
Anti-mouse CD8α antibody (fluorescently conjugated with a different fluorochrome).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Incubate approximately 1-2 x 10^6 cells with the H-2D(b)/NP(396-404) tetramer for 30-60 minutes at 37°C or room temperature in the dark.
-
Wash the cells to remove unbound tetramer.
-
Stain the cells with a fluorescently conjugated anti-CD8α antibody for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.
Visualizations
The following diagrams illustrate the workflows of the key experimental protocols described above.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Workflow for In Vivo Cytotoxicity Assay.
Caption: Workflow for MHC Class I Tetramer Staining.
References
- 1. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. anilocus.com [anilocus.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cutting Edge: Memory CD8 T Cell Maturation Occurs Independently of CD8αα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of the LCMV Nucleoprotein (396-404) as an Immunodominant Epitope
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral immunology has been profoundly shaped by model systems that allow for the detailed dissection of host-pathogen interactions. Lymphocytic Choriomeningitis Virus (LCMV) infection in mice stands as a cornerstone model for understanding the intricacies of T-cell-mediated immunity, including the phenomena of immunodominance, memory, and exhaustion.[1][2] During an acute viral infection, the cytotoxic T lymphocyte (CTL) response is not evenly distributed across all potential viral peptides. Instead, it is focused on a select few, a concept known as immunodominance.[1] In C57BL/6 (H-2b) mice infected with the Armstrong strain of LCMV, the CD8+ T-cell response is dominated by a few key epitopes, with the nucleoprotein-derived peptide NP396-404 (sequence: FQPQNGQFI) being one of the most prominent.[1][3][4] This H-2Db-restricted epitope has become a critical tool for investigating the fundamental principles of antiviral CD8+ T-cell responses.[][6]
This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies associated with the LCMV NP396-404 immunodominant epitope.
Discovery and Immunodominance Hierarchy
The identification of NP396-404 as a major target of the anti-LCMV CTL response emerged from systematic epitope mapping studies.[7] These efforts revealed a distinct and reproducible hierarchy of CD8+ T-cell responses. In C57BL/6 mice, the primary response to LCMV is directed against as many as 28 epitopes, but roughly 30% of the total response is focused on just three: GP33-41, GP34-41, and NP396-404.[1] This immunodominance is influenced by a complex interplay of factors including the precursor frequency of naive T cells, the efficiency of antigen processing and presentation, and the binding affinity of the peptide to the Major Histocompatibility Complex (MHC) class I molecule.[1][8]
While naive precursor frequencies for GP33-41-specific CD8+ T cells are often higher, the response to NP396-404 is consistently equal to or greater than the GP33-41 response following LCMV infection, highlighting the crucial role of factors beyond precursor numbers in shaping the immunodominance hierarchy.[1] During chronic LCMV infection (e.g., with the Clone 13 strain), this hierarchy shifts dramatically. The NP396-404-specific CD8+ T-cell population is often functionally exhausted and physically deleted over time, while responses to subdominant epitopes like GP276-286 can become more prominent.[2][9]
Data Presentation: Immunodominance and MHC Binding
The following tables summarize key quantitative data that establish the characteristics of the NP396-404 epitope in the context of other well-defined LCMV epitopes.
Table 1: Immunodominance Hierarchy of Major LCMV CD8+ T-Cell Epitopes in C57BL/6 Mice
| Epitope | Sequence | MHC Restriction | Typical Response Hierarchy (Acute Infection) |
|---|---|---|---|
| NP396-404 | FQPQNGQFI | H-2Db | Dominant [1][2] |
| GP33-41 | KAVYNFATC | H-2Db | Dominant[1][2] |
| GP34-41/43 | KAVYNFATM/L | H-2Kb | Dominant[1][2] |
| GP276-286 | SGVENPGGYCL | H-2Db | Subdominant[2][3] |
| NP205-212 | YTVKYPNL | H-2Kb | Subdominant[3] |
Table 2: MHC Class I Binding Affinity for Select LCMV Epitopes
| Epitope | MHC Allele | Binding Affinity (IC50 in nM) |
|---|---|---|
| NP396-404 | H-2Db | ~5 [8] |
| GP33-41 | H-2Db | ~20-50[8] |
| GP276-286 | H-2Db | ~50 |
Note: IC50 values can vary between studies based on the specific assay used. Lower values indicate higher binding affinity.
Experimental Protocols & Methodologies
The characterization of the NP396-404 epitope relies on a set of robust immunological assays. The following are detailed protocols for the key experiments.
Mice, Virus, and Peptides
-
Mice: C57BL/6 (H-2b) mice, typically 6-8 weeks old, are the standard model for studying these H-2Db and H-2Kb restricted epitopes.[3]
-
Virus: For acute infections, LCMV Armstrong strain is typically administered intraperitoneally (i.p.) at a dose of 2 x 10^5 plaque-forming units (PFU).[2] For chronic infection models, LCMV Clone 13 or Docile strains are used, often administered intravenously (i.v.) at a higher dose (e.g., 2 x 10^6 PFU).[2][10]
-
Peptides: The NP396-404 peptide (FQPQNGQFI) and other relevant LCMV peptides are synthesized to a purity of >90-95% for use in T-cell stimulation assays.[3][11]
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay is the gold standard for quantifying the frequency and number of antigen-specific T cells based on their effector function.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected mice (typically 8 days post-infection for peak acute response).[1]
-
Stimulation: Plate 1 x 10^6 splenocytes per well in a 96-well plate. Stimulate the cells with the NP396-404 peptide at a concentration of 1-2 µg/mL for 5-6 hours at 37°C.[11][12] Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (e.g., GolgiPlug) or Monensin (e.g., GolgiStop), for the duration of the stimulation to trap cytokines intracellularly.[1][12]
-
Surface Staining: After stimulation, wash the cells and stain for cell surface markers, typically including CD8 (e.g., anti-CD8α clone 53-6.7) and sometimes CD44 to identify activated/memory cells.[9]
-
Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm).
-
Intracellular Staining: Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.
-
Flow Cytometry: Acquire the samples on a flow cytometer. The percentage of IFN-γ-producing cells is determined by gating on the CD8+ lymphocyte population.
MHC-Peptide Tetramer Staining
This method directly visualizes and quantifies T cells based on the specificity of their T-cell receptor (TCR), regardless of their functional state.
-
Tetramer Preparation: MHC class I tetramers are produced by refolding biotinylated H-2Db heavy chains and β2-microglobulin with the NP396-404 peptide. These monomers are then tetramerized using fluorochrome-conjugated streptavidin (e.g., PE or APC).[2][9]
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen, blood, or other tissues.[2]
-
Staining: Incubate 1 x 10^6 cells with the H-2Db/NP396-404 tetramer at 37°C for 30-60 minutes. This is followed by staining for cell surface markers like CD8 and CD44 on ice.[9]
-
Flow Cytometry: Wash the cells and acquire them on a flow cytometer. The frequency of NP396-404 specific cells is determined by gating on the CD8+ population and identifying the cells that bind to the tetramer.[13]
In Vivo Cytotoxicity (Chromium Release) Assay
This assay measures the lytic capacity of CTLs.
-
Target Cell Preparation: Prepare two populations of syngeneic target cells (e.g., splenocytes). One population is pulsed with the NP396-404 peptide (1 µg/mL), and the other is left unpulsed as a control.
-
Labeling: Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh) and the unpulsed cells with a low concentration (CFSElow).
-
Adoptive Transfer: Mix the two labeled target cell populations in a 1:1 ratio and inject them intravenously into LCMV-infected recipient mice. A control group of naive mice is also injected.
-
Analysis: After 4-16 hours, harvest splenocytes from the recipient mice and analyze by flow cytometry.[3]
-
Calculation: The percentage of specific lysis is calculated using the formula: [1 - (%CFSEhigh / %CFSElow)infected / (%CFSEhigh / %CFSElow)naive] x 100.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways central to the study of the NP396-404 epitope.
Caption: General workflow for viral CD8+ T-cell epitope discovery.
Caption: MHC class I antigen presentation pathway for LCMV NP396-404.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
References
- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual Epitope-Specific CD8+ T Cell Immune Responses Are Shaped Differently during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Memory T Cells Require Costimulation for Effective Clearance of a Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Immunodominant Nucleoprotein Epitope NP396-404: A Linchpin in the Immune Response to Lymphocytic Choriomeningitis Virus
For Immediate Release
A critical component of the immune response to Lymphocytic Choriomeningitis Virus (LCMV), the nucleoprotein-derived epitope NP396-404, serves as a primary target for cytotoxic T lymphocytes (CTLs). This in-depth guide synthesizes current research for scientists and drug development professionals, detailing the pivotal role of this immunodominant epitope in viral clearance and immune memory, and its differential fate in acute versus chronic infections.
The NP396-404 epitope, with the amino acid sequence FQPQNGQFI, is a well-characterized H-2D(b)-restricted immunodominant epitope in C57BL/6 mice, making it a cornerstone for studying T-cell responses to viral infections.[1][2] During an acute LCMV infection, the CD8+ T-cell response is robust and hierarchical, with NP396-404-specific T-cells representing one of the most dominant populations, alongside responses to glycoprotein-derived epitopes like GP33-41 and GP276-286.[3][4] This vigorous response is crucial for the successful clearance of the virus.
However, the dynamics of the NP396-404-specific T-cell population shift dramatically in the context of chronic LCMV infection. In persistent infections, a phenomenon of clonal exhaustion or deletion is observed, where the initially dominant NP396-404-specific CD8+ T-cells are progressively lost or become functionally unresponsive.[3][5][6] This exhaustion is a key mechanism of viral immune evasion and is a major focus of research in chronic viral diseases and cancer immunotherapy.
The immunodominance of NP396-404 is not immutable. Studies have shown that the hierarchy of T-cell responses can be altered by factors such as the presence of Toll-like receptor (TLR) agonists. For instance, dual stimulation of TLR2 and TLR3 can lead to a reduction in the NP396-404-specific CD8+ T-cell response, shifting it to a subdominant position.[1] This highlights the complex interplay of innate and adaptive immunity in shaping the anti-viral T-cell response.
Understanding the structural basis of NP396-404 presentation and recognition is also of paramount importance. The LCMV nucleoprotein, in its C-terminal domain, possesses an exonuclease function that is critical for viral replication and immunosuppression.[7] The processing of the full-length nucleoprotein and the subsequent presentation of the NP396-404 peptide by MHC class I molecules on the surface of infected cells is the initial step in triggering the targeted CTL response.
This guide provides a comprehensive overview of the current knowledge on the NP396-404 epitope, including quantitative data on T-cell responses, detailed experimental protocols for its study, and visualizations of the key immunological pathways involved. This information is intended to serve as a valuable resource for researchers working to unravel the complexities of viral immunity and to develop novel therapeutic strategies against chronic viral infections.
Quantitative Analysis of NP396-404 Specific CD8+ T-Cell Responses
The magnitude and kinetics of the NP396-404-specific CD8+ T-cell response vary significantly between acute and chronic LCMV infections. The following tables summarize key quantitative data from published studies.
| Parameter | Acute Infection (Day 8 post-infection) | Chronic Infection (Day >30 post-infection) | Reference |
| % of NP396-404 specific CD8+ T-cells in Spleen | ~23.63% | Undetectable or significantly reduced | [8] |
| Immunodominance Rank | Dominant | Subdominant or absent | [3] |
| Functionality | Polyfunctional (IFN-γ, TNF-α, IL-2 production, cytotoxic) | Exhausted (loss of cytokine production and lytic activity) | [5] |
| Condition | Epitope | % of CD8+ T-cells (Day 8 post-infection) | Reference |
| Acute LCMV Armstrong Infection | NP396-404 | 12.4% | [9] |
| GP33-41 | Not specified | ||
| GP276-286 | Not specified | ||
| Acute LCMV Armstrong Infection | NP396-404 | 23.63% | [8] |
| GP33-41/GP34-41 | ~25-30% | [4] | |
| GP276-286 | 7.99% | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the NP396-404 epitope. Below are synthesized protocols for core immunological assays.
MHC Class I Tetramer Staining for NP396-404 Specific CD8+ T-cells
Objective: To quantify the frequency of NP396-404 specific CD8+ T-cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from murine spleens or peripheral blood mononuclear cells (PBMCs).
-
Staining:
-
Incubate 1-2 x 10^6 cells with phycoerythrin (PE) or allophycocyanin (APC) conjugated H-2D(b)/NP396-404 tetramer for 30-60 minutes at 4°C in the dark.
-
Add fluorescently labeled antibodies against CD8 (e.g., FITC-anti-CD8) and other cell surface markers (e.g., CD44, CD62L) and incubate for a further 20-30 minutes at 4°C.
-
-
Washing: Wash the cells twice with FACS buffer (PBS containing 1-2% FBS and 0.05% sodium azide).
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD8+ cells, and finally determine the percentage of tetramer-positive cells within the CD8+ gate.
Intracellular Cytokine Staining (ICS) for Functional Analysis
Objective: To assess the cytokine production (e.g., IFN-γ, TNF-α) of NP396-404 specific CD8+ T-cells upon stimulation.
Methodology:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 splenocytes or PBMCs per well in a 96-well plate.
-
Stimulate the cells with the NP396-404 peptide (FQPQNGQFI) at a concentration of 1-10 µg/mL for 5-6 hours at 37°C.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to trap cytokines intracellularly.
-
-
Surface Staining: Stain for surface markers, including CD8, as described in the tetramer staining protocol.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Add fluorescently labeled antibodies against intracellular cytokines (e.g., FITC-anti-IFN-γ, APC-anti-TNF-α) and incubate for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on CD8+ T-cells and determine the percentage of cells producing the cytokine(s) of interest.
In Vivo Cytotoxicity Assay
Objective: To measure the killing capacity of NP396-404 specific CTLs in vivo.
Methodology:
-
Target Cell Preparation:
-
Prepare two populations of syngeneic splenocytes.
-
Pulse one population with the NP396-404 peptide (1-10 µg/mL) for 1 hour at 37°C. This will be the target population. The other population serves as an unpulsed control.
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE^high^) and the control cells with a low concentration (CFSE^low^).
-
-
Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into LCMV-infected and control mice.
-
Analysis: After 4-18 hours, harvest spleens from the recipient mice and analyze the ratio of CFSE^high^ to CFSE^low^ cells by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated as: [1 - (ratio in infected mice / ratio in control mice)] x 100.
Visualizing the Immunological Processes
Diagrams created using Graphviz (DOT language) illustrate key workflows and pathways involving the NP396-404 epitope.
References
- 1. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Structure of the LCMV nucleoprotein provides a template for understanding arenavirus replication and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
Core Characteristics of H-2D(b)-Restricted Viral Antigens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental characteristics of viral antigens restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2D(b). Understanding these characteristics is crucial for the rational design of vaccines and immunotherapies targeting viral infections in the widely used C57BL/6 mouse model.
The H-2D(b) Peptide Binding Motif
H-2D(b) molecules, like other MHC class I molecules, bind short peptides, typically 8-10 amino acids in length, for presentation to CD8+ T cells. The specificity of this interaction is determined by the presence of anchor residues within the peptide sequence that fit into corresponding pockets of the H-2D(b) binding groove.
While the exact motif can show some flexibility, a canonical H-2D(b) binding motif has been identified through peptide elution and sequencing studies. This motif is crucial for predicting potential T-cell epitopes from viral proteomes.
Key Features of the H-2D(b) Binding Motif:
-
Peptide Length: Primarily 9 amino acids, although 8- and 10-mers can also bind.
-
Primary Anchor Residues:
-
Position 5 (P5): A strong preference for asparagine (N).
-
Position 9 (P9) (C-terminus): A strong preference for hydrophobic residues, most commonly methionine (M) or leucine (B10760876) (L).
-
-
Secondary Anchor Residues: While not as critical as the primary anchors, certain amino acids at other positions can contribute to or detract from binding affinity. For instance, proline at position 3 and a positively charged residue at position 5 have been observed to support high-affinity binding in some contexts.[1]
It is important to note that the presence of this motif does not guarantee that a peptide will be an immunodominant epitope. Factors such as protein processing, transporter associated with antigen processing (TAP) transport efficiency, and the T-cell receptor (TCR) repertoire of the host also play critical roles.[2]
Quantitative Analysis of H-2D(b)-Restricted Viral Peptides
The binding affinity of a peptide to the H-2D(b) molecule is a key determinant of its immunogenicity. This is often quantified as the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes known H-2D(b)-restricted viral epitopes and their reported binding affinities.
| Virus | Protein | Epitope Sequence | Length | P5 Anchor | P9 Anchor | Binding Affinity (IC50) nM | Reference |
| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | KAVYNFATC | 9 | N | C (modified) | Not specified in search results | [3] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | GP33-41/43 | 9/11 | N | C (modified) | Strong | [2] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | GP276-286 | 11 | Not specified in search results | L | Strong | [2] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Nucleoprotein (NP) | NP396-404 | 9 | F | M | Strong | [2] |
| Polyomavirus | Large T Antigen | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Binds to H-2D(b) | [4] |
| Simian Virus 40 (SV40) | T Antigen | Epitope I | Not specified in search results | Not specified in search results | Not specified in search results | Recognized by CTLs | [5] |
| Simian Virus 40 (SV40) | T Antigen | Epitope II/III | Not specified in search results | Not specified in search results | Not specified in search results | Recognized by CTLs | [5] |
| Simian Virus 40 (SV40) | T Antigen | Epitope V | Not specified in search results | Not specified in search results | Not specified in search results | Weakly recognized by CTLs | [5] |
Note: The provided search results did not yield a comprehensive list with specific IC50 values for a wide range of viral peptides. The "Binding Affinity" column reflects the qualitative descriptions found in the source material.
Experimental Protocols
Identification of H-2D(b)-Presented Peptides by Immunoaffinity Purification and Mass Spectrometry
This protocol outlines the general steps for identifying peptides naturally presented by H-2D(b) molecules on the surface of infected cells.
Materials:
-
Virus-infected cells expressing H-2D(b)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors and a non-ionic detergent like NP-40)
-
Immunoaffinity column with a covalently coupled H-2D(b)-specific monoclonal antibody (e.g., B22.249)
-
Wash buffers with varying salt concentrations
-
Elution buffer (e.g., 0.1% Trifluoroacetic Acid (TFA))
-
C18 reverse-phase column for peptide desalting and concentration
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis: Harvest a large number of infected cells (typically >10^8) and lyse them in a detergent-containing buffer to solubilize membrane proteins.
-
Immunoaffinity Purification: Pass the cell lysate over the anti-H-2D(b) immunoaffinity column. The H-2D(b)-peptide complexes will bind to the antibody.
-
Washing: Wash the column extensively with a series of buffers to remove non-specifically bound proteins. This typically involves washes with low and high salt concentrations.
-
Elution: Elute the bound H-2D(b)-peptide complexes from the column using an acidic elution buffer.
-
Peptide Separation: Separate the peptides from the MHC heavy and light chains. This can be achieved by boiling or further acidification followed by filtration or solid-phase extraction.
-
Desalting and Concentration: Use a C18 reverse-phase column to desalt and concentrate the eluted peptides.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. The resulting fragmentation spectra are used to determine the amino acid sequence of the peptides.
-
Data Analysis: Compare the obtained peptide sequences against the viral proteome to identify the source of the presented antigens.
Measurement of Peptide-Specific T-Cell Responses using IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
-
Synthetic peptides of interest
-
Positive control (e.g., Concanavalin A or PHA)
-
Negative control (no peptide)
-
Complete cell culture medium
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with the anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., complete cell culture medium containing 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add splenocytes or PBMCs to the wells in the presence of the synthetic viral peptides, a positive control, or a negative control. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP.
-
Spot Development: Wash the plate and add the appropriate substrate. Spots will form at the locations where individual T cells secreted IFN-γ.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Assessment of Cytotoxicity using a Flow Cytometry-Based Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific viral epitope.
Materials:
-
Effector cells: CTLs from immunized or infected mice.
-
Target cells: A cell line that can be loaded with the peptide of interest (e.g., RMA-S or EL4) and expresses H-2D(b).
-
Fluorescent dyes for labeling target cells (e.g., CFSE) and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Synthetic peptide.
-
96-well round-bottom plates.
-
Flow cytometer.
Procedure:
-
Target Cell Preparation: Label the target cells with a fluorescent dye like CFSE. This allows for their discrimination from the effector cells.
-
Peptide Pulsing: Incubate the labeled target cells with the synthetic viral peptide at an optimal concentration for a defined period to allow for peptide binding to H-2D(b) molecules.
-
Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate. Include controls with unpulsed target cells and target cells without effector cells.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Staining: Add a viability dye to the wells to stain dead cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CFSE-positive target cell population. Within this population, determine the percentage of dead cells (positive for the viability dye). The percentage of specific lysis is calculated as: % Specific Lysis = ((% Dead Targets with Effectors - % Dead Targets without Effectors) / (100 - % Dead Targets without Effectors)) * 100
Visualization of Key Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the general pathway for the processing and presentation of endogenous viral antigens on MHC class I molecules.
Caption: MHC Class I Antigen Presentation Pathway for Viral Antigens.
Experimental Workflow for Identification and Validation of H-2D(b)-Restricted Viral Epitopes
This diagram outlines a typical workflow for discovering and validating novel H-2D(b)-restricted viral T-cell epitopes.
Caption: Experimental Workflow for H-2D(b) Viral Epitope Discovery.
T-Cell Receptor Signaling Cascade
Upon recognition of the H-2D(b)-peptide complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation. The following diagram provides a simplified overview of the key initial signaling events.
Caption: Simplified TCR Signaling Cascade upon pMHC Recognition.
References
- 1. H-2Dd exploits a four residue peptide binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Preparation of H-2Db tetramer and its application in enumerating the CD8+ T cells specific for lymphocytic choriomeningitis virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of H-2Kb-, Db- and Dd-binding peptides derived from amino acid sequences of polyoma virus T antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hierarchy among multiple H-2b-restricted cytotoxic T-lymphocyte epitopes within simian virus 40 T antigen - PMC [pmc.ncbi.nlm.nih.gov]
Nucleoprotein (396-404) as a Model Antigen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) peptide fragment spanning amino acids 396-404, derived from the Lymphocytic Choriomeningitis Virus (LCMV), serves as a cornerstone model antigen in immunology. This nonapeptide, with the sequence FQPQNGQFI, is a well-characterized, immunodominant epitope restricted to the murine Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] Its robust ability to elicit a strong CD8+ T cell response has made it an invaluable tool for studying the fundamental mechanisms of antigen presentation, T cell activation, and the development of cytotoxic T lymphocyte (CTL) memory. This guide provides a comprehensive overview of NP(396-404), including quantitative data on its immunogenicity, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Core Antigen Characteristics
The NP(396-404) peptide is a key reagent in preclinical research for dissecting the intricacies of cellular immunity. Its defined sequence and MHC restriction provide a controlled system for investigating T cell receptor (TCR) recognition, immune synapse formation, and the subsequent downstream signaling events that orchestrate a potent anti-viral response.
Data Presentation
The following tables summarize quantitative data on the immunogenicity of the NP(396-404) peptide, compiled from various studies. These data highlight the peptide's capacity to induce significant CD8+ T cell responses.
Table 1: H-2Db Binding Affinity of NP(396-404)
| Peptide | Sequence | MHC Molecule | Binding Affinity (IC50) | Reference |
| NP(396-404) | FQPQNGQFI | H-2Db | Weak to no affinity observed in some assays | [3] |
Note: While NP(396-404) is an immunodominant epitope, some studies have reported weak or no direct binding affinity to H-2Db in in vitro assays, suggesting that factors beyond simple binding affinity contribute to its immunodominance.
Table 2: Ex Vivo CD8+ T Cell Response to NP(396-404) in LCMV-Infected Mice
| Time Point (days post-infection) | Organ | Assay | % of CD8+ T Cells Responding to NP(396-404) | Reference |
| 8 | Spleen | Intracellular IFN-γ Staining | ~12% | [4] |
| 8 | Spleen | H-2Db/NP(396-404) Tetramer Staining | ~10-15% | [5] |
| 14 | Spleen | Intracellular IFN-γ Staining | ~8-10% | [6] |
| 30 (Memory Phase) | Spleen | H-2Db/NP(396-404) Tetramer Staining | ~2-5% | [7] |
Table 3: Cytokine Production by NP(396-404)-Specific CD8+ T Cells
| Cytokine | Assay | Stimulus | Percentage of NP(396-404)-Specific CD8+ T Cells Producing Cytokine |
| Interferon-gamma (IFN-γ) | Intracellular Cytokine Staining | NP(396-404) peptide | High (~80-95%) |
| Tumor Necrosis Factor-alpha (TNF-α) | Intracellular Cytokine Staining | NP(396-404) peptide | Moderate to High (~50-80%) |
Note: The percentages can vary depending on the experimental model, the timing of analysis, and the specific laboratory protocols used.
Experimental Protocols
Detailed methodologies for key experiments involving the NP(396-404) model antigen are provided below.
Generation of NP(396-404)-Specific Cytotoxic T Lymphocytes (CTLs)
This protocol outlines the in vitro generation of CTLs with specificity for the NP(396-404) epitope.
Materials:
-
Spleens from LCMV-immune mice (infected with LCMV Armstrong strain >30 days prior)
-
NP(396-404) peptide (FQPQNGQFI)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine IL-2
-
Syngeneic splenocytes from naive mice (for antigen-presenting cells, APCs)
-
Mitomycin C or gamma irradiation source
Procedure:
-
Prepare a single-cell suspension of splenocytes from LCMV-immune mice.
-
Prepare APCs by treating syngeneic splenocytes with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by gamma irradiation (2000-3000 rads) to prevent their proliferation.
-
Pulse the APCs with the NP(396-404) peptide at a concentration of 1-10 µM for 1-2 hours at 37°C.
-
Wash the peptide-pulsed APCs three times with complete RPMI medium to remove excess peptide.
-
Co-culture the immune splenocytes (responders) with the peptide-pulsed APCs at a responder-to-stimulator ratio of approximately 10:1.
-
Supplement the culture medium with recombinant murine IL-2 at a final concentration of 10-20 U/mL.
-
Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, the expanded NP(396-404)-specific CTLs can be harvested and used in downstream functional assays such as cytotoxicity assays or cytokine production analyses.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific CD8+ T cells following peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes or other immune cells
-
NP(396-404) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization buffer kit
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of immune cells at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.
-
Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 µM for 5-6 hours at 37°C. Include an unstimulated control.
-
For the final 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cultures to trap cytokines intracellularly.
-
Harvest the cells and wash them with FACS buffer.
-
Stain for cell surface markers by incubating the cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently conjugated anti-cytokine antibodies for 30-45 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to NP(396-404) stimulation.
H-2Db/NP(396-404) Tetramer Staining
This protocol enables the direct visualization and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC-peptide tetramers.
Materials:
-
Single-cell suspension of splenocytes or other immune cells
-
PE- or APC-conjugated H-2Db/NP(396-404) tetramer
-
FACS buffer
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 107 cells/mL in FACS buffer.
-
Aliquot 50-100 µL of the cell suspension into FACS tubes.
-
Add the H-2Db/NP(396-404) tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal incubation temperature and time should be determined empirically.
-
Add a cocktail of fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD8, anti-CD44).
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and then identifying the percentage of cells that are positive for the H-2Db/NP(396-404) tetramer.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the use of NP(396-404) as a model antigen.
TCR Signaling Pathway upon NP(396-404) Recognition
References
- 1. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Research Applications of Nucleoprotein (396-404) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (396-404) peptide, derived from the Lymphocytic Choriomeningitis Virus (LCMV), is a cornerstone immunodominant epitope for studying T-cell-mediated immunity. This nonapeptide, with the sequence FQPQNGQFI, is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2D(b) and consistently elicits a robust CD8+ T-cell response in C57BL/6 mice.[1][2][3] Its well-characterized nature makes it an invaluable tool in fundamental immunology research, vaccine development, and the preclinical evaluation of immunotherapies. This guide provides an in-depth overview of the preliminary research applications of the NP(396-404) peptide, focusing on quantitative data, detailed experimental protocols, and the underlying immunological pathways.
Core Applications and Significance
The NP(396-404) peptide is primarily utilized as a model antigen to:
-
Elucidate the dynamics of CD8+ T-cell responses: Researchers use this peptide to track the expansion, differentiation, and memory formation of antigen-specific CD8+ T-cells during acute and chronic viral infections.[4][5]
-
Evaluate vaccine efficacy: The magnitude of the T-cell response to NP(396-404) can serve as a benchmark for assessing the immunogenicity of novel vaccine platforms.
-
Investigate mechanisms of immune evasion: Studies have employed this epitope to understand how viruses can escape T-cell recognition and how exhausted T-cells behave during persistent infections.[6]
-
Develop and validate immunological assays: The predictable and strong response to NP(396-404) makes it an ideal positive control for assays such as ELISpot, intracellular cytokine staining (ICS), and MHC tetramer staining.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the immunological response to the Nucleoprotein (396-404) peptide.
Table 1: T-Cell Response to NP(396-404) Peptide Stimulation
| Experimental Model | Assay | Measured Parameter | Result | Reference |
| LCMV Armstrong infected Srsf1-cKO mice (8 days post-infection) | Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells in spleen | 17.4 ± 3.6 | [7] |
| LCMV Armstrong infected wild-type mice (8 days post-infection) | Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells in spleen | 0.8 ± 0.12 | [7] |
| rP18tri-NPLCMV immunized mice (7 days after 1st dose) | Tetramer Staining | % of Tetramer+ CD8+ T-cells in PBMCs | ~1.5% | [8] |
| rP18tri-NPLCMV immunized mice (7 days after 2nd dose) | Tetramer Staining | % of Tetramer+ CD8+ T-cells in PBMCs | ~2.5% | [8] |
| rP18tri-NPLCMV immunized mice (30 days after 1st dose) | Tetramer Staining | % of Tetramer+ CD44high CD8+ memory T-cells in PBMCs | ~0.4% | [9] |
| rP18tri-NPLCMV immunized mice (30 days after 2nd dose) | Tetramer Staining | % of Tetramer+ CD44high CD8+ memory T-cells in PBMCs | ~0.8% | [9] |
| LCMVwt infected mice (≥6 weeks post-infection) | Tetramer Staining | % of D(b)-NP(396-404) specific brain resident memory T-cells | 82 ± 5 | [10][11] |
| LCMV Clone 13 infected 2B4-KO mice (day 6 post-infection) | Intracellular Cytokine Staining (ICS) | Total number of NP(396-404)-specific IFN-γ+ splenic CD8+ T-cells | 2.8 ± 0.3 x 10^5 | [12] |
Table 2: MHC Binding Affinity of NP(396-404) Peptide
| MHC Molecule | Assay | Measured Parameter | Result | Reference |
| H-2D(b) | Competitive Binding Assay | IC50 | ≤ 25 nM | [13] |
Key Experimental Protocols
Detailed methodologies for the key experiments involving the NP(396-404) peptide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.[4][6][14][15][16][17][18][19]
Peptide Handling and Preparation
-
Reconstitution: Dissolve the lyophilized NP(396-404) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Working Solution: Dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration for each experiment. It is recommended to prepare fresh working solutions and avoid multiple freeze-thaw cycles.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is for the detection of cytokine-producing T-cells following stimulation with the NP(396-404) peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice.
-
Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add the NP(396-404) peptide to a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a different known epitope).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD44, CD62L) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD8+ T-cells and quantifying the percentage of cytokine-positive cells.
-
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the number of NP(396-404)-specific, cytokine-secreting cells.
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
-
-
Cell Plating and Stimulation:
-
Add 2-5 x 10^5 cells (splenocytes or PBMCs) per well.
-
Add the NP(396-404) peptide to a final concentration of 1-10 µg/mL.
-
Include negative and positive controls.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).
-
Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
MHC-Peptide Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation: Prepare a single-cell suspension as described for ICS.
-
Staining:
-
Incubate 1-2 x 10^6 cells with the H-2D(b)-NP(396-404) tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark. The optimal staining temperature and time should be determined for each specific tetramer.
-
Add fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) and incubate for an additional 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and then identifying the tetramer-positive cells.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental workflows associated with the Nucleoprotein (396-404) peptide.
Antigen Processing and Presentation Pathway
Caption: Endogenous pathway of viral antigen processing and presentation for the NP(396-404) epitope.
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for the analysis of NP(396-404)-specific T-cell responses.
Conclusion
The Nucleoprotein (396-404) peptide from LCMV is a powerful and versatile tool for the study of cellular immunity. Its well-defined characteristics and the robust T-cell response it elicits make it an essential reagent for researchers in immunology and those involved in the development of vaccines and immunotherapies. The standardized protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing this important model epitope. As research into T-cell-mediated immunity continues to advance, the NP(396-404) peptide will undoubtedly remain a key player in unraveling the complexities of the immune response to viral pathogens.
References
- 1. Cross-Reactive T Cell Response Exists in Chronic Lymphocytic Choriomeningitis Virus Infection upon Pichinde Virus Challenge [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. H2-Db | LCMV NP 396-404 | FQPQNGQFI | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Memory CD8+ T cell differentiation: initial antigen encounter triggers a developmental program in naïve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Splicing factor SRSF1 is essential for CD8 T cell function and host antigen-specific viral immunity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Brain-resident memory T cells represent an autonomous cytotoxic barrier to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. JCI - Absence of mouse 2B4 promotes NK cell–mediated killing of activated CD8+ T cells, leading to prolonged viral persistence and altered pathogenesis [jci.org]
- 13. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 17. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 19. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [merckmillipore.com]
The Unseen Variable: A Technical Guide to Trifluoroacetic Acid (TFA) in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research and therapeutics, the purity and composition of synthetic peptides are paramount. While sequence fidelity and purity are often the primary focus, the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification process represents a critical, and often overlooked, variable. This technical guide provides an in-depth exploration of the origins of TFA in synthetic peptides, its profound impact on experimental outcomes, and detailed methodologies for its removal, exchange, and quantification.
The Origin of TFA in Synthetic Peptides
Trifluoroacetic acid (TFA) is a strong organic acid integral to modern solid-phase peptide synthesis (SPPS) and purification.[1][2] Its prevalence stems from two key stages:
-
Peptide Cleavage: In Fmoc-based SPPS, TFA is the primary reagent used to cleave the synthesized peptide from the solid-phase resin support.[3][4][5]
-
Chromatographic Purification: During reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly used as an ion-pairing agent in the mobile phase.[6][7] It forms salts with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide, enhancing separation and peak resolution.[6][8]
Consequently, synthetic peptides are typically isolated and supplied as TFA salts.[4][9] The amount of residual TFA can be substantial, with crude peptides potentially containing 10-45% TFA by weight.[10] Even after purification, TFA counter-ions remain tightly bound to the peptide.
The Impact of Residual TFA on Peptide Studies
The presence of residual TFA is not benign and can significantly influence a wide range of physicochemical and biological properties of peptides, leading to experimental artifacts and irreproducibility.
Physicochemical Alterations
TFA can alter the fundamental properties of a peptide:
-
Secondary Structure: The formation of TFA salt pairs with charged residues can disrupt or, in some cases, induce secondary structures like α-helices, affecting the peptide's native conformation.[11][12][13]
-
Solubility and Aggregation: TFA can impact peptide solubility and promote aggregation, which is particularly problematic for hydrophobic sequences.[8][14]
-
Analytical Interference: The strong infrared absorbance of TFA can interfere with structural analysis techniques like FT-IR, particularly in the amide I region used for secondary structure determination.[15][16]
Biological Consequences
The biological implications of TFA are far-reaching and can compromise the validity of both in vitro and in vivo studies:
-
Cytotoxicity: TFA is cytotoxic in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[8][9][17] It can inhibit cell proliferation, disrupt membrane integrity, and trigger apoptosis.[8][18]
-
Altered Cellular Responses: TFA has been shown to both inhibit and, in some cases, promote cell growth depending on the cell type and concentration.[9][17] For instance, it has been reported to inhibit the proliferation of osteoblasts and chondrocytes.[18]
-
Enzyme and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive enzymes.[8] It can also compete with phosphate (B84403) groups in binding sites, potentially inhibiting kinases and other ATP-dependent enzymes.[8]
-
Immunogenicity: In in vivo settings, TFA can trifluoroacetylate endogenous proteins and phospholipids, which can elicit an antibody response.[13][17]
-
Regulatory Concerns: For therapeutic peptide development, regulatory agencies have stringent limits on TFA content, often requiring levels below 0.1% for Active Pharmaceutical Ingredients (APIs).[8][19]
The workflow below illustrates the introduction of TFA during peptide synthesis and its potential downstream impacts.
Quantitative Analysis of TFA in Synthetic Peptides
Accurate quantification of residual TFA is crucial for quality control and for understanding its potential impact on experimental results. Several analytical techniques are employed for this purpose.
| Analytical Technique | Principle | Advantages |
| Ion Chromatography (IC) | Separation of anions based on ion-exchange displacement followed by conductivity detection.[20] | Sensitive, simple, and can be automated. Can simultaneously detect other anions like fluoride, chloride, and acetate.[20] |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) | The ¹⁹F nucleus is 100% abundant and highly sensitive, allowing for direct and quantitative detection of the CF₃ group in TFA.[6][21][22] | Highly specific and quantitative without the need for derivatization. Can be used for solid-state samples.[21][23] |
| HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) | Separation by HPLC followed by detection of non-volatile analytes based on light scattering from nebulized and evaporated mobile phase.[6] | A universal detection method suitable for compounds lacking a UV chromophore. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Measures the absorption of infrared radiation by the sample, with TFA exhibiting a strong characteristic absorption band.[15][16] | Can be used to monitor TFA removal. |
| Gas Chromatography (GC) | Separation of volatile compounds. TFA can be analyzed after derivatization.[24] | Can be used for quantification of TFA, acetate, and chloride.[24] |
Table 1: Analytical Methods for TFA Quantification.
A study analyzing commercial peptides found that those labeled as TFA salts contained approximately 193–202 mg of TFA per gram of peptide.[20]
Experimental Protocols for TFA Removal and Ion Exchange
For many applications, especially those involving cell-based assays or in vivo studies, the removal of TFA or its exchange for a more biologically benign counter-ion like chloride (HCl) or acetate is necessary.
TFA Removal via Lyophilization with Hydrochloric Acid (HCl)
This is one of the most common and effective methods for exchanging TFA with chloride ions.[6][11]
Methodology:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[11] Some protocols suggest using 100 mM HCl directly for dissolution.[25]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11] It is crucial to stay within this range, as lower concentrations may result in incomplete exchange, and higher concentrations could lead to peptide modification.[11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[11]
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.[11][25]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[11]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[11][26]
-
Final Reconstitution: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for the experiment.[26]
TFA Exchange for Acetate via Anion Exchange Chromatography
This method is suitable for exchanging TFA with acetate ions.[25][27]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[25][26]
-
Column Elution: Elute the column with a 1 M solution of sodium acetate.[25][27]
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[25][27]
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the prepared column.[25][27]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[27]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[27]
The following diagram illustrates the general workflow for TFA removal.
Logical Relationships: TFA, Peptide Properties, and Experimental Outcomes
The presence of TFA introduces a complex interplay of factors that can ultimately dictate the outcome of an experiment. The diagram below conceptualizes these relationships.
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. lifetein.com [lifetein.com]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of acid predissolution on fibril size and fibril flexibility of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com.cn [genscript.com.cn]
- 18. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. biopharma-asia.com [biopharma-asia.com]
- 23. Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by ¹⁹F solid-state NMR - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 24. Analytical methods and Quality Control for peptide products [biosynth.com]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
- 27. peptide.com [peptide.com]
Literature Review on LCMV Nucleoprotein Epitopes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth review of the core T-cell epitopes derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein (NP). It summarizes key quantitative data, details common experimental protocols for epitope identification, and visualizes critical workflows and biological pathways.
Overview of LCMV Nucleoprotein (NP) as an Antigen
The LCMV nucleoprotein is a major target for the host immune response during infection. As an internal viral protein, it is abundantly expressed and serves as a primary source of peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of CD8+ T cells.[1][2] The CD8+ T cell response to LCMV is well-characterized and involves a distinct immunodominance hierarchy, where responses are focused on a small number of key epitopes.[3][4] Several epitopes within the NP are immunodominant, making them a central focus for studying antiviral immunity and vaccine development.[5][6]
Quantitative Data: Murine LCMV NP Epitopes
The cellular immune response to LCMV NP has been extensively studied in murine models, particularly in C57BL/6 (H-2b) and BALB/c (H-2d) mice.
H-2b Restricted CD8+ T-cell Epitopes
In C57BL/6 mice, the CD8+ T-cell response targets multiple epitopes, with a clear hierarchy. The NP396-404 epitope is consistently identified as one of the most immunodominant.[4][7]
| Epitope Name | Amino Acid Sequence | MHC Restriction | Responding Cell Type | Immunogenicity & Notes |
| NP396-404 | FQPQNGQFI | H-2Db | CD8+ T-cell | Immunodominant . A major focus of the acute CD8+ T-cell response to LCMV Armstrong infection.[3][4][5] |
| NP205-212 | YTVKYPNL | H-2Kb | CD8+ T-cell | Subdominant epitope.[7][8] |
| NP238-248 | SGVENPGGYCL | H-2Kb | CD8+ T-cell | Intermediate dominant epitope.[4] |
| NP165-175 | SLLNNQFGTMV | H-2Db | CD8+ T-cell | Subdominant epitope.[5][7] |
H-2d Restricted CD8+ T-cell Epitopes
In BALB/c mice, the immunodominance hierarchy is different, with the majority of the response focused on the NP118 epitope.[9]
| Epitope Name | Amino Acid Sequence | MHC Restriction | Responding Cell Type | Immunogenicity & Notes |
| NP118-126 | RPQASGVYM | H-2Ld | CD8+ T-cell | Immunodominant . Accounts for 90-95% of the LCMV-specific CD8+ T-cell response in BALB/c mice.[9][10] |
| NP313-321 | SALDFHKV | Unknown H-2d | CD8+ T-cell | Subdominant, cross-reactive with Pichinde Virus NP epitope.[8] |
Quantitative Data: Human LCMV NP Epitopes
The identification of human-relevant LCMV epitopes is crucial for understanding human infection and for vaccine design. Studies using HLA-transgenic mice have identified several potential candidates.
| Epitope Name | Amino Acid Sequence | MHC Restriction | Responding Cell Type | Immunogenicity & Notes |
| NP69-77 | YLGLWCSPL | HLA-A0201 | CD8+ T-cell | High-affinity binding to HLA-A0201; shown to be naturally processed and to induce CD8+ T-cell responses.[11] |
Experimental Protocols & Methodologies
The identification and characterization of LCMV NP epitopes rely on a set of core immunological assays.
Epitope Identification Workflow
A common strategy for discovering novel T-cell epitopes involves a combination of computational prediction and immunological validation.
Caption: Workflow for T-cell epitope discovery and validation.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of peptide-specific, IFN-γ secreting T-cells.
-
Plate Coating : 96-well plates are coated with an anti-IFN-γ monoclonal capture antibody overnight.
-
Cell Plating : Splenocytes or PBMCs from LCMV-infected animals are isolated and plated.[11][12]
-
Stimulation : Cells are stimulated with individual synthetic peptides (e.g., NP396) or peptide pools. A mitogen (e.g., ConA) serves as a positive control, and an irrelevant peptide or media alone serves as a negative control.
-
Incubation : Plates are incubated for 18-24 hours to allow for cytokine secretion.
-
Detection : Cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., HRP).
-
Development : A substrate is added that precipitates at the site of cytokine secretion, forming a visible "spot."
-
Analysis : Spots are counted, where each spot represents a single IFN-γ-producing cell. Results are typically expressed as Spot Forming Cells (SFCs) per million input cells.[13]
Intracellular Cytokine Staining (ICCS)
ICCS is a flow cytometry-based method used to detect intracellular cytokine production at the single-cell level, allowing for simultaneous phenotyping of the responding cells.
-
Cell Stimulation : 1-2 million splenocytes are stimulated with a specific peptide (e.g., 1 µg/mL of NP396) for 5-6 hours.[9]
-
Protein Transport Inhibition : A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during stimulation to trap cytokines within the cell.[4][9]
-
Surface Staining : Cells are washed and stained with fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44, CD62L).
-
Fixation and Permeabilization : Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining : Cells are stained with a fluorescently-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α).
-
Data Acquisition : Samples are run on a flow cytometer.
-
Analysis : Data is analyzed by gating on the cell population of interest (e.g., CD8+ T-cells) and quantifying the percentage of cells that are positive for the cytokine.[5]
Biological Pathways and Relationships
MHC Class I Antigen Presentation Pathway
Viral proteins like LCMV NP, synthesized within an infected cell, are primarily processed for presentation by MHC class I molecules to CD8+ T-cells.
Caption: MHC class I presentation of LCMV NP epitopes.
Immunodominance Hierarchy in C57BL/6 Mice
During an acute LCMV infection in C57BL/6 mice, the CD8+ T-cell response is reproducibly focused on a few key epitopes from the nucleoprotein (NP) and glycoprotein (B1211001) (GP).
Caption: Immunodominance of LCMV CD8+ T-cell epitopes.
References
- 1. The Nucleoprotein Is Required for Lymphocytic Choriomeningitis Virus-Based Vaccine Vector Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of CD8+ T Cell Function and Immunodominance Generated with an H2O2-Inactivated Whole-Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MHC BASIS OF T CELL-DEPENDENT HETEROLOGOUS IMMUNITY TO ARENAVIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. HLA-A2-Restricted Protection against Lethal Lymphocytic Choriomeningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structural Analysis of the FQPQNGQFI Peptide: A Technical Guide for Researchers
Abstract
The nine-amino-acid peptide sequence, FQPQNGQFI, is a well-characterized immunodominant epitope derived from the nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV). Specifically, it represents amino acid residues 396-404 of the LCMV NP.[1][2] This peptide is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Db and plays a crucial role in the activation of cytotoxic T lymphocytes (CTLs), forming a cornerstone of the antiviral immune response in H-2b mice. This technical guide provides an in-depth analysis of the structural features of the FQPQNGQFI peptide, its interaction with H-2Db, and the downstream immunological consequences of this interaction. Detailed experimental protocols for assessing peptide-MHC binding and CTL-mediated lysis are also provided, along with a summary of the key signaling events following T-cell receptor engagement.
Introduction
The interaction between viral peptides and MHC class I molecules is a critical determinant of the cellular immune response to infection. The FQPQNGQFI peptide from LCMV NP is a model epitope for studying the principles of antigen presentation and T-cell recognition.[1][2] Understanding the structural basis of its interaction with H-2Db is paramount for the rational design of vaccines and immunotherapies. This guide will delve into the theoretical structural analysis of the FQPQNGQFI peptide, its binding characteristics to H-2Db, and the experimental methodologies used to quantify this interaction and its functional outcomes.
Structural Analysis of the FQPQNGQFI Peptide
As of the date of this publication, a publicly available crystal structure of the FQPQNGQFI peptide in complex with the H-2Db molecule has not been deposited in the Protein Data Bank (PDB). Therefore, the following structural analysis is based on the known peptide binding motif for H-2Db and the physicochemical properties of the FQPQNGQFI amino acid sequence.
Physicochemical Properties of FQPQNGQFI
A summary of the key physicochemical properties of the FQPQNGQFI peptide is presented in Table 1. These properties influence the peptide's solubility, stability, and interaction with the H-2Db binding groove.
| Property | Value |
| Amino Acid Sequence | Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile |
| Molecular Formula | C50H71N13O13 |
| Molecular Weight | 1086.18 g/mol |
| Isoelectric Point (pI) | 5.54 |
| Grand Average of Hydropathicity (GRAVY) | -0.589 |
Table 1: Physicochemical Properties of the FQPQNGQFI Peptide.
Theoretical Interaction with the H-2Db Binding Groove
The H-2Db molecule possesses a peptide-binding groove with specific pockets that accommodate anchor residues of the bound peptide. The binding motif for H-2Db typically favors peptides of 9 amino acids in length with specific anchor residues at positions 5 and 9.
For the FQPQNGQFI peptide:
-
Position 5 (P5): Asparagine (Asn, N). This is a primary anchor residue for H-2Db. The polar side chain of asparagine is well-suited to interact with the corresponding pocket in the H-2Db groove, contributing significantly to the stability of the peptide-MHC complex.
-
Position 9 (P9): Isoleucine (Ile, I). This is the C-terminal anchor residue. The hydrophobic side chain of isoleucine fits into a hydrophobic pocket at the C-terminal end of the H-2Db binding groove.
The remaining amino acids of the FQPQNGQFI peptide are solvent-exposed and available for interaction with the T-cell receptor (TCR). The central portion of the peptide, particularly residues at positions 4, 6, and 8, often bulge out from the groove, forming the primary contact points for the TCR.
Experimental Methodologies
The study of the FQPQNGQFI peptide's immunological function relies on a variety of in vitro and in vivo assays. The following sections detail the protocols for two fundamental experimental techniques: MHC binding assays and cytotoxic T lymphocyte (CTL) lysis assays.
MHC-Peptide Binding Assays
These assays are designed to quantify the affinity of a peptide for a specific MHC molecule. A common method is the competitive binding assay using fluorescence polarization.
Principle: This assay measures the ability of a test peptide (FQPQNGQFI) to compete with a fluorescently labeled probe peptide of known high affinity for binding to purified H-2Db molecules. The binding of the larger MHC molecule to the small fluorescent peptide slows its rotation in solution, resulting in a higher fluorescence polarization value. The test peptide will displace the fluorescent probe in a concentration-dependent manner, leading to a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified, soluble H-2Db molecules.
-
Fluorescently labeled high-affinity H-2Db binding peptide (probe peptide).
-
FQPQNGQFI test peptide.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a series of dilutions of the FQPQNGQFI test peptide in assay buffer. b. In the wells of the microplate, add a fixed concentration of purified H-2Db molecules and the fluorescently labeled probe peptide. c. Add the different concentrations of the FQPQNGQFI test peptide to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization). d. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 24-72 hours). e. Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: a. The data is typically plotted as fluorescence polarization versus the logarithm of the competitor peptide concentration. b. The concentration of the FQPQNGQFI peptide that inhibits 50% of the binding of the fluorescent probe peptide is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.
Caption: Workflow for a fluorescence polarization-based MHC-peptide binding assay.
Cytotoxic T Lymphocyte (CTL) Lysis Assay
These assays measure the ability of CTLs that recognize the FQPQNGQFI-H-2Db complex to kill target cells presenting this complex. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic and reliable method.
Principle: Target cells are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of target cells killed.
Protocol:
-
Reagents and Materials:
-
Effector cells: FQPQNGQFI-specific CTLs.
-
Target cells: H-2b-expressing cells (e.g., RMA-S or EL4 cells).
-
FQPQNGQFI peptide.
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄).
-
Culture medium.
-
96-well round-bottom plates.
-
Gamma counter.
-
-
Procedure: a. Target Cell Preparation: i. Incubate target cells with Na₂⁵¹CrO₄ for 1-2 hours to allow for uptake of the radioisotope. ii. Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr. iii. Resuspend the labeled target cells in culture medium and pulse them with the FQPQNGQFI peptide for approximately 1 hour. b. CTL Assay: i. Plate the peptide-pulsed, ⁵¹Cr-labeled target cells at a constant number in a 96-well plate. ii. Add the FQPQNGQFI-specific CTLs at varying effector-to-target (E:T) ratios. iii. Include control wells for:
- Spontaneous release: Target cells with medium only (no CTLs).
- Maximum release: Target cells with a detergent (e.g., Triton X-100) to cause complete lysis. c. Incubation: Incubate the plate for 4-6 hours at 37°C. d. Harvesting and Counting: i. Centrifuge the plate to pellet the cells. ii. Carefully collect the supernatant from each well. iii. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis: a. The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
- 1. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunological Significance of Nucleoprotein (396-404): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and characterization of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (NP) fragment spanning amino acids 396-404. This peptide, with the sequence FQPQNGQFI, is a critical immunodominant epitope recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the H-2Db major histocompatibility complex (MHC) class I molecule. Its discovery has been pivotal in understanding T-cell responses to viral infections and serves as a model antigen in immunological research.
Core Findings and Quantitative Data
| Peptide Characteristics | Value | Reference |
| Virus of Origin | Lymphocytic Choriomeningitis Virus (LCMV) | --INVALID-LINK-- |
| Amino Acid Sequence | FQPQNGQFI | --INVALID-LINK-- |
| MHC Restriction | H-2Db | --INVALID-LINK-- |
| Epitope Type | CD8+ T-cell (CTL) Epitope | --INVALID-LINK-- |
| T-Cell Response Data | Value | Experimental Context | Reference |
| % of CD8+ T-cell Response | ~12% | Day 8 post-LCMV infection in C57BL/6 mice | --INVALID-LINK-- |
| Naive Precursor Frequency | ~117 cells | Per individual naive H-2b mouse | --INVALID-LINK-- |
| Peptide Concentration in Assays | Value | Assay Type | Reference |
| In vitro CTL Restimulation | 10-7 M | Generation of NP396-specific CTLs | --INVALID-LINK-- |
| Intracellular Cytokine Staining | 0.1 µg/ml | Enumeration of antigen-specific CD8+ T-cells | --INVALID-LINK-- |
| In vivo CTL Assay | 2 µg/mL | Labeling of target cells | --INVALID-LINK-- |
Experimental Protocols
The discovery and characterization of the NP(396-404) epitope relied on a series of key experimental methodologies. Detailed protocols for these techniques are provided below.
Epitope Discovery and Mapping
The foundational method for identifying the NP(396-404) epitope involved screening synthetic peptides for their ability to be recognized by LCMV-specific CTLs.
-
Peptide Synthesis: Overlapping peptides spanning the entire LCMV nucleoprotein were synthesized. A set of 15-mer peptides, overlapping by 10 amino acids, was initially used for broad screening. For fine-mapping, truncated peptides of 8, 9, 10, and 11 amino acids were synthesized.[1]
-
CTL Generation: C57BL/6 (H-2b) mice were infected with LCMV. After 4 weeks, splenocytes were harvested and restimulated in vitro with peptide-pulsed, irradiated antigen-presenting cells (APCs) in the presence of Interleukin-2 (IL-2).[2]
-
Epitope Identification: The ability of synthesized peptides to sensitize target cells for lysis by the generated CTLs was measured in a chromium-51 (B80572) (51Cr) release assay. Peptides that induced significant lysis were identified as containing potential epitopes.
In Vitro Cytotoxicity (51Cr Release) Assay
This assay quantifies the lytic activity of CTLs against target cells presenting a specific epitope.
-
Target Cell Preparation: MC57G target cells were labeled with 51Cr. A portion of the cells was pulsed with the NP(396-404) peptide (e.g., 1 µM), while another portion was left unpulsed or pulsed with an irrelevant peptide as a control.
-
Co-culture: The labeled target cells were incubated with NP(396-404)-specific CTLs at various effector-to-target (E:T) ratios (e.g., 50:1) for 4-6 hours.
-
Quantification of Lysis: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed cells, was measured using a gamma counter. The percentage of specific lysis was calculated.
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS is a flow cytometry-based method to detect and quantify antigen-specific T-cells based on their cytokine production.
-
Cell Stimulation: Splenocytes from LCMV-infected mice (e.g., day 8 post-infection) were incubated for 5-6 hours with the NP(396-404) peptide (e.g., 0.1-1 µg/ml). A protein transport inhibitor, such as Brefeldin A, was added to prevent cytokine secretion.[1][3]
-
Surface Staining: Cells were stained with fluorescently labeled antibodies against cell surface markers, such as CD8.[1]
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells were stained with a fluorescently labeled antibody against Interferon-gamma (IFN-γ).
-
Flow Cytometry Analysis: The percentage of CD8+ T-cells producing IFN-γ in response to the peptide was determined using a flow cytometer.
In Vivo Cytotoxicity Assay
This assay measures the ability of an animal's CTLs to kill target cells in a living organism.
-
Target Cell Preparation: Splenocytes from naive mice were divided into two populations. One population was labeled with the NP(396-404) peptide (e.g., 2 µg/mL), and the other was left unlabeled.[4]
-
Differential Labeling: The two populations were labeled with different concentrations of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE) (e.g., high and low concentrations).
-
Cell Transfer: The two labeled cell populations were mixed and injected intravenously into LCMV-infected mice.
-
Analysis: After a defined period, splenocytes from the recipient mice were analyzed by flow cytometry to determine the relative survival of the peptide-labeled versus the unlabeled target cells.
Visualized Workflows and Pathways
Epitope Discovery Workflow
Caption: Workflow for the discovery and mapping of CTL epitopes.
Intracellular Cytokine Staining (ICS) Workflow
Caption: Workflow for quantifying antigen-specific T-cells via ICS.
CTL-Mediated Cell Lysis Signaling Pathway
Caption: Simplified pathway of CTL-mediated target cell killing.
References
- 1. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of CD8 T Cell Deletion during Chronic Viral Infection [mdpi.com]
Biological significance of the 396-404 fragment of LCMV nucleoprotein.
An In-depth Technical Guide on the Biological Significance of the 396-404 Fragment of LCMV Nucleoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of the 396-404 amino acid fragment of the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein (NP). This peptide, commonly referred to as NP396-404, is a critical component in the immune response to LCMV infection, particularly in the context of C57BL/6 (H-2b) mice, a widely used model for studying viral immunology.
Core Biological Significance: An Immunodominant CTL Epitope
The NP396-404 fragment is a well-characterized, H-2Db-restricted, immunodominant cytotoxic T lymphocyte (CTL) epitope.[1][2][3][4] Following an acute infection with the Armstrong strain of LCMV in C57BL/6 mice, a significant portion of the antiviral CD8+ T-cell response is directed against this specific peptide.[3][5] This robust response is crucial for viral clearance.[5] The immunodominance of NP396-404, along with other epitopes like GP33-41, has made it a valuable tool for studying the dynamics of T-cell responses, including clonal expansion, memory formation, and exhaustion.[1][3][6]
Role in Chronic Infection and T-Cell Exhaustion
In contrast to its role in acute infections, the fate of NP396-404-specific CD8+ T cells is dramatically different during chronic LCMV infection, often initiated by strains like LCMV Clone 13. During persistent infection, these high-affinity T cells undergo a process of clonal exhaustion, characterized by a progressive loss of effector functions, followed by physical deletion from the T-cell repertoire.[1][7][8][9] This deletion of a key antiviral T-cell population is a significant mechanism of viral immune evasion and contributes to the establishment of chronic infection.[8][10] The differential fate of NP396-404-specific T cells in acute versus chronic infection provides a powerful model for studying the mechanisms of T-cell exhaustion and developing immunotherapies to counteract it.
Quantitative Data Summary
The following tables summarize key quantitative data related to the NP396-404 epitope from various studies.
Table 1: Immunodominance of NP396-404-Specific CD8+ T-Cell Response
| LCMV Strain | Timepoint | Tissue | % of CD8+ T cells specific for NP396-404 | Measurement Method | Reference |
| Armstrong (acute) | Day 8 post-infection | Spleen | ~12% | Intracellular IFN-γ staining | [5] |
| Armstrong (acute) | Peak of response | Spleen | Part of 50-70% of total response to 5 epitopes | MHC I tetramers, intracellular cytokine staining | [6] |
| WE (acute) | Day 8 post-infection | Spleen | Substantially reduced in ERAP1 KO mice | Intracellular IFN-γ staining, H-2Db/NP396-404 tetramers | [11] |
| Docile (acute) | Peak | Spleen and PLN | Part of >80% of expanded CD8+ T-cell population (with GP133-41) | Tetramer staining | [12] |
| Clone 13 (chronic) | ~3 weeks post-infection | Spleen | Essentially undetectable | Tetramer staining | [1] |
| Docile (chronic) | Day 30 post-infection | Spleen | Deleted | Not specified | [7] |
Table 2: MHC Binding and Peptide Recovery
| Peptide | MHC Restriction | Relative Binding Affinity | Recovery Efficiency from Infected Cells | Reference |
| NP396-404 (FQPQNGQFI) | H-2Db | High | ~50% | [13] |
| GP33-41 (KAVYNFATC) | H-2Db | High | ~17% | [13] |
| GP276-286 (SGVENPGGYCL) | H-2Db | Intermediate | ~38% | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify antigen-specific T cells based on their production of cytokines upon restimulation.
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from LCMV-infected mice.[2][6]
-
Restimulation: Culture 1 x 10^6 splenocytes per well in a 96-well plate.[6] Add the NP396-404 synthetic peptide (FQPQNGQFI) at a concentration of 0.1-1 µg/ml.[2][6] Include a negative control (no peptide or an irrelevant peptide) and a positive control.
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor, such as Brefeldin A (e.g., Golgiplug at 1 µl/ml), to the cultures to trap cytokines intracellularly.[2][6]
-
Incubation: Incubate the cells for 5-6 hours at 37°C.[6][14]
-
Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.[2]
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 1% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).[2]
-
Intracellular Staining: Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.[2]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are positive for IFN-γ.[1]
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T cells.
-
Tetramer Production: MHC class I tetramers (H-2Db) complexed with the LCMV NP396-404 peptide are produced.[1] Biotinylated MHC-peptide monomers are tetramerized using fluorochrome-conjugated streptavidin (e.g., allophycocyanin).[1]
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from LCMV-infected mice.[1]
-
Staining: Incubate approximately 2 x 10^5 cells with the PE-labeled MHC-I LCMV NP396-404 tetramer and antibodies against cell surface markers (e.g., CD3, CD8, CD44, CD62L) for 30-45 minutes at 4°C.[15][16]
-
Washing: Wash the cells to remove unbound tetramers and antibodies.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1][15] Gate on the CD8+ T-cell population and identify the cells that are positive for the NP396-404 tetramer.
In Vivo Cytotoxicity Assay
This assay measures the lytic activity of CTLs directly ex vivo.
-
Target Cell Preparation: Prepare two populations of target cells (e.g., splenocytes from naive mice). One population is pulsed with the NP396-404 peptide, and the other with an irrelevant peptide. Label each population with a different concentration of a fluorescent dye (e.g., CFSE) to distinguish them.
-
Adoptive Transfer: Inject an equal number of both target cell populations intravenously into LCMV-infected mice.
-
Analysis: After a defined period (e.g., a few hours), harvest the spleens of the recipient mice and analyze the relative numbers of the two target cell populations by flow cytometry. The specific lysis is calculated based on the reduction in the number of NP396-404-pulsed target cells compared to the control target cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of the LCMV NP396-404 epitope.
Caption: Fate of NP396-404 specific T-cells in acute vs. chronic LCMV infection.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
Caption: Hierarchy of immunodominant CD8+ T-cell epitopes in acute LCMV infection.
References
- 1. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Critical Role for Alpha/Beta and Gamma Interferons in Persistence of Lymphocytic Choriomeningitis Virus by Clonal Exhaustion of Cytotoxic T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of CD8 T Cell Deletion during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral replicative capacity is the primary determinant of lymphocytic choriomeningitis virus persistence and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
Technical Guide: Initial Studies on the Immunogenicity of Nucleoprotein (396-404)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV) is a critical internal viral protein that serves as a major target for the host immune system. Within this protein, the peptide sequence spanning amino acids 396-404, with the sequence FQPQNGQFI, has been identified as an immunodominant epitope in C57BL/6 mice.[1][2] This 9-mer peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and elicits a robust cytotoxic T-lymphocyte (CTL) response.[2][3] The NP(396-404) epitope is a cornerstone of research into antiviral immunity, T-cell exhaustion, and immunological memory, providing a valuable model for understanding the dynamics of CD8+ T-cell responses to viral infections.[4][5][6] This guide summarizes the initial immunogenicity data, details key experimental protocols used in its study, and visualizes the pathways and workflows central to its analysis.
Quantitative Immunogenicity Data
The magnitude of the immune response to NP(396-404) is typically quantified by measuring the frequency and functional capacity of epitope-specific CD8+ T cells. Studies consistently show that NP(396-404) induces a significant CTL response, often co-dominant with the LCMV glycoprotein-derived epitope GP(33-41).[7][8]
Table 1: Frequency and Activity of NP(396-404)-Specific CTLs Post-LCMV Infection in C57BL/6 Mice
| Experimental Readout | Time Point (Post-Infection) | Result | Key Findings |
| CTL Frequency (Intracellular IFN-γ Staining) | Day 8 | 20-30% of total CTL activity[4] | Represents a major fraction of the anti-LCMV CTL response.[4] |
| CTL Frequency (H-2Db/NP(396-404) Tetramer) | Day 8 | Substantial expansion of tetramer-positive CD8+ T cells observed.[9] | Tetramer staining confirms a large population of NP(396-404)-specific CD8+ T cells during the acute phase of infection.[6][9] |
| Ex Vivo Cytotoxicity (Chromium Release Assay) | Day 8 | Potent lytic activity against target cells pulsed with NP(396-404) peptide.[9][10] | Demonstrates the direct effector function of the generated CTLs.[9] |
| CTL Precursor Frequency (Limiting Dilution) | Chronic Infection (Day 90+) | CTL activity against NP(396-404) can decline over time in persistent infections, a phenomenon linked to clonal exhaustion.[5][6] | The NP(396-404)-specific T-cell population is more susceptible to deletion during chronic infection compared to other epitopes like GP(33-41).[6] |
| IFN-γ Secretion (ELISA) | Day 8 | Significant IFN-γ secretion by splenocytes upon restimulation with NP(396-404) peptide.[9] | Confirms the Th1-polarization and functional capacity of the responding T cells. |
Key Experimental Protocols
The characterization of the NP(396-404) immune response relies on a set of core immunological assays.
This protocol is used to directly visualize and quantify antigen-specific CD8+ T cells.
-
Cell Preparation : Prepare a single-cell suspension of splenocytes from LCMV-infected mice.[6]
-
Fc Receptor Blocking : Incubate cells with an anti-mouse CD16/CD32 antibody to block Fc receptors and prevent non-specific antibody binding.[11]
-
Tetramer Incubation : Incubate the splenocytes with phycoerythrin (PE)-conjugated H-2Db-NP(396-404) tetramers for 1 hour at room temperature.[11]
-
Surface Staining : Add a FITC-conjugated anti-CD8α antibody and incubate for 30 minutes on ice.[6][11]
-
Washing : Wash the cells to remove unbound reagents.
-
Flow Cytometry : Acquire data on a flow cytometer. Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are also positive for the NP(396-404) tetramer.[9]
This assay measures the functional capacity of T cells to produce cytokines upon antigen re-exposure.
-
Cell Restimulation : Culture splenocytes from infected mice for 5-6 hours in the presence of 10-6 M NP(396-404) peptide.[12] A protein transport inhibitor, such as Brefeldin A, must be added to trap cytokines intracellularly.[12]
-
Surface Staining : Stain the cells for surface markers, such as CD8, as described previously.
-
Fixation and Permeabilization : Fix the cells with a suitable fixation buffer, then permeabilize the cell membranes using a saponin-based buffer.
-
Intracellular Staining : Incubate the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Washing and Analysis : Wash the cells and analyze by flow cytometry, gating on CD8+ cells to determine the frequency of IFN-γ-producing cells.[13][14]
This classic assay measures the ability of CTLs to lyse target cells.
-
Target Cell Preparation : Label target cells (e.g., EL-4 cells) with 51Cr (sodium chromate).[5]
-
Peptide Pulsing : Pulse one set of labeled target cells with the NP(396-404) peptide. Use unpulsed cells as a negative control.[5]
-
Co-culture : Co-culture the effector cells (splenocytes from infected mice) with the labeled target cells at various effector-to-target (E:T) ratios for 4-5 hours.[5][10]
-
Supernatant Collection : Centrifuge the plates and collect the supernatant.
-
Radioactivity Measurement : Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation : Calculate the percent specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) * 100.[5]
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate the experimental and biological processes related to NP(396-404) immunogenicity.
Caption: Workflow for the ex vivo analysis of NP(396-404) specific T-cell responses.
Caption: TRIM21 and anti-NP antibodies enhance NP(396-404) presentation.[15][16][17]
Factors Modulating NP(396-404) Immunogenicity
The immune response to NP(396-404) is not static and can be influenced by various host factors.
-
ERAP1 : The Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is involved in trimming peptides to the optimal length for MHC class I binding. The response to the NP(396-404) epitope was found to be substantially reduced in ERAP1-deficient mice, suggesting that ERAP1 plays a crucial role in generating the final epitope for presentation.[9]
-
TRIM21 : The cytosolic Fc receptor and E3 ubiquitin ligase TRIM21 can use anti-NP antibodies to target the nucleoprotein for proteasomal degradation.[15][16] This process enhances the generation of NP-derived peptides, leading to a more potent NP(396-404)-specific CTL response and more efficient viral clearance.[15][16][17] This highlights a synergistic mechanism between humoral and cellular immunity.
-
Interferons (IFN) : Type I and Type II interferons are critical for antiviral responses. In IFN-γ deficient mice with chronic LCMV infection, CTL activity against NP(396-404) tends to decline more rapidly than responses to other epitopes, indicating a role for IFN-γ in sustaining this specific T-cell population.[5]
Conclusion
The NP(396-404) peptide of LCMV is a well-characterized, immunodominant H-2Db-restricted epitope that serves as a powerful tool for studying the fundamentals of CD8+ T-cell immunity. Initial studies have established its capacity to elicit strong cytotoxic and cytokine-producing T-cell responses during acute infection. Furthermore, the modulation of its immunogenicity by host factors such as ERAP1 and TRIM21 provides deeper insights into the cellular mechanisms of antigen processing and presentation. The susceptibility of the NP(396-404)-specific T-cell response to exhaustion during chronic infection continues to make it a relevant model for developing immunotherapeutic strategies against persistent viral diseases.
References
- 1. rupress.org [rupress.org]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Persistent Virus Infection despite Chronic Cytotoxic T-Lymphocyte Activation in Gamma Interferon-Deficient Mice Infected with Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissection of Antiviral and Immune Regulatory Functions of Tumor Necrosis Factor Receptors in a Chronic Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity | The EMBO Journal [link.springer.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Nucleoprotein (396-404) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (396-404) peptide, frequently abbreviated as NP(396-404), is a well-characterized, immunodominant peptide derived from the nucleoprotein of the lymphocytic choriomeningitis virus (LCMV).[1][2] Its sequence is FQPQNGQFI.[2] This peptide serves as a critical target for the host's cytotoxic T lymphocyte (CTL) response during LCMV infection in the C57BL/6 mouse model. Due to its robust immunogenicity and the wealth of research surrounding it, NP(396-404) has become a valuable tool for studying the fundamental principles of T-cell-mediated immunity, viral clearance, and immunological memory. This guide provides an in-depth exploration of its mechanism of action, the signaling pathways it triggers, and the experimental protocols used for its investigation.
Core Mechanism of Action: MHC Class I Presentation and T-Cell Recognition
The primary mechanism of action of the Nucleoprotein (396-404) peptide hinges on the cellular process of antigen presentation via the Major Histocompatibility Complex (MHC) class I pathway. This process ensures that the host's immune system can detect and eliminate virus-infected cells.
-
Viral Protein Synthesis and Degradation: Following LCMV infection of a host cell, the viral nucleoprotein is synthesized in the cytoplasm. A portion of these proteins are degraded into smaller peptides by the proteasome.
-
Peptide Transport and Loading: The resulting peptides, including NP(396-404), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Binding: Within the ER, the NP(396-404) peptide is loaded onto MHC class I molecules, specifically the H-2Db allomorph in C57BL/6 mice.[1][2]
-
Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is displayed to the extracellular environment.
-
T-Cell Receptor Recognition: Circulating CD8+ cytotoxic T lymphocytes (CTLs) with T-cell receptors (TCRs) that specifically recognize the NP(396-404)-H-2Db complex will bind to it.
-
CTL Activation and Effector Function: This binding event initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells can then identify and kill other infected cells presenting the same peptide-MHC complex, primarily through the release of cytotoxic granules containing perforin (B1180081) and granzymes.
Signaling Pathways
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the NP(396-404)-H-2Db complex by a specific TCR is the initiating event for a complex intracellular signaling cascade that culminates in T-cell activation.
TRIM21-Mediated Enhancement of Antigen Presentation
Recent studies have unveiled a novel mechanism involving the cytosolic Fc receptor TRIM21 that enhances the presentation of the NP(396-404) peptide, thereby augmenting the T-cell response.[3][4][5][6] This pathway highlights a synergy between antibody and T-cell immunity.
-
Antibody-Coated Virus Entry: During a viral infection, antibodies are generated against various viral proteins, including the internal nucleoprotein. When a new cell is infected, it can take up antibody-coated viral particles or nucleoprotein-antibody complexes from the extracellular environment.
-
TRIM21 Recognition: Inside the cell's cytoplasm, the E3 ubiquitin ligase TRIM21 recognizes and binds to the Fc portion of these antibodies.[3][4]
-
Ubiquitination and Proteasomal Degradation: TRIM21 then ubiquitinates the antibody-bound nucleoprotein, targeting it for degradation by the proteasome.[1][5]
-
Enhanced Peptide Supply: This targeted degradation leads to an increased supply of nucleoprotein-derived peptides, including NP(396-404), for loading onto MHC class I molecules.
-
Augmented CTL Response: The resulting higher density of NP(396-404)-H-2Db complexes on the cell surface leads to a more robust activation of NP(396-404)-specific CD8+ T cells and a more effective clearance of the infection.[3][4]
Quantitative Data Summary
The magnitude of the CD8+ T-cell response to the NP(396-404) peptide is a key area of investigation. The following tables summarize quantitative data from various studies.
Table 1: Frequency of NP(396-404)-Specific CD8+ T-Cells
| Condition | Tissue | Time Point | Frequency (% of CD8+ T-cells) | Method | Reference |
| Acute LCMV Armstrong Infection | Spleen | Day 8 | 10-20% | Tetramer Staining | [7] |
| Acute LCMV Armstrong Infection | Bone Marrow (Vertebrae) | Memory Phase | ~1.5% | Tetramer Staining | [7] |
| Acute LCMV Armstrong Infection | Bone Marrow (Other) | Memory Phase | ~1.5% | Tetramer Staining | [7] |
| Chronic LCMV Clone 13 Infection | Spleen | Day 50 | Deletion of this population | Tetramer Staining | [8] |
| LCMV-WE Infection in TTR-NP mice | Spleen | Day 30 | Undetectable CTL response | In vivo Cytotoxicity | [9] |
Table 2: Cytotoxic T-Lymphocyte (CTL) Activity
| Effector Cells | Target Cells | E:T Ratio | % Specific Lysis | Assay | Reference |
| Day 8 LCMV-infected splenocytes | NP(396-404) pulsed EL-4 | 40:1 | ~40-60% | 51Cr Release | [10][11] |
| Day 14 LCMV-infected IFN-γ-/- splenocytes | NP(396-404) pulsed EL-4 | 80:1 | ~60% | 51Cr Release | [10][11] |
| Memory LCMV-immune splenocytes (in vitro restimulated) | NP(396-404) pulsed targets | 10:1 | ~50% | 51Cr Release | [2][12] |
| LCMV-Cl13 infected mice (Day 50) | NP(396-404) labeled splenocytes | In vivo | ~20% | In vivo CFSE assay | [13] |
| LCMV-Arm immune mice (Day 50) | NP(396-404) labeled splenocytes | In vivo | ~90% | In vivo CFSE assay | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the NP(396-404) peptide. Below are consolidated protocols for key experiments.
Experimental Workflow Overview
MHC Class I Tetramer Staining
This protocol is for the identification and quantification of NP(396-404)-specific CD8+ T-cells.
-
Reagents and Materials:
-
Single-cell suspension from spleen or lymph nodes.
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
PE-conjugated H-2Db-NP(396-404) Tetramer.
-
Fluorochrome-conjugated anti-mouse CD8α antibody.
-
Fluorochrome-conjugated antibodies for other markers (e.g., CD44, CD62L).
-
96-well U-bottom plate or FACS tubes.
-
Centrifuge.
-
Flow cytometer.
-
-
Procedure:
-
Prepare a single-cell suspension from lymphoid organs and wash with FACS buffer.
-
Resuspend cells to a concentration of 2-5 x 107 cells/mL in FACS buffer.
-
Add 1-2 x 106 cells to each well of a 96-well plate or a FACS tube.
-
Add the H-2Db-NP(396-404) tetramer at a pre-titrated optimal concentration (typically a 1:100 to 1:200 dilution).[14]
-
Incubate for 30-60 minutes at 4°C or for 30 minutes at room temperature, protected from light.[14]
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge at 700g for 3 minutes. Discard the supernatant.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD44) at their optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cell pellet in 200 µL of FACS buffer (or 1% paraformaldehyde for fixation).
-
Acquire events on a flow cytometer and analyze the data. Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol assesses the functional capacity of NP(396-404)-specific T-cells to produce IFN-γ upon stimulation.
-
Reagents and Materials:
-
Single-cell suspension.
-
Complete RPMI medium.
-
NP(396-404) peptide (1 mg/mL stock).
-
Brefeldin A (Golgiplug).
-
Recombinant human IL-2.
-
Fluorochrome-conjugated anti-mouse CD8α antibody.
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit).
-
Fluorochrome-conjugated anti-mouse IFN-γ antibody.
-
96-well plate.
-
CO2 incubator.
-
-
Procedure:
-
Plate 1 x 106 splenocytes per well in a 96-well plate in 200 µL of complete RPMI medium.
-
Create stimulation conditions:
-
Unstimulated control (medium only).
-
Peptide stimulation: Add NP(396-404) peptide to a final concentration of 1-2 µg/mL.[13]
-
Positive control (e.g., PMA/Ionomycin).
-
-
Add Brefeldin A (1 µg/mL) and recombinant human IL-2 (20-50 U/mL) to all wells.[15][16]
-
Harvest cells and wash with FACS buffer.
-
Perform cell surface staining by adding anti-CD8α antibody and incubate for 30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
-
In Vivo Cytotoxicity Assay
This assay directly measures the killing capacity of CTLs in a living animal.
-
Reagents and Materials:
-
LCMV-infected recipient mice.
-
Naive C57BL/6 donor mice for target cells.
-
NP(396-404) peptide.
-
Control peptide (irrelevant epitope).
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low).
-
PBS.
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive donor mice.
-
Split the cells into three populations:
-
Population 1: Pulse with 1 µM NP(396-404) peptide for 1 hour at 37°C.
-
Population 2: Pulse with a control peptide.
-
Population 3: Leave unpulsed.
-
-
Wash the cells to remove excess peptide.
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 2.5 µM) and the unpulsed/control population with a low concentration of CFSE (e.g., 0.25 µM).[13]
-
Mix the labeled cell populations at a 1:1 ratio.
-
Inject a total of 1-2 x 107 mixed cells intravenously into LCMV-infected recipient mice and uninfected control mice.
-
After 4-16 hours, harvest spleens from the recipient mice.[9][17]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Calculate the percent specific lysis using the formula: % Lysis = [1 - (% CFSE_high in infected / % CFSE_low in infected) / (% CFSE_high in naive / % CFSE_low in naive)] * 100
-
Conclusion
The Nucleoprotein (396-404) peptide remains a cornerstone for immunological research, providing a robust and reproducible system to dissect the mechanisms of CD8+ T-cell-mediated immunity. Its well-defined interaction with the H-2Db molecule, the clear immunodominance in the C57BL/6 model, and the recent discovery of its interplay with the TRIM21 pathway continue to offer valuable insights. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the T-cell response to this model antigen, facilitating further discoveries in vaccine development, viral pathogenesis, and the fundamental workings of the adaptive immune system.
References
- 1. TRIM21 links antibody and T cell immunity to combat viral infection - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity | The EMBO Journal [link.springer.com]
- 4. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. genscript.com [genscript.com]
- 7. Quantitative and Qualitative Analysis of Bone Marrow CD8+ T Cells from Different Bones Uncovers a Major Contribution of the Bone Marrow in the Vertebrae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Expression of Viral Antigen by the Liver Leads to Chronic Infection Through the Generation of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent Virus Infection despite Chronic Cytotoxic T-Lymphocyte Activation in Gamma Interferon-Deficient Mice Infected with Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. rupress.org [rupress.org]
- 17. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Cytotoxicity Assay Using Nucleoprotein (396-404)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vivo cytotoxicity assay to evaluate the efficacy of cytotoxic T lymphocytes (CTLs) in recognizing and eliminating target cells presenting the Nucleoprotein (396-404) peptide. This assay is a powerful tool for assessing the potency of vaccine candidates and immunotherapies designed to elicit a cell-mediated immune response against viral infections or tumors expressing this specific antigen.
Introduction
The in vivo cytotoxicity assay, often referred to as an in vivo CTL assay, is a standard method for measuring the functional capacity of antigen-specific CD8+ T cells to kill target cells within a living organism.[1] This method provides a holistic view of cytotoxic efficacy, encompassing T cell activation, trafficking, and effector function in a physiological context. The assay involves labeling two populations of syngeneic splenocytes with different concentrations of a fluorescent dye, typically Carboxyfluorescein succinimidyl ester (CFSE).[2][3][4][5] One population is pulsed with a specific peptide of interest, in this case, Nucleoprotein (396-404), serving as the target cells (CFSE^low^). The other population remains unpulsed or is pulsed with an irrelevant peptide, acting as an internal control (CFSE^high^).[2][5] These two cell populations are then co-injected into recipient animals that have been previously immunized or treated to elicit a CTL response against the specific peptide. After a defined period, splenocytes from the recipient animals are harvested, and the relative survival of the two labeled populations is quantified by flow cytometry.[1][2] The specific lysis is calculated based on the reduction of the peptide-pulsed target cell population compared to the control cell population.[6]
Data Presentation
The quantitative data from the in vivo cytotoxicity assay is typically summarized to show the percentage of specific lysis for each experimental group. This allows for a clear comparison of the cytotoxic T cell response under different conditions (e.g., different vaccine formulations, treatment protocols, or control groups).
| Experimental Group | Mouse ID | % CFSE^low^ (Unpulsed) | % CFSE^high^ (NP 396-404 Pulsed) | Ratio (CFSE^high^ / CFSE^low^) | % Specific Lysis |
| Naive (Unimmunized) | 1 | 48.5 | 51.5 | 1.06 | 0 |
| 2 | 49.2 | 50.8 | 1.03 | 0 | |
| 3 | 50.1 | 49.9 | 0.99 | 0 | |
| Adjuvant Only | 1 | 47.8 | 52.2 | 1.09 | 0 |
| 2 | 49.5 | 50.5 | 1.02 | 0 | |
| 3 | 48.9 | 51.1 | 1.04 | 0 | |
| Vaccine A | 1 | 85.3 | 14.7 | 0.17 | 83.7 |
| 2 | 82.1 | 17.9 | 0.22 | 79.2 | |
| 3 | 88.6 | 11.4 | 0.13 | 87.9 | |
| Vaccine B | 1 | 65.4 | 34.6 | 0.53 | 49.5 |
| 2 | 68.2 | 31.8 | 0.47 | 55.4 | |
| 3 | 63.9 | 36.1 | 0.56 | 46.2 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Materials
-
Mice: Syngeneic mouse strain (e.g., C57BL/6 for H-2b restricted peptides). Both donor mice for splenocytes and recipient (immunized and control) mice are required.
-
Peptide: Nucleoprotein (396-404) peptide (sequence: FQPQNGQFI).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE: Carboxyfluorescein succinimidyl ester.
-
Red Blood Cell Lysis Buffer: (e.g., ACK lysis buffer).
-
Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS).
-
Flow Cytometer: For data acquisition and analysis.
Protocol for In Vivo Cytotoxicity Assay
1. Preparation of Recipient Mice:
-
Immunize recipient mice with the vaccine or immunotherapy formulation designed to elicit a CTL response against the Nucleoprotein (396-404) peptide.[5]
-
Include appropriate control groups, such as naive (unimmunized) mice and mice receiving an adjuvant-only formulation.
-
The peak of the CTL response is typically 7-10 days after immunization, which is the optimal time for the assay.[5]
2. Preparation of Target and Control Cells:
-
Euthanize naive syngeneic donor mice and aseptically harvest the spleens.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption in RPMI-1640 medium.[3]
-
Lyse red blood cells using RBC lysis buffer and wash the remaining cells with PBS.[7]
-
Resuspend the splenocytes in serum-free RPMI-1640 at a concentration of 10-20 x 10^6 cells/mL.
-
Divide the cell suspension into two populations.
3. Peptide Pulsing:
-
Target Population: Add the Nucleoprotein (396-404) peptide to one cell suspension at a final concentration of 1-10 µg/mL.[2]
-
Control Population: Add an irrelevant peptide or no peptide to the second cell suspension.
-
Incubate both populations for 60-90 minutes at 37°C with occasional mixing.[2][8]
4. CFSE Labeling:
-
Wash the cells twice with pre-warmed PBS to remove excess peptide.
-
Resuspend the peptide-pulsed (target) population in PBS at 10 x 10^6 cells/mL and add a low concentration of CFSE (e.g., 0.5 µM). This will be the CFSE^low^ population.[2]
-
Resuspend the unpulsed (control) population in PBS at 10 x 10^6 cells/mL and add a high concentration of CFSE (e.g., 5.0 µM). This will be the CFSE^high^ population.[2]
-
Incubate for 10-15 minutes at 37°C, protected from light.[4]
-
Quench the labeling reaction by adding 5-10 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with PBS.
5. Injection of Labeled Cells:
-
Resuspend each cell population in sterile PBS and count the cells.
-
Mix the CFSE^low^ (target) and CFSE^high^ (control) populations at a 1:1 ratio.[3]
-
Inject approximately 10-20 x 10^6 total cells in a volume of 100-200 µL intravenously (e.g., via the retro-orbital or tail vein) into the previously immunized and control recipient mice.[3]
6. In Vivo Killing and Sample Collection:
-
Allow the cytotoxic T cells to act on the target cells in vivo for a period of 4-18 hours.[1][3] The optimal time should be determined empirically.
-
Euthanize the recipient mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens as described in step 2.
7. Flow Cytometry Analysis:
-
Acquire the splenocyte samples on a flow cytometer.
-
Gate on the CFSE-positive populations to distinguish the CFSE^low^ and CFSE^high^ cells.
-
Determine the number of events in each population for each mouse.
8. Calculation of Specific Lysis:
-
Calculate the ratio of control cells to target cells for each mouse: Ratio = (% CFSE^high^ / % CFSE^low^).
-
Calculate the percentage of specific lysis using the following formula:
- % Specific Lysis = [1 - (Ratio in naive mice / Ratio in immunized mice)] x 100
Visualizations
Caption: Experimental workflow for the in vivo cytotoxicity assay.
Caption: T-cell mediated cytotoxicity signaling pathways.
References
- 1. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells [jove.com]
- 4. Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 7. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Cell Stimulation with Nucleoprotein (396-404) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the stimulation of T-cells using the Nucleoprotein (396-404) peptide, specifically the trifluoroacetate (B77799) (TFA) salt form. The Nucleoprotein (NP) of viruses is a major target for the cellular immune response, and the NP(396-404) epitope from Lymphocytic Choriomeningitis Virus (LCMV) is a well-characterized, immunodominant peptide recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the H-2Db MHC class I molecule.[1][2] This document outlines the principles of T-cell activation by this peptide, provides detailed experimental protocols for in vitro stimulation, and discusses critical parameters including the potential effects of the TFA counter-ion.
The protocols and data presented herein are intended to serve as a starting point for researchers developing T-cell based assays for vaccine development, immunotherapy research, and fundamental immunology studies.
Principle of T-Cell Stimulation by Nucleoprotein (396-404)
T-cell activation is a cornerstone of the adaptive immune response. For CD8+ T-cells, this process is initiated by the recognition of a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) class I molecule on the surface of an antigen-presenting cell (APC) or an infected cell. The T-cell receptor (TCR) on the surface of the CD8+ T-cell binds to the peptide-MHC complex, initiating a signaling cascade that leads to T-cell activation, proliferation, differentiation into effector cells, and cytokine production.
The Nucleoprotein (396-404) peptide (sequence: FQPQNGQFI) is a potent stimulator of a subset of CD8+ T-cells.[3] Upon successful stimulation, these T-cells will exhibit a range of functional responses that can be quantified using various immunological assays.
Data Presentation
The following tables summarize quantitative data for T-cell stimulation with Nucleoprotein (396-404). It is important to note that optimal concentrations and responses can vary depending on the specific experimental conditions, cell donor, and assay format.
| Parameter | Concentration Range | Observed Effect | Assay Type | Reference |
| Peptide Concentration for In Vivo Killing Assay | 2 x 10⁻¹⁰ M to 5 x 10⁻⁹ M | Dose-dependent killing of peptide-pulsed target cells. | In Vivo Cytotoxicity Assay | [4] |
| Peptide Concentration for In Vitro Restimulation | 1 µg/mL | Stimulation of IFN-γ and TNF-α production in splenocytes. | Intracellular Cytokine Staining (ICS) | [5] |
| Peptide Concentration for ELISpot | 10 µg/mL | Enumeration of IFN-γ producing cells. | ELISpot | [6] |
| Peptide Purity | >90% | Recommended for ensuring antigen-specific responses. | General T-cell assays | [7] |
| Activation Marker | Typical Upregulation | Assay Type | Reference |
| CD69 | Early activation marker, expression increases post-stimulation. | Flow Cytometry | [8] |
| CD44 | Expression is high on activated/memory T-cells. | Flow Cytometry | [8] |
| CD25 (IL-2Rα) | Upregulated on activated T-cells. | Flow Cytometry | [7] |
| Granzyme B | Increased expression in cytotoxic T-lymphocytes. | Flow Cytometry | [1] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Nucleoprotein (396-404) for Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of human or murine PBMCs with the Nucleoprotein (396-404) peptide followed by the detection of intracellular cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by flow cytometry.
Materials:
-
Nucleoprotein (396-404) peptide (TFA salt)
-
Cryopreserved or fresh PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Anti-CD3 and Anti-CD28 antibodies (positive control)
-
DMSO (vehicle control)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometry staining buffers (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer kit
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Nucleoprotein (396-404) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 medium to the desired working concentrations. The final DMSO concentration in the cell culture should be below 0.5% to avoid toxicity.
-
Cell Preparation: Thaw cryopreserved PBMCs in a 37°C water bath and slowly dilute with warm complete RPMI-1640. Centrifuge, discard the supernatant, and resuspend the cells in fresh medium. Count the cells and assess viability. Adjust the cell density to 1-2 x 10⁶ cells/mL.
-
Stimulation:
-
Plate 1-2 x 10⁶ PBMCs per well in a 96-well U-bottom plate or FACS tube.
-
Add the diluted Nucleoprotein (396-404) peptide to the cells at a final concentration typically ranging from 1 to 10 µg/mL.
-
Include the following controls:
-
Unstimulated Control: Cells with medium only.
-
Vehicle Control: Cells with the same final concentration of DMSO as the peptide-stimulated wells.
-
Positive Control: Cells stimulated with anti-CD3/anti-CD28 antibodies or a mitogen like PHA.
-
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.
-
Protein Transport Inhibition: For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow their intracellular accumulation.
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Stain for cell surface markers (e.g., CD3, CD8) by incubating with the antibody cocktail in the dark at 4°C for 30 minutes.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with the intracellular antibody cocktail in the permeabilization buffer in the dark at 4°C for 30 minutes.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
Protocol 2: ELISpot Assay for Quantification of Nucleoprotein (396-404)-Specific IFN-γ Secreting Cells
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Nucleoprotein (396-404) peptide (TFA salt)
-
PBMCs
-
Complete RPMI-1640 medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate solution (e.g., BCIP/NBT)
-
Mitogen (e.g., PHA) for positive control
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol (B145695) (if required by the manufacturer), wash with sterile PBS, and block with complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
Cell Plating: Add 2-3 x 10⁵ PBMCs per well.
-
Stimulation:
-
Add Nucleoprotein (396-404) peptide to the wells at a final concentration of 10 µg/mL.[6]
-
Include an unstimulated control (medium only) and a positive control (e.g., PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash again and add the substrate solution.
-
-
Spot Development and Analysis: Allow the spots to develop in the dark. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Mandatory Visualizations
Signaling Pathway of T-Cell Activation by Nucleoprotein (396-404)
Caption: T-cell activation is initiated by the TCR recognizing the NP(396-404) peptide on MHC-I, strengthened by co-stimulation.
Experimental Workflow for In Vitro T-Cell Stimulation
Caption: Workflow for in vitro T-cell stimulation, from PBMC isolation to data analysis.
Discussion and Critical Considerations
The Role of TFA (Trifluoroacetate)
Peptides are often purified by reverse-phase HPLC using trifluoroacetic acid, resulting in the final product being a TFA salt. While TFA is a strong acid, its effect on T-cell stimulation assays is a subject of debate. Some studies have shown that TFA can have inhibitory or even stimulatory effects on various cell types, potentially confounding experimental results.[9] However, other reports suggest that at the low concentrations typically used in T-cell assays (after dilution of the peptide stock), the effect of TFA is negligible.
Recommendations regarding TFA:
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO (or the solvent used to dissolve the peptide) as the peptide-stimulated samples. This helps to account for any non-specific effects of the solvent and residual TFA.
-
Peptide Purity: Use peptides of high purity (>90%) to minimize the impact of contaminants.[7]
-
TFA Removal: For highly sensitive assays or if artifacts due to TFA are suspected, consider purchasing peptides with a different counter-ion (e.g., acetate (B1210297) or hydrochloride) or performing a TFA removal procedure. Methods for TFA removal include lyophilization with HCl or ion-exchange chromatography.[10][11][12][13]
Assay Optimization
The protocols provided are a starting point. It is essential to optimize key parameters for your specific experimental system:
-
Peptide Concentration: Perform a dose-response titration of the Nucleoprotein (396-404) peptide to determine the optimal concentration for T-cell stimulation in your assay.
-
Incubation Time: The kinetics of T-cell activation and cytokine production can vary. Optimize the incubation time to capture the peak response.
-
Cell Density: The number of cells per well can influence the outcome of the assay. Titrate the cell density to find the optimal range.
-
Controls: Always include appropriate negative and positive controls to ensure the validity of your results.
By following these guidelines and protocols, researchers can reliably stimulate and analyze T-cell responses to the Nucleoprotein (396-404) peptide, contributing to a deeper understanding of T-cell immunity and the development of novel immunotherapies.
References
- 1. Brain-resident memory T cells represent an autonomous cytotoxic barrier to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent Virus Infection despite Chronic Cytotoxic T-Lymphocyte Activation in Gamma Interferon-Deficient Mice Infected with Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the in vitro antigen specific T cell proliferation assay: the use of interferon-alpha to elicit antigen specific stimulation and decrease bystander proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity | The EMBO Journal [link.springer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
Application Notes: Quantifying T Cell Responses to Nucleoprotein (396-404) Peptide using ELISpot Assay
Introduction
The Nucleoprotein (396-404) peptide, with the sequence FQPQNGQFI, is an immunodominant H-2D(b)-restricted epitope from the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] It serves as a critical tool for studying antiviral immunity, particularly the activation of cytotoxic T lymphocytes (CTLs).[3][4] The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to quantify the frequency of specific cytokine-secreting cells at the single-cell level.[5][6] This document provides a detailed protocol for using the Nucleoprotein (396-404) peptide to stimulate and detect interferon-gamma (IFN-γ) producing T cells, a key indicator of a cell-mediated immune response.[7] This application is vital for vaccine efficacy testing, immunotherapy development, and fundamental research in infectious diseases.
Principle of the Assay
The IFN-γ ELISpot assay measures the number of T cells that release this cytokine upon stimulation with a specific antigen.[7] In this case, peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in wells pre-coated with an anti-IFN-γ capture antibody.[5][7] When T cells recognizing the Nucleoprotein (396-404) peptide are present, they become activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After washing the cells away, a second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate and a substrate that produces an insoluble colored spot. Each spot represents a single IFN-γ-producing cell, allowing for precise quantification of the antigen-specific T cell response.[8]
Experimental Protocols
I. Materials and Reagents
-
Peptides:
-
Cells:
-
ELISpot Plate: 96-well PVDF membrane plates (e.g., MultiScreen® HTS-IP)[5][11]
-
Reagents:
-
Human or Mouse IFN-γ ELISpot Kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
Substrate (e.g., BCIP/NBT)
-
Sterile PBS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin ("R10 medium")[9]
-
Recombinant IL-2 (optional, can enhance sensitivity)[11]
-
35% Ethanol (B145695) in sterile water[7]
-
Blocking Buffer: R10 medium
-
II. Peptide Preparation
-
Reconstitute the lyophilized Nucleoprotein (396-404) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Further dilute the stock solution in R10 medium to a working concentration. A final concentration of 1-10 µg/mL in the well is typical for peptide stimulation.[9][10]
-
Prepare positive and negative controls at their recommended concentrations.
III. ELISpot Assay Procedure
This protocol is adapted for a standard IFN-γ ELISpot assay.[5][7][11]
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF plate by adding 15 µL of 35% ethanol to each well for 1 minute.[7]
-
Wash the plate 3 times with 150 µL/well of sterile PBS.[7]
-
Dilute the anti-IFN-γ capture antibody in sterile PBS to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the coating antibody and wash the plate twice with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of R10 medium. Incubate for at least 2 hours at 37°C.
-
During blocking, prepare the cell suspension. Isolate PBMCs or splenocytes and resuspend in R10 medium. Count viable cells and adjust the concentration to 2-4 x 10^6 cells/mL.
-
Aspirate the blocking medium from the plate.
-
Add 50 µL of cell suspension to each well (yielding 1-2 x 10^5 cells/well).[9]
-
Add 50 µL of the prepared peptide dilutions (NP 396-404, positive control, negative control) to the appropriate wells for a final volume of 100 µL.[7]
-
Culture the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Avoid stacking or moving the plates to ensure high-quality spot formation.[7]
Day 3: Spot Development
-
Aspirate the cells from the wells. Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Dilute the streptavidin-enzyme conjugate in PBS with 0.5% BSA. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 final washes with PBS.
-
Add 100 µL of the substrate solution to each well. Monitor spot development in the dark (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely.
IV. Data Analysis
-
Count the spots in each well using an automated ELISpot reader.[8]
-
Calculate the mean number of spots for each set of replicate wells.
-
Subtract the mean number of spots from the negative control wells (background) from the experimental and positive control wells.[7]
-
Results are expressed as Spot Forming Cells (SFC) per million input cells.[7]
-
Calculation: SFC / 10^6 cells = [(Mean spots in experimental well) - (Mean spots in negative control well)] x (1,000,000 / Number of cells per well).
-
-
A response is typically considered positive if the spot count is at least double the background and above a defined threshold (e.g., >50 spots/10^6 cells).[7]
Data Presentation
The following table presents representative data from an ELISpot assay using splenocytes from LCMV-immunized mice.
| Sample Group | Stimulation | Cell Number per Well | Mean SFC / 10^6 Cells (± SD) |
| Naive Mouse | NP (396-404) Peptide (10 µg/mL) | 2 x 10^5 | 8 (± 3) |
| Immunized Mouse | Medium + DMSO (Negative Control) | 2 x 10^5 | 12 (± 5) |
| Immunized Mouse | PHA (Positive Control) | 2 x 10^5 | 1250 (± 110) |
| Immunized Mouse | NP (396-404) Peptide (10 µg/mL) | 2 x 10^5 | 785 (± 65) |
Table 1: Representative IFN-γ ELISpot results. Data shows a strong specific response to the Nucleoprotein (396-404) peptide in immunized mice compared to naive animals and the negative control. The positive control confirms cell viability and functionality. The number of spot-forming cells (SFC) can range widely based on immunization protocol and timing, with positive responses often ranging from 100 to over 1000 SFC/10^6 cells.[12][13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. Image Analysis and Data Management of ELISPOT Assay Results | Springer Nature Experiments [experiments.springernature.com]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunospot.com [immunospot.com]
- 9. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. rupress.org [rupress.org]
- 12. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHC Class I Presentation Assay with NP(396-404)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for conducting a Major Histocompatibility Complex (MHC) class I presentation assay using the lymphocytic choriomeningitis virus (LCMV) nucleoprotein-derived peptide NP(396-404). This assay is critical for evaluating the efficacy of vaccines and immunotherapies designed to elicit a cytotoxic T lymphocyte (CTL) response.
Introduction
The presentation of viral or tumor-associated antigens by MHC class I molecules on the surface of antigen-presenting cells (APCs) is a crucial step in the initiation of a CD8+ T cell-mediated immune response. The NP(396-404) peptide is a well-characterized, immunodominant H-2Db-restricted epitope from LCMV, making it an excellent model antigen for studying the intricacies of MHC class I presentation. This document outlines the necessary protocols for preparing APCs, pulsing them with the NP(396-404) peptide, and subsequently measuring the activation of NP(396-404)-specific CTLs.
Core Concepts: The MHC Class I Antigen Presentation Pathway
Endogenous antigens, such as viral proteins, are degraded into smaller peptides by the proteasome in the cytoplasm. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides are loaded onto newly synthesized MHC class I molecules. The stable peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in an MHC class I presentation assay.
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Dendritic cells are potent APCs and are ideal for in vitro antigen presentation assays.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)
-
6-well tissue culture plates
Procedure:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 medium and plate them in 6-well plates at a density of 2 x 10^6 cells/well.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of rmGM-CSF.
-
On day 3, gently swirl the plates, remove half of the medium, and replace it with fresh medium containing 20 ng/mL rmGM-CSF.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.
-
To mature the DCs, add a maturation stimulus such as LPS (100 ng/mL) for the final 24 hours of culture.
-
On day 7, harvest the mature BMDCs for use in the assay.
Protocol 2: Peptide Pulsing of APCs
This protocol describes how to load the NP(396-404) peptide onto the MHC class I molecules of APCs.
Materials:
-
Mature BMDCs (from Protocol 1) or another suitable APC line (e.g., murine embryonic fibroblasts - MEFs)
-
NP(396-404) peptide (Sequence: FQPQNGQFI)
-
Serum-free medium
-
Complete medium
Procedure:
-
Wash the APCs twice with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Add the NP(396-404) peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate the cells with the peptide for 1-2 hours at 37°C in a humidified CO2 incubator.
-
Wash the peptide-pulsed APCs three times with complete medium to remove any unbound peptide.
-
The peptide-pulsed APCs are now ready to be used as stimulator cells in a CTL activation assay.
Protocol 3: Cytotoxic T Lymphocyte (CTL) Activation Assay
This assay measures the activation of NP(396-404)-specific CD8+ T cells upon recognition of the peptide-MHC complex on APCs. A common readout is the production of interferon-gamma (IFN-γ), which can be detected by intracellular cytokine staining (ICS) and flow cytometry.
Materials:
-
Peptide-pulsed APCs (stimulator cells from Protocol 2)
-
NP(396-404)-specific CD8+ T cells (effector cells; can be obtained from the spleen of LCMV-infected mice or from T cell receptor (TCR) transgenic mice)
-
Complete RPMI-1640 medium
-
Brefeldin A
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Anti-mouse CD8a antibody (conjugated to a fluorophore)
-
Anti-mouse IFN-γ antibody (conjugated to a different fluorophore)
-
Fixation/Permeabilization solution
-
96-well U-bottom plates
Procedure:
-
Co-culture the peptide-pulsed APCs (stimulator cells) with the NP(396-404)-specific CD8+ T cells (effector cells) in a 96-well U-bottom plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubate the co-culture for 5-6 hours at 37°C.
-
For the last 4-5 hours of incubation, add Brefeldin A to the culture to block cytokine secretion and allow for intracellular accumulation.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells for the surface marker CD8a for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization kit.
-
Perform intracellular staining for IFN-γ for 30 minutes at room temperature.
-
Wash the cells and resuspend them in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ-producing cells within the CD8+ T cell population.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the MHC class I presentation assay.
Data Presentation
Quantitative data from the MHC class I presentation assay should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: CTL Activation at Various Effector-to-Target Ratios
This table presents the percentage of IFN-γ positive CD8+ T cells at different ratios of effector cells (CTLs) to target cells (peptide-pulsed APCs).
| Effector:Target (E:T) Ratio | % IFN-γ+ of CD8+ T Cells (Mean ± SD) |
| 10:1 | 45.2 ± 3.1 |
| 5:1 | 32.8 ± 2.5 |
| 1:1 | 15.6 ± 1.8 |
| 0:1 (APCs only) | 0.5 ± 0.2 |
| T cells only (unstimulated) | 0.8 ± 0.3 |
Table 2: Specific Lysis in Chromium-51 (B80572) Release Assay
A chromium-51 release assay is another method to quantify CTL activity by measuring the lysis of target cells.
| Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
| 50:1 | 68.4 ± 5.2 |
| 25:1 | 51.3 ± 4.1 |
| 12.5:1 | 35.7 ± 3.5 |
| Target cells only | 5.1 ± 1.2 |
Table 3: Peptide Concentration-Dependent CTL Activation
This table shows the effect of varying the concentration of the NP(396-404) peptide used for pulsing APCs on the subsequent activation of CTLs at a fixed E:T ratio.
| NP(396-404) Peptide Concentration (µg/mL) | % IFN-γ+ of CD8+ T Cells (Mean ± SD) at 10:1 E:T Ratio |
| 10 | 48.9 ± 3.9 |
| 1 | 42.1 ± 3.2 |
| 0.1 | 25.6 ± 2.7 |
| 0.01 | 8.3 ± 1.1 |
| 0 (No peptide) | 1.2 ± 0.4 |
These tables provide a clear and concise summary of the quantitative results, allowing for straightforward assessment of the antigen presentation efficiency and the resulting T cell response. The provided protocols and diagrams offer a comprehensive guide for researchers to successfully perform and interpret MHC class I presentation assays.
Application of Nucleoprotein (396-404) as a positive control in viral assays.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The nucleoprotein (NP) peptide corresponding to amino acids 396-404 of the Lymphocytic Choriomeningitis Virus (LCMV) is a well-characterized, immunodominant H-2D(b)-restricted epitope.[1] This peptide, with the sequence FQPQNGQFI, serves as a robust positive control in various T-cell based viral assays.[2] Its primary application lies in the stimulation of antigen-specific CD8+ T-cells, making it an invaluable tool for immunology research, vaccine development, and the evaluation of antiviral therapies.[3]
The use of NP (396-404) as a positive control allows for the validation of assay performance, ensuring that the experimental system is capable of detecting a T-cell response. This is critical when evaluating the immunogenicity of new vaccine candidates or the efficacy of immunomodulatory drugs. A strong response to the NP (396-404) peptide confirms the integrity of the reagents, the viability of the cells, and the proper execution of the experimental protocol.
Key applications include:
-
Enzyme-Linked Immunospot (ELISpot) Assays: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ).
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify and phenotype cytokine-producing T-cells at a single-cell level.
-
In vivo Cytotoxicity Assays: To assess the killing capacity of peptide-specific CD8+ T-cells.[4]
The magnitude of the T-cell response to NP (396-404) can be substantial, with studies showing that a significant fraction of the CD8+ T-cell pool can be directed against this epitope following LCMV infection.[5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing the LCMV Nucleoprotein (396-404) peptide in T-cell assays.
Table 1: ELISpot Assay Data for IFN-γ Secretion
| Experimental Condition | Cell Type | Peptide Concentration | Mean Spot Forming Cells (SFC) per 10^6 cells | Reference |
| LCMV-Infected Mice (Day 8 p.i.) | Splenocytes | 1 µg/mL | ~1500 | [7] |
| DNA Vaccinated Mice (pLCMV-NP) | Splenocytes | Peptide Pool including NP(396-404) | >750 | [3] |
| LCMV-Seropositive Human Donor | CD8+ T-cells | 10 µg/mL | >100 | [8] |
| Naive Mice | Splenocytes | 1 µg/mL | <20 | [7] |
Table 2: Intracellular Cytokine Staining (ICS) Data for IFN-γ Production
| Experimental Condition | Cell Type | Peptide Concentration | % of IFN-γ+ CD8+ T-cells | Reference |
| LCMV-Infected Mice (Day 8 p.i.) | Splenocytes | 1 µg/mL | ~25% | [4][9] |
| Chronically Infected Mice (Day 30 p.i.) | Splenocytes | 1 µg/mL | <1% (deletion of specific T-cells) | [10] |
| LCMV-Infected IFN-α/βR-/- Mice | Splenocytes | 1 µg/mL | Below detectable levels by day 30 | [10] |
| Naive Mice | Splenocytes | 1 µg/mL | <0.1% | [9] |
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
This protocol describes the quantification of IFN-γ secreting cells in response to stimulation with Nucleoprotein (396-404).
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Recombinant IL-2 (optional)
-
LCMV Nucleoprotein (396-404) peptide
-
PBMCs or splenocytes
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation:
-
Isolate PBMCs from whole blood or prepare a single-cell suspension of splenocytes.
-
Wash the cells and resuspend in complete RPMI medium.
-
Count the cells and adjust the concentration to 2-3 x 10^6 cells/mL.
-
-
Stimulation:
-
Block the coated plate with complete RPMI medium for 2 hours at 37°C.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 50 µL of the Nucleoprotein (396-404) peptide to achieve a final concentration of 1-10 µg/mL.
-
For a negative control, add 50 µL of medium with the same DMSO concentration as the peptide stock.
-
For a positive control, a mitogen like PHA can be used.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates 6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates 6 times with PBST.
-
Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plates 6 times with PBST.
-
Add the substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular IFN-γ in T-cells stimulated with Nucleoprotein (396-404).
Materials:
-
Complete RPMI 1640 medium
-
LCMV Nucleoprotein (396-404) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-IFN-γ antibody conjugated to a fluorochrome
-
FACS buffer (PBS with 2% FBS)
-
PBMCs or splenocytes
Procedure:
-
Cell Stimulation:
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add the Nucleoprotein (396-404) peptide to a final concentration of 1-10 µg/mL.
-
Include an unstimulated control (medium with DMSO).
-
Add a protein transport inhibitor (e.g., Brefeldin A) at the beginning of the stimulation.
-
Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on viable, single cells.
-
Gate on CD3+ T-cells, and then on CD4+ and CD8+ subpopulations.
-
Determine the percentage of IFN-γ positive cells within the CD8+ T-cell population.
-
Visualizations
Caption: T-Cell Receptor signaling cascade upon peptide recognition.
Caption: Workflow for ELISpot and Intracellular Cytokine Staining assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. rupress.org [rupress.org]
- 3. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Critical Role for Perforin-, Fas/FasL-, and TNFR1-Mediated Cytotoxic Pathways in Down-Regulation of Antigen-Specific T Cells during Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. stemcell.com [stemcell.com]
Reconstitution and storage instructions for lyophilized Nucleoprotein (396-404) (TFA).
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (396-404) peptide, derived from the Lymphocytic Choriomeningitis Virus (LCMV), is a well-characterized, immunodominant epitope restricted by the H-2Db major histocompatibility complex (MHC) class I molecule. Its high affinity for H-2Db makes it a critical tool for studying antigen-specific CD8+ T cell responses. These application notes provide detailed protocols for the reconstitution, storage, and utilization of lyophilized Nucleoprotein (396-404) (TFA) in common immunological assays.
Product Information
| Property | Value |
| Peptide Name | Nucleoprotein (396-404) |
| Sequence | FQPQNGQFI |
| Organism | Lymphocytic Choriomeningitis Virus (LCMV) |
| MHC Restriction | H-2Db |
| Counter Ion | Trifluoroacetate (TFA) |
| Appearance | Lyophilized white powder |
| Purity | Typically >95% as determined by HPLC |
Reconstitution and Storage
Proper reconstitution and storage are critical to maintain the integrity and activity of the peptide.
Reconstitution Protocol:
It is recommended to reconstitute the lyophilized peptide in sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or pipette to ensure the peptide is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Instructions:
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -80°C (desiccated) | At least 12 months | Protect from moisture. |
| Reconstituted in DMSO | -80°C | At least 6 months | Minimize freeze-thaw cycles. |
Experimental Protocols
In Vivo Cytotoxicity (Killing) Assay
This protocol details the use of Nucleoprotein (396-404) to assess in vivo cytotoxic T lymphocyte (CTL) activity.
Materials:
-
Nucleoprotein (396-404) peptide
-
Splenocytes from naive donor mice (e.g., C57BL/6)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
RPMI 1640 medium supplemented with 10% FBS
-
Recipient mice (e.g., LCMV-infected C57BL/6)
-
Flow cytometer
Procedure:
-
Prepare Target Cells:
-
Isolate splenocytes from naive donor mice.
-
Divide the splenocytes into four populations.
-
Pulse three populations with different concentrations of Nucleoprotein (396-404) peptide for 30-60 minutes at 37°C. A suggested dose range is presented in the table below.[1]
-
The fourth population serves as an unpulsed control.
-
-
Labeling:
-
Wash the peptide-pulsed cells to remove excess peptide.
-
Label each of the three pulsed populations with a different concentration of a cell proliferation dye (e.g., low, mid, and high fluorescence intensity). The unpulsed population remains unstained.
-
-
Adoptive Transfer:
-
Mix the four populations of splenocytes in a 1:1:1:1 ratio.
-
Inject the cell mixture intravenously into recipient mice.
-
-
Analysis:
-
After a defined period (e.g., 3-18 hours), harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the percentage of remaining cells from each of the four populations.
-
Specific lysis is calculated by comparing the ratio of peptide-pulsed target cells to control cells in experimental versus naive control mice.
-
Dose-Response Data for In Vivo Killing Assay:
The following table provides example concentrations of Nucleoprotein (396-404) for pulsing target cells and the corresponding cell proliferation dye concentrations.[1]
| Peptide Concentration | Description | CellTrace™ Violet Concentration |
| 2 x 10⁻¹⁰ M | Low | 0.03 µM |
| 1 x 10⁻⁹ M | Mid | 0.25 µM |
| 5 x 10⁻⁹ M | High | 2 µM |
Ex Vivo T Cell Stimulation Assay (Intracellular Cytokine Staining)
This protocol is for stimulating splenocytes with Nucleoprotein (396-404) to measure cytokine production by antigen-specific T cells.
Materials:
-
Nucleoprotein (396-404) peptide
-
Splenocytes from experimental mice (e.g., LCMV-infected)
-
RPMI 1640 medium supplemented with 10% FBS
-
Brefeldin A or Monensin
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from experimental mice.
-
Stimulation:
-
Plate splenocytes at a density of 1-2 x 10⁶ cells/well in a 96-well plate.
-
Add Nucleoprotein (396-404) peptide to the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A or Monensin to inhibit cytokine secretion.
-
Incubate for 4-6 hours at 37°C.
-
-
Staining:
-
Wash the cells and stain for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Stain for intracellular cytokines.
-
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of CD8+ T cells producing specific cytokines in response to the peptide.
Visualizations
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the pathway by which endogenous antigens, such as viral nucleoproteins, are processed and presented by MHC class I molecules to CD8+ T cells.
Caption: MHC Class I antigen presentation workflow.
T Cell Receptor (TCR) Signaling Pathway
This diagram outlines the key signaling events initiated by the recognition of the peptide-MHC complex by the T cell receptor on a CD8+ T cell, leading to T cell activation.
Caption: TCR signaling cascade upon antigen recognition.
References
Application Notes and Protocols for In Vivo Studies with Nucleoprotein (396-404) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental setups utilizing the Nucleoprotein (396-404) (NP(396-404)) peptide, an immunodominant H-2D(b)-restricted epitope from the Lymphocytic Choriomeningitis Virus (LCMV). The following protocols are designed to guide researchers in assessing the peptide-specific CD8+ T cell response in mice, a critical aspect of vaccine development and immunotherapy research.
Application 1: Assessment of In Vivo Cytotoxic T Lymphocyte (CTL) Activity
This protocol details the methodology for an in vivo cytotoxicity assay to measure the lytic capability of NP(396-404)-specific CD8+ T cells within a living animal.
Experimental Protocol: In Vivo Cytotoxicity Assay
-
Preparation of Target Cells:
-
Harvest splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Peptide Pulsing: Pulse one population with 2 µg/mL of NP(396-404) peptide for 1 hour at 37°C. The other population serves as the unpulsed control.[1]
-
Fluorescent Labeling: Label the peptide-pulsed splenocytes with a low concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 0.25 µM), and the unpulsed control splenocytes with a high concentration of CFSE (e.g., 2.5 µM).[1]
-
Wash the cells extensively to remove excess peptide and CFSE.
-
Mix the two labeled populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Analysis:
-
After 4 to 20 hours, harvest spleens from the recipient mice.[2]
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, distinguishing the two target cell populations based on their CFSE fluorescence intensity.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio of peptide-pulsed targets in experimental mice / Ratio of unpulsed targets in experimental mice)) x 100
-
The ratio is determined by dividing the number of events in the peptide-pulsed (CFSE^low) gate by the number of events in the unpulsed (CFSE^high) gate.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Peptide Concentration | 2 µg/mL | [1] |
| CFSE Concentration (Low) | 0.25 µM | [1] |
| CFSE Concentration (High) | 2.5 µM | [1] |
| Total Cells Injected | 5 x 10^6 - 2 x 10^7 | [1][2] |
| Incubation Time in Vivo | 4 - 20 hours | [2] |
Experimental Workflow
Caption: Workflow for In Vivo Cytotoxicity Assay.
Application 2: Quantification of Antigen-Specific T Cells by Intracellular Cytokine Staining (ICS)
This protocol outlines the steps for identifying and quantifying NP(396-404)-specific CD8+ T cells that produce cytokines upon peptide stimulation.
Experimental Protocol: Intracellular Cytokine Staining
-
Cell Preparation:
-
Harvest splenocytes from experimental mice (e.g., immunized or LCMV-infected).
-
Prepare a single-cell suspension.
-
-
Ex Vivo Restimulation:
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Surface Staining: Stain for cell surface markers, such as CD8, for 30 minutes at 4°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on CD8+ T cells and analyze the percentage of cells expressing IFN-γ and/or TNF-α in response to NP(396-404) peptide stimulation compared to the unstimulated control.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Peptide Concentration | 2 µg/mL | [3] |
| Cell Density | 4 x 10^6 cells/well | [3] |
| Brefeldin A Concentration | 10 µg/mL | [4] |
| Incubation Time | 5 - 12 hours | [3][4] |
Experimental Workflow
Caption: Workflow for Intracellular Cytokine Staining.
Application 3: Induction of NP(396-404)-Specific T Cell Response via Immunization
This section provides a general framework for immunization protocols aimed at eliciting a T cell response against the NP(396-404) epitope.
General Immunization Protocols
-
DNA Vaccination:
-
Vaccine: Plasmid DNA encoding the LCMV Nucleoprotein.
-
Dose: 100 µg of plasmid DNA per mouse.[4]
-
Route: Intramuscular injection, often coupled with electroporation to enhance DNA uptake.[4]
-
Schedule: A prime-boost strategy is common, with immunizations on day 0, followed by boosts on day 14 and day 28.[4]
-
-
Recombinant Vaccinia Virus:
-
Minicell-based Vaccination:
MHC Class I Antigen Presentation Pathway
The immune response to the NP(396-404) peptide is initiated by its presentation on MHC class I molecules (H-2D(b) in C57BL/6 mice) on the surface of antigen-presenting cells (APCs) or infected cells. This is a prerequisite for recognition by and activation of NP(396-404)-specific CD8+ T cells.
Caption: MHC Class I Presentation of NP(396-404).
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Absence of mouse 2B4 promotes NK cell–mediated killing of activated CD8+ T cells, leading to prolonged viral persistence and altered pathogenesis [jci.org]
- 3. Immunization with non-replicating E. coli minicells delivering both protein antigen and DNA protects mice from lethal challenge with lymphocytic choriomeningitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Tetramer Staining with Nucleoprotein (396-404) for CD8+ T-Cell Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and quantification of CD8+ T-cells specific for the Nucleoprotein (NP) 396-404 epitope using MHC Class I tetramer staining and flow cytometry. This technique is crucial for monitoring antigen-specific T-cell responses in various contexts, including viral infections and vaccine development.[1]
Introduction
Major Histocompatibility Complex (MHC) tetramers are fluorescently labeled complexes of four MHC molecules, each presenting a specific peptide epitope.[1] These reagents bind with high avidity to T-cell receptors (TCRs) that recognize the specific MHC-peptide complex, allowing for the direct visualization and quantification of antigen-specific T-cells by flow cytometry.[2] The NP(396-404) epitope, derived from the nucleoprotein of viruses like Lymphocytic Choriomeningitis Virus (LCMV) and Influenza A Virus, is a well-characterized immunodominant epitope for CD8+ T-cells in certain mouse strains (e.g., C57BL/6 with H-2Db allele).[3][4][5][6]
Quantitative Data Summary
The frequency of NP396-404 specific CD8+ T-cells can vary significantly depending on the experimental context, such as the nature of the immune challenge (infection vs. vaccination) and the timing of the analysis. The following tables summarize representative quantitative data from published studies.
Table 1: Frequency of NP396-404 Specific CD8+ T-Cells in C57BL/6 Mice
| Experimental Condition | Tissue | Time Point | Percentage of CD8+ T-Cells | Reference |
| Naive (uninfected) | Spleen | - | ~1 in 2,958 CD8+ T-cells | [3] |
| LCMV Armstrong Infection | Spleen | Day 8 post-infection | 20-30% of total CTL activity | [5] |
| rP18tri-NPLCMV Immunization (Dose 1) | PBMCs | 7 days post-immunization | ~1.5% | [7] |
| rP18tri-NPLCMV Immunization (Dose 4) | PBMCs | 7 days post-immunization | ~4.5% | [7] |
| rP18tri-NPLCMV Immunization (Dose 1) | PBMCs | 30 days post-immunization | ~0.5% | [8] |
| rP18tri-NPLCMV Immunization (Dose 4) | PBMCs | 30 days post-immunization | ~1.2% | [8] |
Table 2: Phenotypic Analysis of NP396-404 Specific CD8+ T-Cells
| Experimental Condition | Cell Population | Marker Expression | Phenotype | Reference |
| rP18tri-NPLCMV Immunization | Tetramer+ CD8+ T-cells | CD44high CD62Llow | Effector Memory (TEM) | [7][8] |
| rP18tri-NPLCMV Immunization | Tetramer+ CD8+ T-cells | CD44high CD62Lhigh | Central Memory (TCM) | [7][8] |
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining murine PBMCs to identify NP396-404 specific CD8+ T-cells.
Materials:
-
Whole blood collected in anticoagulant (e.g., EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
PE-conjugated H-2Db NP(396-404) Tetramer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, anti-CD44, anti-CD62L)
-
Viability dye (e.g., 7-AAD or a live/dead fixable dye)
-
5 ml FACS tubes
Procedure:
-
Cell Preparation:
-
Collect whole blood and perform RBC lysis according to the manufacturer's protocol.
-
Wash the remaining cells (PBMCs) with PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/ml.
-
-
Tetramer Staining:
-
Aliquot 100 µl of the cell suspension (1 x 10^6 cells) into a FACS tube.
-
Add the PE-conjugated NP396-404 tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.[9] Some protocols recommend incubation at room temperature or 4°C; this should be optimized for the specific tetramer and experimental system.
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD3, CD44, CD62L) to the cells.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.[9]
-
-
Viability Staining:
-
Wash the cells twice with 2 ml of FACS buffer.
-
Resuspend the cell pellet in 100 µl of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions and incubate for the recommended time.
-
-
Acquisition:
-
Wash the cells once more with FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.
-
Protocol 2: Staining of Splenocytes
This protocol is adapted for the analysis of NP396-404 specific CD8+ T-cells from murine spleens.
Materials:
-
Murine spleen
-
RPMI 1640 medium
-
70 µm cell strainer
-
RBC Lysis Buffer
-
FACS Buffer
-
PE-conjugated H-2Db NP(396-404) Tetramer
-
Fluorochrome-conjugated antibodies
-
Viability dye
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest the spleen and prepare a single-cell suspension by gently mashing it through a 70 µm cell strainer with the plunger of a syringe.
-
Lyse the red blood cells using RBC Lysis Buffer.
-
Wash the splenocytes with RPMI 1640 medium, centrifuge, and resuspend in FACS buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/ml.
-
-
Staining and Acquisition:
-
Follow steps 2-5 from Protocol 1 for tetramer, surface marker, and viability staining, and for flow cytometry acquisition.
-
Visualizations
Signaling Pathway
Caption: TCR signaling upon NP396-404 tetramer binding.
Experimental Workflow
Caption: Experimental workflow for tetramer staining.
Flow Cytometry Gating Strategy
Caption: Flow cytometry gating strategy.
References
- 1. Tetramer assay - Wikipedia [en.wikipedia.org]
- 2. lubio.ch [lubio.ch]
- 3. journals.asm.org [journals.asm.org]
- 4. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. H2-Db | LCMV NP 396-404 | FQPQNGQFI | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Cytokine Staining for NP(396-404) Stimulated Splenocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique for the functional analysis of immune cells at a single-cell level. This method allows for the identification and quantification of cytokine-producing cells within a heterogeneous population, providing critical insights into the nature of an immune response. This application note provides a detailed protocol for stimulating murine splenocytes with the NP(396-404) peptide, a well-defined H-2Db restricted epitope from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein, and subsequently staining for intracellular cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This assay is particularly relevant for monitoring antigen-specific CD8+ T cell responses in preclinical models of viral infection and cancer immunotherapy.
Principle of the Assay
The protocol involves several key steps. First, isolated splenocytes are stimulated ex vivo with the NP(396-404) peptide. During this stimulation, a protein transport inhibitor, such as Brefeldin A, is included to block the secretion of newly synthesized cytokines, causing them to accumulate within the Golgi apparatus.[1] Following stimulation, the cells are stained for cell surface markers to identify specific lymphocyte populations, such as CD8+ T cells. Subsequently, the cells are fixed to preserve their morphology and antigenicity, and then permeabilized to allow antibodies to access intracellular targets.[2][3] Finally, fluorochrome-conjugated antibodies specific for the cytokines of interest are used for intracellular staining, and the cells are analyzed by flow cytometry.
Data Presentation
The following tables represent typical quantitative data obtained from an ICS experiment following NP(396-404) peptide stimulation of splenocytes from LCMV-infected mice.
Table 1: Frequency of Cytokine-Producing CD8+ T Cells
| Treatment Group | Stimulus | % of CD8+ T Cells |
| Naive Mouse | Unstimulated | 0.05 |
| Naive Mouse | NP(396-404) | 0.10 |
| LCMV-Infected Mouse | Unstimulated | 0.50 |
| LCMV-Infected Mouse | NP(396-404) | 8.50 |
| LCMV-Infected Mouse | PMA/Ionomycin | 25.00 |
Table 2: Co-expression of IFN-γ and TNF-α in NP(396-404)-Specific CD8+ T Cells
| Treatment Group | Stimulus | Gating Strategy | % of Parent Gate |
| LCMV-Infected Mouse | NP(396-404) | CD8+ IFN-γ+ TNF-α- | 2.50 |
| LCMV-Infected Mouse | NP(396-404) | CD8+ IFN-γ- TNF-α+ | 0.50 |
| LCMV-Infected Mouse | NP(396-404) | CD8+ IFN-γ+ TNF-α+ | 5.50 |
Experimental Protocols
Materials and Reagents
-
Single-cell suspension of murine splenocytes
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
NP(396-404) peptide (FQPQNGQFI)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (Positive Control)
-
Brefeldin A (Protein Transport Inhibitor)
-
Cell Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8a, anti-CD4)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α)
-
Isotype control antibodies
-
96-well round-bottom plates or 5 mL polystyrene tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining.
Step-by-Step Protocol
-
Preparation of Splenocytes:
-
Prepare a single-cell suspension of splenocytes from mouse spleens using standard mechanical dissociation methods.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with Complete RPMI and resuspend to a final concentration of 1-2 x 106 cells/mL.
-
-
Cell Stimulation (5-6 hours total):
-
Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.
-
Prepare stimulation cocktails:
-
Add 100 µL of the appropriate stimulation cocktail to the cells.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to all wells.[3][4]
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[3][4][6]
-
-
Surface Staining:
-
After incubation, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cells once with Cell Staining Buffer.
-
Stain for cell viability by incubating with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells and then add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8a) in Cell Staining Buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add a cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) and corresponding isotype controls, diluted in Permeabilization Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in Cell Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure that single-stain controls are prepared for compensation.
-
Signaling Pathway
The stimulation of CD8+ T cells by the NP(396-404) peptide is initiated by the interaction of the T cell receptor (TCR) with the peptide presented by the MHC class I molecule (H-2Db) on an antigen-presenting cell (or in this protocol, directly stimulating the TCR). This binding event, along with co-stimulation, triggers a signaling cascade that leads to T cell activation and cytokine production.
Caption: TCR signaling leading to cytokine production.
References
Application Notes and Protocols: Adoptive Transfer of T-cells Specific for Nucleoprotein (396-404)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the generation, characterization, and in vivo application of T-cells specific for the Nucleoprotein (NP) epitope 396-404. This peptide, with the sequence FQPQNGQFI, is an immunodominant H-2Db-restricted epitope from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein and serves as a critical tool in immunological research.
Introduction
The adoptive transfer of antigen-specific T-cells is a powerful technique to study immune responses and for the development of novel immunotherapies. T-cells targeting the LCMV NP(396-404) epitope are extensively used as a model system to investigate T-cell activation, exhaustion, and memory formation in the context of viral infections and cancer. This document outlines key experimental procedures and expected outcomes.
Experimental Protocols
Protocol 1: Generation of NP(396-404)-Specific CD8+ T-cell Lines
This protocol describes the ex vivo generation of CD8+ T-cells specific for the NP(396-404) epitope from LCMV-immune mice.
Materials:
-
Spleens from C57BL/6 mice infected with LCMV (e.g., Armstrong or WE strain) at least 3 weeks prior.
-
Ficoll-Paque or other density gradient medium.
-
Complete RPMI medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 1% non-essential amino acids, 1% L-glutamine, 1 mM sodium pyruvate, penicillin/streptomycin, and 50 µM 2-mercaptoethanol.
-
Recombinant murine IL-2.
-
NP(396-404) peptide (FQPQNGQFI).
-
Gamma-irradiated antigen-presenting cells (APCs), e.g., splenocytes from naive C57BL/6 mice.
Procedure:
-
Harvest spleens from LCMV-immune mice and prepare a single-cell suspension.
-
Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.[1][2]
-
Resuspend purified splenocytes in cRPMI.
-
Prepare peptide-pulsed APCs by incubating gamma-irradiated splenocytes with 10-7 M NP(396-404) peptide for 1 hour at 37°C.[1]
-
Co-culture the purified splenocytes (responders) with the peptide-pulsed APCs at a ratio of 10:1 in cRPMI.[1]
-
Supplement the culture with 20 U/mL of recombinant murine IL-2.[1]
-
Incubate the culture for 7-10 days at 37°C, 5% CO2. Renew the medium with fresh IL-2 every 2-3 days.[2]
-
After the culture period, the expanded T-cells can be used for subsequent experiments.
Protocol 2: Intracellular Cytokine Staining (ICS) for T-cell Function
This protocol details the procedure for assessing the functionality of NP(396-404)-specific T-cells by measuring cytokine production (e.g., IFN-γ, TNF-α) upon peptide stimulation.
Materials:
-
Generated NP(396-404)-specific T-cells or splenocytes from experimental mice.
-
NP(396-404) peptide.
-
Brefeldin A.
-
Recombinant murine IL-2 (optional).[3]
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Surface staining antibodies (e.g., anti-CD8, anti-CD44).
-
Fixation/Permeabilization buffer.
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of the T-cells to be analyzed.
-
Stimulate 1-2 x 106 cells with 2 µg/mL of NP(396-404) peptide in the presence of 1 µg/mL Brefeldin A for 4-5 hours at 37°C.[4][5] An unstimulated control and a positive control (e.g., PMA/Ionomycin) should be included.
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., CD8) for 30 minutes on ice.[6]
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ) for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data.[2]
Protocol 3: In Vivo Killing Assay
This protocol describes an in vivo assay to measure the cytotoxic activity of NP(396-404)-specific T-cells.
Materials:
-
Splenocytes from naive C57BL/6 (CD45.1+) mice (target cells).
-
NP(396-404) peptide.
-
Cell proliferation dyes with different fluorescence intensities (e.g., CellTrace Violet at different concentrations).
-
Recipient mice (e.g., LCMV-infected C57BL/6, CD45.2+).
-
Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive CD45.1+ mice.
-
Divide the splenocytes into multiple populations. Keep one as an unpulsed control.
-
Pulse the other cell populations with varying concentrations of NP(396-404) peptide (e.g., 2 x 10-10 M, 1 x 10-9 M, 5 x 10-9 M) for 30 minutes at 37°C.[7]
-
Wash the cells and label each peptide-pulsed population with a different concentration of a cell proliferation dye (e.g., 0.03 µM, 0.25 µM, 2 µM CellTrace Violet) to distinguish them by flow cytometry.[7] Leave the unpulsed population unstained.
-
Mix the labeled target cell populations and the unlabeled control population in a 1:1:1:1 ratio.
-
Adoptively transfer a total of 10 x 106 mixed cells intravenously into recipient mice that harbor NP(396-404)-specific effector T-cells (e.g., day 8 post-LCMV infection).[7]
-
After a defined period (e.g., 3-4 hours), harvest the spleens from the recipient mice.[7]
-
Prepare a single-cell suspension and analyze by flow cytometry to quantify the remaining cells of each labeled population.
-
Calculate the specific lysis for each peptide concentration relative to the unpulsed control population.
Data Presentation
The following tables summarize quantitative data related to NP(396-404)-specific T-cells from various experimental contexts.
Table 1: Phenotype of NP(396-404)-Specific CD8+ T-cells during Viral Infection
| Marker | Acute Infection (Day 8) | Chronic Infection | Source(s) |
| Activation Markers | |||
| CD44 | High | High | [6] |
| CD62L | Low | Low | [6] |
| CD69 | High | High | [6] |
| Exhaustion Markers | |||
| PD-1 | Expressed | Highly Expressed | [8][9] |
| LAG-3 | Expressed | Highly Expressed | [8][9] |
| TIM-3 | Expressed | Expressed | [9] |
| TOX | Expressed | Highly Expressed | [9] |
| Survival/Memory Markers | |||
| Bcl-2 | Transiently Decreased | High | [8] |
| KLRG1 | Low | Low | [8] |
Table 2: Functional Characteristics of NP(396-404)-Specific CD8+ T-cells
| Function | Acute Infection | Chronic Infection | Notes | Source(s) |
| Cytokine Production | ||||
| IFN-γ | Robust Production | Rapidly Becomes Unresponsive | Function is lost by day 15 post-infection in some models. | [10][11] |
| TNF-α | Produced | Impaired | The proportion of TNF-α producing cells is lower than IFN-γ producers. | [4][8] |
| IL-2 | Produced | Impaired | [8] | |
| Cytotoxicity | ||||
| In vivo Killing | High Efficiency | Lost | Can eliminate 50% of target cells in ~21 minutes.[12][13] | [12][13] |
| Proliferation | ||||
| In vivo expansion | Strong | Deleted over time | NP(396-404) specific T-cells are often deleted during chronic infection, unlike GP(33-41) specific cells.[6][14] | [6][10][14] |
Visualizations
Diagrams of Workflows and Signaling Pathways
References
- 1. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. rupress.org [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Splicing factor SRSF1 is essential for CD8 T cell function and host antigen-specific viral immunity [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Virus-Specific CD8+ T-Cell Exhaustion and Immune-Mediated Pathology by E3 Ubiquitin Ligase Cbl-b during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSGL-1 attenuates early TCR signaling to suppress CD8+ T cell progenitor differentiation and elicit terminal CD8+ T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. High Efficiency of Antiviral CD4+ Killer T Cells | PLOS One [journals.plos.org]
- 13. High Efficiency of Antiviral CD4+ Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CD8+ T Cell Exhaustion in Cancer [frontiersin.org]
Application Notes: Generation of Cytotoxic T Lymphocyte (CTL) Lines Using Nucleoprotein (396-404)
Introduction
The nucleoprotein (NP) (396-404) peptide, with the sequence FQPQNGQFI, is a well-characterized, immunodominant H-2Db-restricted epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] It serves as a critical tool in immunological research, particularly for studying the induction, function, and memory of virus-specific CD8+ cytotoxic T lymphocytes (CTLs). In C57BL/6 mice, the CTL response to LCMV infection is dominated by specificities for a few key epitopes, with NP(396-404) representing a significant portion, estimated at 20-30% of the total CTL activity.[3][4] The ability to generate CTL lines specific for this single epitope provides a powerful in vitro system for dissecting the mechanisms of T cell activation, cytotoxicity, and exhaustion, as well as for screening potential immunomodulatory compounds.
These application notes provide detailed protocols for the generation and maintenance of NP(396-404)-specific CTL lines from splenocytes of LCMV-immunized mice and for the subsequent functional characterization of these CTLs using cytotoxicity assays.
Key Experimental Protocols
Protocol 1: Generation of Polyclonal NP(396-404)-Specific CTL Lines
This protocol details the in vitro stimulation and expansion of NP(396-404)-specific CTLs from mice previously infected with LCMV.
1. Materials
-
Mice: C57BL/6 (H-2b) mice, 6-8 weeks old.
-
Virus: LCMV Armstrong or WE strain.
-
Peptide: LCMV Nucleoprotein (396-404) (Sequence: FQPQNGQFI), high purity (>95%).
-
Cell Lines: RMA-S cells (a TAP-deficient T cell lymphoma line, H-2b) or T2-Db cells (a TAP-deficient human cell line transfected with H-2Db).[1]
-
Media:
-
Complete RPMI (cRPMI): RPMI 1640 supplemented with 10% Fetal Calf Serum (FCS), 1% Penicillin-Streptomycin, 1% L-Glutamine, and 50 µM 2-mercaptoethanol.
-
CTL Medium: cRPMI supplemented with 10 U/mL recombinant human Interleukin-2 (IL-2).
-
-
Reagents: Ficoll-Paque, Trypan Blue, 51Cr (Sodium Chromate).
2. Procedure
-
Immunization: Infect C57BL/6 mice intravenously (i.v.) or intraperitoneally (i.p.) with a sublethal dose of LCMV (e.g., 200 plaque-forming units, PFU). Allow at least 30 days, and preferably >3 months, for the establishment of a stable memory T cell population.[1][3][4]
-
Splenocyte Isolation: Euthanize immune mice and aseptically remove the spleens. Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI 1640.
-
In Vitro Restimulation (Primary):
-
Resuspend splenocytes in CTL medium at a concentration of 4 x 106 cells/mL.
-
Plate 1 mL of the cell suspension per well in a 24-well plate.[3][4]
-
Prepare stimulator cells: Incubate RMA-S cells with 10 ng/mL of NP(396-404) peptide for 1 hour at 37°C.[3]
-
Irradiate the peptide-pulsed RMA-S cells (e.g., 3000 rads) to prevent their proliferation.
-
Add 1 mL of irradiated, peptide-pulsed RMA-S cells (at 4 x 105 cells/mL) to each well containing splenocytes (responder to stimulator ratio of 10:1).[3]
-
Incubate cultures for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh IL-2 (final concentration 10 U/mL) every 2-3 days.[5]
-
-
Restimulation and Maintenance:
-
After the initial culture period, harvest the viable cells by Ficoll-Paque density gradient centrifugation to remove dead cells.
-
Restimulate the cultures every 14 days using freshly irradiated, peptide-pulsed RMA-S cells as described above, at a responder to stimulator ratio of 10:1.[3][4]
-
After 2-3 rounds of restimulation, the resulting CTL line will be highly enriched for NP(396-404)-specific, CD8+ T cells.[1]
-
Protocol 2: 51Cr Release Cytotoxicity Assay
This protocol measures the ability of the generated CTL line to lyse target cells presenting the NP(396-404) peptide.
1. Preparation of Target Cells
-
Use EL-4 cells (H-2b thymoma) or other syngeneic target cells.
-
Label target cells with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled cells three times with medium to remove excess 51Cr.
-
Pulse one aliquot of labeled cells with 1 µM NP(396-404) peptide for 1 hour at 37°C ("Peptide-pulsed targets").
-
Leave another aliquot unpulsed ("Unpulsed targets") to serve as a negative control.[5]
-
Wash cells again to remove unbound peptide.
2. Assay Procedure
-
Plate 5,000 target cells (peptide-pulsed or unpulsed) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the NP(396-404)-specific CTL effector cells. Add the effector cells to the wells to achieve various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, etc.).[6]
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100 or 5% saponin.
-
-
Centrifuge the plate briefly to pellet the cells and incubate for 5-6 hours at 37°C.[5][6]
-
After incubation, centrifuge the plate again and collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
3. Calculation of Specific Lysis
Calculate the percentage of specific lysis for each E:T ratio using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
Table 1: Representative Cytotoxicity of NP(396-404)-Specific CTLs
This table summarizes typical results from a 51Cr release assay, demonstrating the specific killing of peptide-pulsed target cells by an established CTL line.
| Effector:Target (E:T) Ratio | % Specific Lysis (Peptide-Pulsed Targets) | % Specific Lysis (Unpulsed Targets) |
| 50:1 | 75% ± 5% | < 5% |
| 25:1 | 62% ± 4% | < 5% |
| 12.5:1 | 48% ± 6% | < 5% |
| 6.25:1 | 31% ± 3% | < 5% |
| (Data are hypothetical but representative of expected outcomes based on published literature) |
Table 2: Frequency of LCMV-Specific CTL Precursors (CTLp) in C57BL/6 Mice
This table shows the relative contribution of different epitopes to the total anti-LCMV CTL response in C57BL/6 mice after infection.
| Viral Epitope | Peptide Sequence | MHC Restriction | CTLp Frequency (% of total response) | Reference |
| NP(396-404) | FQPQNGQFI | H-2Db | 20 - 30% | [3][4] |
| GP(33-41) | KAVYNFATC | H-2Db | 50 - 60% | [3][4] |
| GP(276-286) | SGVENPGGYCL | H-2Db | 10 - 20% | [3][4] |
Visualizations
Caption: Workflow for generating NP(396-404)-specific CTLs.
Caption: Principle of the 51Cr release cytotoxicity assay.
Caption: MHC Class I presentation of the NP(396-404) epitope.
References
- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. diabetesjournals.org [diabetesjournals.org]
Application Notes: Quantifying T-Cell Mediated Cytotoxicity using a Chromium-Release Assay with Nucleoprotein (396-404) Pulsed Targets
Introduction
The chromium-51 (B80572) (⁵¹Cr) release assay is a foundational and highly sensitive method for quantifying cell-mediated cytotoxicity.[1] It is widely employed to measure the capacity of cytotoxic T lymphocytes (CTLs) to recognize and eliminate specific target cells.[1] This application note details a protocol for assessing the cytotoxic activity of CTLs directed against the Nucleoprotein (396-404) peptide epitope, an immunodominant fragment from the Lymphocytic Choriomeningitis Virus (LCMV) restricted by the H-2D(b) MHC class I molecule.[2] This assay is critical for researchers in immunology, vaccine development, and oncology who are evaluating the efficacy of T-cell-based immunotherapies.
Principle of the Assay
The ⁵¹Cr-release assay operates on the principle that viable cells can actively uptake and retain radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). When effector cells, such as CTLs, recognize their specific peptide-MHC complex on a target cell, they induce apoptosis or necrosis.[3][4] This leads to the disruption of the target cell membrane and the release of intracellular ⁵¹Cr into the culture supernatant.[1] The amount of radioactivity released is directly proportional to the number of target cells lysed by the CTLs.[1] By quantifying the radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a robust measure of CTL cytotoxic function.[5]
Experimental Protocol
Part 1: Preparation and Labeling of Target Cells
-
Target Cell Selection : Use a target cell line that expresses the appropriate MHC class I molecule (e.g., H-2D(b) for the LCMV NP 396-404 peptide), such as T2 cells or EL-4 cells.[6][7]
-
Cell Preparation : Harvest target cells in their logarithmic growth phase. Count the cells and calculate the required number. You will need approximately 1 x 10⁴ target cells per well; it is advisable to prepare 20% extra to account for cell loss.[1][8] For an experiment with multiple E:T ratios and controls in triplicate, labeling 1-2 x 10⁶ cells is typically sufficient.
-
⁵¹Cr Labeling : a. Centrifuge the required number of target cells (e.g., 2 x 10⁶ cells) at 400-500 x g for 5-7 minutes.[4][9] b. Discard the supernatant and resuspend the cell pellet in a small volume (e.g., 50 µL) of fetal bovine serum (FBS) or complete medium.[9] c. Add 50-100 µCi of Na₂⁵¹CrO₄ solution directly to the cell suspension.[9] d. Incubate for 45-60 minutes at 37°C in a water bath or incubator, gently mixing the cells every 15-20 minutes to ensure uniform labeling.[4][8]
-
Washing : a. After incubation, add 10-12 mL of cold complete medium (e.g., RPMI + 10% FBS) to the tube to stop the labeling process.[10] b. Centrifuge the cells at 400-500 x g for 5-7 minutes. Carefully decant the radioactive supernatant into an appropriate liquid radioactive waste container.[4] c. Repeat the washing step at least two more times to remove all unincorporated ⁵¹Cr.[8]
-
Peptide Pulsing : a. After the final wash, resuspend the labeled target cells in complete medium. b. Add the Nucleoprotein (396-404) peptide to a final concentration of 1-10 µg/mL.[10] c. Incubate for 30-60 minutes at 37°C to allow the peptide to bind to the MHC molecules on the cell surface.
-
Final Preparation : a. Wash the peptide-pulsed cells once more with complete medium to remove unbound peptide. b. Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL. This provides 1 x 10⁴ cells in each 100 µL volume.[1]
Part 2: Assay Setup
-
Plate Layout : Use a 96-well round-bottom or V-bottom plate for the assay.[1][9] All conditions should be performed in triplicate.
-
Effector Cells : Prepare the effector CTL population and resuspend them in complete medium. Perform serial dilutions to achieve the concentrations needed for the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[1][4]
-
Plating : a. Experimental Wells : Add 100 µL of the appropriate effector cell dilution to the wells. b. Spontaneous Release Control : Add 100 µL of complete medium only. These wells measure the baseline ⁵¹Cr release from target cells in the absence of effectors.[5] c. Maximum Release Control : Add 100 µL of complete medium. A lysis agent will be added to these wells at the end of the incubation.[5] d. Target Cells : Add 100 µL of the prepared labeled and pulsed target cells (1 x 10⁴ cells) to every well.[1] The final volume in each well will be 200 µL.
Part 3: Incubation and Supernatant Harvesting
-
Incubation : Centrifuge the plate at a low speed (~50 x g) for 1 minute to facilitate cell-to-cell contact, then incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[1][8]
-
Lysis of Maximum Release Wells : 15 minutes before the end of the incubation period, add 20 µL of a 10% Triton X-100 or similar detergent solution to the maximum release wells to achieve a final concentration of ~1%.[4]
-
Pellet Cells : After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet all cells.[1][4]
-
Harvest Supernatant : Carefully collect 50-100 µL of the supernatant from each well without disturbing the cell pellet.[8] Transfer the supernatant to counting tubes or a special plate designed for scintillation counting (e.g., LumaPlate).[4][8]
Part 4: Data Acquisition and Analysis
-
Radioactivity Measurement : Measure the radioactivity in counts per minute (CPM) for each sample using a gamma counter.[8]
-
Calculation of Specific Lysis : Calculate the percentage of specific lysis for each experimental well using the following formula[5][8][11]:
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Experimental Release : Average CPM from wells with both effector and target cells.[1]
-
Spontaneous Release : Average CPM from wells with target cells and medium only.[1]
-
Maximum Release : Average CPM from wells with target cells and detergent.[1]
Note: For valid results, the spontaneous release should ideally be less than 20-30% of the maximum release.[1]
-
Data Presentation
Quantitative data from the ⁵¹Cr-release assay should be summarized clearly. The following table provides an example of representative results.
| Effector:Target (E:T) Ratio | Mean % Specific Lysis | Standard Deviation (SD) |
| 40:1 | 78.4% | ± 4.5% |
| 20:1 | 61.2% | ± 3.8% |
| 10:1 | 45.9% | ± 3.1% |
| 5:1 | 28.3% | ± 2.5% |
| 0:1 (Targets Only) | 0.0% | ± 1.2% |
Visualizations
Experimental Workflow
Caption: Workflow of the Chromium-51 release assay.
CTL-Mediated Cytotoxicity Pathway
Caption: CTL-mediated target cell lysis and ⁵¹Cr release.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Peptide Pulsing of Target Cells with Nucleoprotein (396-404) (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Peptide pulsing is a fundamental technique in immunology used to load exogenous, antigenic peptides onto Major Histocompatibility Complex (MHC) class I molecules on the surface of target cells. This process renders the cells recognizable and susceptible to lysis by peptide-specific CD8+ Cytotoxic T Lymphocytes (CTLs). This document provides detailed protocols for pulsing target cells with Nucleoprotein (396-404), a well-characterized, immunodominant CTL epitope from the Lymphocytic Choriomeningitis Virus (LCMV).[1][2]
Peptide: LCMV Nucleoprotein (NP) 396-404 Sequence: FQPQNGQFI[3][4][5][6] MHC Restriction: H-2Db (murine)[3][4][5][7]
This peptide is a critical tool for studying T-cell responses in the context of viral infection and for the development of vaccines and immunotherapies. Applications include T-cell activation assays (e.g., ELISPOT, intracellular cytokine staining), in vitro CTL killing assays, and the generation and expansion of antigen-specific T-cell lines.[8][9][10]
A Note on Trifluoroacetic Acid (TFA) Counterions
Synthetic peptides are typically purified using reverse-phase HPLC, a process that utilizes Trifluoroacetic Acid (TFA).[11][12][13] Consequently, the final lyophilized peptide is a TFA salt, with TFA anions electrostatically associated with positively charged residues in the peptide. While often present in small amounts, residual TFA can have unintended biological effects.[11][14]
-
Cellular Effects: TFA has been reported to inhibit or, in some cases, promote cell proliferation, which can introduce variability into cell-based assays.[11][12][15]
-
Assay Interference: The presence of TFA can sometimes interfere with the biological activity of the peptide or the assay readout itself.[11]
For highly sensitive or in vivo applications, it is advisable to use peptides where TFA has been exchanged for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride.[11][15] If using a TFA salt, it is crucial to include appropriate vehicle controls in experiments.
Data Presentation: Quantitative Parameters for Peptide Pulsing
The optimal conditions for peptide pulsing can vary based on the cell type, peptide affinity, and downstream application. The following table summarizes typical quantitative parameters cited in established protocols.
| Parameter | Cell Type | Typical Range | Notes |
| Peptide Concentration | T2 Cells, PBMCs, Splenocytes, Dendritic Cells | 10-12 M to 100 µg/mL | A common starting concentration is 1-10 µM or 1-10 µg/mL.[8][9][16][17] Titration is recommended for optimal results. |
| Cell Density for Pulsing | T2 Cells, PBMCs | 1 x 106 to 20 x 106 cells/mL | Higher densities can be used but may require larger volumes.[17][18] |
| Incubation Time | T2 Cells, Dendritic Cells | 60 minutes to 4 hours | Shorter times are often sufficient for high-affinity peptides on receptive cells like T2.[18][19] |
| Incubation Time | PBMCs, Splenocytes | 2 hours to Overnight (18h) | Longer incubation may be needed for generating CTL lines or for less receptive primary cells.[8][16] |
| Incubation Temperature | All | 37°C | Standard cell culture temperature promotes peptide loading.[9][16] |
| Washing Steps | All | 2-3 washes post-incubation | Critical for removing excess unbound peptide to prevent sensitization of effector cells.[8][19] |
| Centrifugation Speed | All | 300-600 x g for 5-10 minutes | Standard speeds for pelleting mammalian cells without causing damage.[8] |
Visualization of Workflow and Biological Pathway
Experimental Workflow for Peptide Pulsing
The following diagram illustrates the general step-by-step workflow for preparing target cells for a T-cell assay using peptide pulsing.
MHC Class I Antigen Presentation Pathway
This diagram shows the biological pathway of MHC Class I peptide loading within the endoplasmic reticulum and illustrates how exogenous peptide pulsing bypasses the internal machinery to load peptides directly onto surface MHC molecules.
Experimental Protocols
Protocol 1: Pulsing T2 Cells for T-Cell Activation Assays
T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP). This deficiency results in a high density of empty, peptide-receptive HLA-A2 molecules on their surface, making them excellent target cells for pulsing with HLA-A2 restricted peptides. While NP(396-404) is H-2Db restricted, the protocol is broadly applicable to other peptide-MHC systems and T2 cells serve as a general model for a highly receptive cell line.
Materials:
-
Target cells (e.g., T2 cells)
-
Complete culture medium (e.g., IMDM or RPMI-1640 + 10% FBS)
-
Serum-free medium
-
NP(396-404) peptide (TFA salt)
-
Sterile DMSO
-
Sterile, nuclease-free water or PBS
-
Conical tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the peptide vial to collect the lyophilized powder at the bottom.
-
Reconstitute the peptide in a small amount of sterile DMSO to create a high-concentration stock (e.g., 1-10 mg/mL).
-
Further dilute the DMSO stock with sterile water or PBS to create a working stock solution (e.g., 1 mM).
-
Note: Aliquot the working stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Target Cell Preparation:
-
Culture T2 cells to the desired number. Ensure cell viability is >95%.
-
Harvest cells and transfer to a conical tube.
-
Centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with 10 mL of serum-free medium to remove any residual serum proteins that might interfere with pulsing.[8]
-
Centrifuge again, discard the supernatant, and resuspend the pellet in serum-free medium.
-
Perform a cell count.
-
-
Peptide Pulsing:
-
Resuspend the washed T2 cells in serum-free medium at a concentration of 1 x 106 cells/mL in a conical tube.
-
Add the NP(396-404) peptide working stock to the cell suspension to achieve the final desired concentration. A common starting concentration is 1-10 µM.[8] For assays measuring T-cell avidity, a serial dilution of the peptide (e.g., from 10-5 M to 10-11 M) should be prepared.[9]
-
Incubate the cells for 90 minutes to 2 hours at 37°C in a 5% CO2 incubator.[9][19] Gently mix the suspension occasionally.
-
-
Washing and Final Preparation:
-
After incubation, add 10 mL of complete culture medium to the tube to stop the pulsing reaction.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step two more times with complete medium to ensure all unbound peptide is removed.[8][19] This is critical to avoid sensitizing the effector T-cells directly.
-
After the final wash, resuspend the peptide-pulsed target cells in the appropriate volume of assay medium.
-
The cells are now ready to be plated for co-culture with effector T-cells for downstream applications like ELISPOT, intracellular cytokine staining, or killing assays.[9][20]
-
Protocol 2: Pulsing Splenocytes for CTL Restimulation
This protocol is designed for the in vitro restimulation and expansion of NP(396-404)-specific memory CD8+ T-cells from the spleens of LCMV-immune mice.
Materials:
-
Splenocytes isolated from LCMV-immune mice
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS, 1% Pen/Strep, 50 µM 2-mercaptoethanol)
-
Serum-free medium (optional, for pulsing step)
-
NP(396-404) peptide (TFA salt)
-
Recombinant IL-2 (optional, for T-cell expansion)
Procedure:
-
Peptide Reconstitution:
-
Prepare a 1 mM working stock of the NP(396-404) peptide as described in Protocol 4.1.
-
-
Splenocyte Preparation:
-
Harvest spleens from immune mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
Wash the splenocytes with complete medium and perform a cell count.
-
-
Peptide Pulsing and Co-culture:
-
Resuspend the total splenocyte population in complete medium at a density of 5-10 x 106 cells/mL.
-
Add the NP(396-404) peptide directly to the culture to a final concentration of 1-10 µM.[8][10]
-
Alternative Method: To reduce activation-induced cell death, a fraction of the splenocytes (e.g., one-third) can be pulsed separately at a higher cell density as described in Protocol 4.1, washed thoroughly, and then added back to the remaining two-thirds of the "responder" splenocytes.[8]
-
Plate the cell suspension in 6-well or 24-well plates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
CTL Line Expansion:
-
After 2-3 days of culture, you may supplement the medium with low-dose recombinant IL-2 (e.g., 10-20 U/mL) to promote the proliferation of activated CD8+ T-cells.
-
Renew the medium every 2-3 days by carefully removing half the medium and replacing it with fresh medium containing peptide and IL-2 as needed.[10]
-
The expanded NP(396-404)-specific CTLs can be harvested after 5-7 days for use in functional assays.
-
References
- 1. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. genscript.com [genscript.com]
- 12. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dc-research.eu [dc-research.eu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. stemcell.com [stemcell.com]
Application Notes and Protocols: Monitoring T-cell Response to LCMV Infection with NP(396-404) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for monitoring the CD8+ T-cell response to Lymphocytic Choriomeningitis Virus (LCMV) infection using the immunodominant NP(396-404) peptide. The methodologies outlined are essential for preclinical research and the development of novel immunotherapies and vaccines.
Introduction
Lymphocytic choriomeningitis virus (LCMV) infection in mice is a cornerstone model for studying T-cell-mediated immunity to viral infections. The NP(396-404) peptide derived from the LCMV nucleoprotein is a well-characterized, H-2Db-restricted epitope that elicits a robust and trackable CD8+ T-cell response. Monitoring the kinetics, magnitude, and functional capacity of NP(396-404)-specific T cells is critical for understanding immune activation, memory formation, and T-cell exhaustion during acute and chronic viral infections. This document outlines key experimental procedures, presents representative quantitative data, and visualizes relevant biological pathways.
Quantitative Data Summary
The magnitude and kinetics of the NP(396-404)-specific CD8+ T-cell response vary significantly between acute and chronic LCMV infections. The following tables summarize representative data from studies using C57BL/6 mice.
Table 1: Kinetics of NP(396-404)-Specific CD8+ T-Cell Response in Spleen during Acute vs. Chronic LCMV Infection.
| Days Post-Infection | Acute Infection (LCMV Armstrong) - Total NP(396-404)+ CD8+ T cells/spleen | Chronic Infection (LCMV Clone 13) - Total NP(396-404)+ CD8+ T cells/spleen |
| 8 | High Expansion (e.g., >10^6) | Initial Expansion |
| 15 | Contraction Phase | Progressive Decline |
| 30 | Memory Phase (Stable Population) | Below Detectable Levels |
| 50 | Long-term Memory | Deleted |
| >100 | Stable Memory | Deleted |
Data compiled from multiple sources indicating general trends. Absolute numbers can vary based on experimental conditions.[1][2][3][4]
Table 2: Functional Assessment of NP(396-404)-Specific CD8+ T cells.
| Assay | Acute Infection (Day 8) | Chronic Infection (Day >30) |
| Intracellular IFN-γ Staining (% of CD8+ T cells) | High (e.g., 15-30%) | Very Low to Undetectable |
| Tetramer Staining (% of CD8+ T cells) | High (e.g., 10-20%) | Very Low to Undetectable |
| ELISpot (SFCs per 10^6 splenocytes) | High | Low to None |
SFCs: Spot-Forming Cells. Percentages are representative and can vary.[2][3][5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tetramer Staining for Enumeration of NP(396-404)-Specific CD8+ T cells
This protocol allows for the direct visualization and quantification of antigen-specific T cells.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected mice.
-
PBS with 2% BSA and 0.2% Sodium Azide (FACS Buffer).
-
Fluorochrome-conjugated anti-mouse CD8α antibody (clone 53-6.7).
-
Fluorochrome-conjugated anti-mouse CD44 antibody (clone IM7).
-
H-2Db/NP(396-404) tetramer conjugated to a fluorochrome (e.g., PE or APC).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes in FACS buffer.
-
Aliquot 1 x 106 cells per tube.
-
Add the H-2Db/NP(396-404) tetramer at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature in the dark.[7]
-
Add fluorochrome-conjugated anti-CD8α and anti-CD44 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer.
-
Gate on CD8+ T cells and subsequently identify the tetramer-positive population.
Intracellular Cytokine Staining (ICS) for Functional Analysis
This assay measures the ability of NP(396-404)-specific T cells to produce cytokines, such as IFN-γ, upon peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes.
-
Complete RPMI medium.
-
NP(396-404) peptide (1 µg/mL final concentration).
-
Brefeldin A (GolgiPlug) or Monensin (GolgiStop).
-
Fluorochrome-conjugated anti-mouse CD8α and CD44 antibodies.
-
Fixation/Permeabilization solution.
-
Fluorochrome-conjugated anti-mouse IFN-γ antibody.
-
Flow cytometer.
Procedure:
-
Adjust splenocytes to a concentration of 1-2 x 106 cells/mL in complete RPMI medium.[8]
-
Add 1 x 106 cells to each well of a 96-well plate.[9]
-
Stimulate cells with the NP(396-404) peptide (1 µg/mL) for 5-6 hours at 37°C.[5][9][10] Include an unstimulated control.
-
Add Brefeldin A (1 µL/mL) for the final 4-5 hours of incubation to block cytokine secretion.[9]
-
Harvest cells and stain for surface markers (CD8, CD44) for 30 minutes at 4°C.[8]
-
Wash the cells.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire samples on a flow cytometer.
ELISpot Assay for Quantifying Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to enumerate antigen-specific, cytokine-producing cells.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody.
-
Single-cell suspension of splenocytes.
-
Complete RPMI medium.
-
NP(396-404) peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-HRP.
-
Substrate solution (e.g., AEC or BCIP/NBT).
-
ELISpot reader.
Procedure:
-
Prepare the ELISpot plate by washing with sterile PBS.
-
Add 2-5 x 105 splenocytes per well in complete RPMI medium.
-
Add the NP(396-404) peptide to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as recommended.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by washing with water once spots are visible.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Visualizations
Experimental Workflow for T-Cell Monitoring
Caption: Workflow for monitoring NP(396-404)-specific T-cell responses.
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling cascade.
T-Cell Exhaustion Pathway in Chronic Infection
Caption: Key pathways leading to T-cell exhaustion.
References
- 1. rupress.org [rupress.org]
- 2. Critical Role for Perforin-, Fas/FasL-, and TNFR1-Mediated Cytotoxic Pathways in Down-Regulation of Antigen-Specific T Cells during Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. anilocus.com [anilocus.com]
- 9. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Stimulation with Nucleoprotein (396-404) (TFA)
Welcome to the technical support center for troubleshooting T-cell stimulation assays using the Nucleoprotein (396-404) peptide. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (396-404) peptide and what is its application?
A1: The Nucleoprotein (396-404) peptide, with the sequence FQPQNGQFI, is an immunodominant epitope from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein.[1] It is specifically recognized by CD8+ T-cells in the context of the H-2Db MHC class I molecule. This peptide is widely used in immunological research for in vitro and in vivo T-cell stimulation assays, such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays, to study antigen-specific T-cell responses.[1][2][3]
Q2: What are the key factors that can lead to low or no T-cell stimulation with this peptide?
A2: Several factors can contribute to suboptimal T-cell stimulation. These can be broadly categorized as issues with the peptide itself, problems with the cell culture conditions, or suboptimal assay procedures. Key factors include peptide quality and concentration, the presence of contaminants like Trifluoroacetic acid (TFA), poor cell viability, incorrect antigen presentation, and the intrinsic responsiveness of the T-cells being used.[4][5][6]
Q3: How can the Trifluoroacetic acid (TFA) counter-ion affect my T-cell stimulation assay?
A3: Trifluoroacetic acid (TFA) is often used in the final cleavage and purification steps of peptide synthesis and can remain as a counter-ion in the final peptide product.[6][7] Residual TFA can have direct, often inhibitory, effects on cell proliferation and viability, even at low concentrations.[6][7][8] This can lead to reduced T-cell responses, creating the false impression that the peptide itself is not stimulatory.[7] It is crucial to be aware of the potential for TFA interference and to take steps to mitigate its effects.[9]
Troubleshooting Guide
Problem 1: Low or inconsistent T-cell activation despite using the correct peptide sequence.
This is a common issue that can often be traced back to the peptide itself or the way it is being used in the assay.
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type and assay. Concentrations for T-cell stimulation typically range from 1 µg/mL to 10 µg/mL.[10] For the NP (396-404) peptide, concentrations as low as 2 x 10⁻¹⁰ M have been used for pulsing target cells in vivo.[2] |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C or lower and the reconstituted peptide solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] |
| Low Peptide Purity | Use high-purity (>90%) peptides for T-cell assays to ensure that the observed response is specific to the target epitope.[1][11] |
| TFA Interference | If you suspect TFA toxicity, consider ordering the peptide with a different counter-ion such as acetate (B1210297) or hydrochloride.[8][11] Alternatively, you can perform a counter-ion exchange. Including a TFA-only control in your experiment can help determine its effect on your cells.[9] |
Problem 2: High background or non-specific T-cell activation.
High background can mask the specific response to the Nucleoprotein (396-404) peptide, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Peptides can be contaminated with endotoxins (lipopolysaccharides) which are potent stimulators of immune cells.[6] Ensure you are using endotoxin-free peptides, especially for in vitro stimulation assays. |
| Contaminated Cell Culture | Mycoplasma or other microbial contamination can lead to non-specific immune activation. Regularly test your cell cultures for contamination. |
| Serum Reactivity | Fetal Bovine Serum (FBS) used in culture media can sometimes contain factors that stimulate T-cells non-specifically. Test different batches of FBS or use serum-free media if possible. |
Problem 3: Poor cell viability during the assay.
Maintaining healthy cells throughout the experiment is critical for obtaining meaningful results.
| Potential Cause | Recommended Solution |
| Toxicity from Peptide Solvent | The solvent used to dissolve the peptide, such as DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your cell culture is well below toxic levels (typically <0.5% for DMSO).[12] |
| Suboptimal Cell Culture Conditions | Ensure that the cell density, media composition, and incubation conditions (temperature, CO2) are optimal for your specific T-cells and antigen-presenting cells (APCs).[10] |
| Cell Death due to Overstimulation | Extremely high concentrations of peptide or prolonged stimulation can lead to activation-induced cell death (AICD) of T-cells. Optimize the stimulation time and peptide concentration. |
Experimental Protocols
Protocol 1: Preparation of Nucleoprotein (396-404) Peptide Stock Solution
-
Warm the Vial : Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.[12]
-
Initial Solubilization : Briefly centrifuge the vial to collect all the powder at the bottom. Add a small amount of sterile, high-purity DMSO to the vial to dissolve the peptide. Vortex gently to ensure complete dissolution.[12]
-
Dilution : Dilute the DMSO-dissolved peptide with a sterile aqueous buffer (e.g., PBS or cell culture medium) to create a concentrated stock solution (e.g., 1 mg/mL).[12]
-
Aliquoting and Storage : Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6][12]
Protocol 2: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
-
Cell Preparation : Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or splenocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Peptide Stimulation :
-
Add the Nucleoprotein (396-404) peptide to the cell suspension at the predetermined optimal concentration (e.g., 1-10 µg/mL).
-
Include a negative control (e.g., vehicle control like DMSO) and a positive control (e.g., a mitogen like PHA or a peptide pool known to stimulate your cells).[12]
-
-
Incubation : Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow their accumulation inside the cells.[12][13]
-
Continued Incubation : Continue to incubate the cells for an additional 4-6 hours (the total stimulation time should be optimized for your specific cytokine of interest).[12][13]
-
Staining and Analysis : After incubation, wash the cells and proceed with surface staining for T-cell markers (e.g., CD3, CD8) followed by intracellular staining for the cytokine of interest (e.g., IFN-γ, TNF-α) according to standard protocols. Analyze the cells by flow cytometry.[12][13]
Visual Guides
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway for CD8+ T-cell activation.
Troubleshooting Workflow for Low T-Cell Stimulation
References
- 1. jpt.com [jpt.com]
- 2. Viral nucleoprotein antibodies activate TRIM21 and induce T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. viraxbiolabs.com [viraxbiolabs.com]
- 5. pnas.org [pnas.org]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. rupress.org [rupress.org]
Technical Support Center: Optimizing Nucleoprotein (396-404) Peptide Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucleoprotein (396-404) peptide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Nucleoprotein (396-404) peptide for in vitro T-cell stimulation?
The optimal concentration can vary depending on the specific assay and experimental goals. However, a good starting point for many applications, such as intracellular cytokine staining (ICS), is 2 µg/mL.[1] For generating specific CD8+ T-cell lines, a concentration of 10⁻⁶ M can be used for pulsing splenocytes.
Q2: How should I reconstitute and store the Nucleoprotein (396-404) peptide?
For reconstitution, it is recommended to first dissolve the peptide in a small amount of a suitable solvent like DMSO before diluting with your aqueous buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C or colder.[2][3][4] Peptide solutions have limited shelf life, especially those containing certain amino acids.[2][3] For optimal stability in solution, use sterile buffers at a pH of 5-6 and store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[2] If water is used as the stock solution solvent, it is advisable to filter and sterilize it before use.[5]
Q3: What are the recommended storage conditions for Nucleoprotein (396-404) peptide stock solutions?
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[5]
Troubleshooting Guide
Q1: I am not observing a significant T-cell response (e.g., low IFN-γ production in an ELISpot assay) after stimulating with the Nucleoprotein (396-404) peptide. What could be the issue?
Several factors could contribute to a low T-cell response. Consider the following troubleshooting steps:
-
Peptide Concentration: The peptide concentration may be suboptimal. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific T-cell population and assay. T-cell responses to peptides typically follow a sigmoidal dose-response curve.[6]
-
Cell Viability and Number: Ensure that your cells are viable and plated at the recommended density for your assay. For ELISpot assays, a linear relationship between cell number and spot count is typically observed between 200,000 and 800,000 cells per well.[6]
-
Peptide Integrity: Peptides can degrade over time, especially if not stored properly. Ensure your peptide stock has been stored correctly and consider using a fresh aliquot.
-
Antigen Presentation: Efficient T-cell stimulation depends on proper antigen presentation by antigen-presenting cells (APCs). Ensure your cell culture contains a sufficient number of healthy APCs.
Q2: I am observing high background in my ELISpot assay when using the Nucleoprotein (396-404) peptide. How can I reduce it?
High background can obscure specific responses. Here are some tips to minimize it:
-
Optimize Peptide Concentration: Excessively high peptide concentrations can sometimes lead to non-specific T-cell activation. Titrating the peptide concentration can help find a balance between a strong specific signal and low background.
-
Washing Steps: Ensure thorough washing of cells to remove any residual media components or peptide that could contribute to background noise.
-
Cell Quality: Using healthy, viable cells is crucial. High cell death can lead to the release of factors that cause non-specific spots.
-
Negative Controls: Always include a negative control (cells with no peptide) to determine the baseline background level.
Quantitative Data Summary
The following tables summarize typical concentration ranges for Nucleoprotein (396-404) peptide in various in vitro assays based on published literature.
Table 1: Peptide Concentrations for T-Cell Stimulation and Cytotoxicity Assays
| Assay Type | Cell Type | Peptide Concentration | Incubation Time | Reference |
| Intracellular Cytokine Staining (ICS) | Splenocytes | 2 µg/mL | 5 hours | [1] |
| In Vitro Cytotoxicity Assay (51Cr release) | Splenocytes and MC57 target cells | Not specified for peptide pulsing | 5 hours | [1] |
| In Vivo Cytotoxicity Assay | Splenocytes (target cells) | 2 µg/mL (for labeling) | 4 hours (in vivo) | [1] |
Table 2: Peptide Concentrations for ELISpot Assays
| Assay Type | Cell Type | Peptide Concentration | Incubation Time | Reference |
| IFN-γ ELISpot | PBMCs | Typically 1-10 µg/mL (general guidance) | Varies | [6][7] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of splenocytes with Nucleoprotein (396-404) peptide to detect intracellular cytokine production by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control mice.
-
Cell Plating: Plate the splenocytes in a 96-well round-bottom plate at a density of 1-2 x 10^6 cells per well.
-
Peptide Stimulation: Add Nucleoprotein (396-404) peptide to the desired final concentration (e.g., 2 µg/mL).[1] Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Co-stimulation and Protein Transport Inhibition: Add a co-stimulatory antibody (e.g., anti-CD28) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Staining: After incubation, wash the cells and proceed with surface staining for T-cell markers (e.g., CD8, CD4) followed by intracellular staining for the cytokine of interest (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing T-cells.
Protocol 2: In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol outlines the steps to measure the cytotoxic activity of T-cells against target cells pulsed with Nucleoprotein (396-404) peptide.
-
Target Cell Preparation: Label target cells (e.g., MC57) with 51Cr.
-
Peptide Pulsing: Incubate the 51Cr-labeled target cells with the Nucleoprotein (396-404) peptide at an optimized concentration.
-
Effector Cell Preparation: Prepare effector cells (splenocytes from immunized mice).
-
Co-incubation: Co-culture the effector cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS) Assay.
Caption: Workflow for 51Cr Release Cytotoxicity Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
How to reduce background noise in Nucleoprotein (396-404) ELISpot assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise in Nucleoprotein (396-404) ELISpot assays. The following resources are designed to help you identify and resolve common issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Nucleoprotein (396-404) ELISpot assays?
High background in ELISpot assays, where non-specific spots appear in negative control wells, can be attributed to several factors. The most common culprits include:
-
Cell Quality and Handling: Poor cell viability, excessive cell numbers per well, and improper cell handling can lead to non-specific cytokine secretion.[1][2] Dead cells can release cytokines and other factors that contribute to background noise.
-
Reagent Quality and Contamination: Contamination of cell culture media, serum, or other reagents with endotoxins or other microbial products can activate cells non-specifically.[3] The quality of antibodies and the peptide stimulus is also crucial.
-
Inadequate Washing: Insufficient washing of the plate at various steps can leave behind unbound antibodies, cells, or other reagents that contribute to background staining.[3][4][5]
-
Suboptimal Blocking: Incomplete blocking of the PVDF membrane can lead to non-specific binding of detection antibodies.
-
Prolonged Incubation or Development Times: Over-incubation of cells or excessive development time with the substrate can lead to the merging of spots and a general increase in background color.[6][7]
Q2: How can I optimize the number of cells per well to reduce background?
Optimizing cell density is a critical step in minimizing background noise while maintaining a robust antigen-specific signal.
-
Recommended Starting Range: For antigen-specific wells, a starting point of 200,000 to 300,000 peripheral blood mononuclear cells (PBMCs) per well is recommended.[8] For positive control wells with strong stimulants, as few as 50,000 cells may be sufficient.[8]
-
Cell Titration Experiment: It is highly recommended to perform a cell titration experiment. This involves seeding a range of cell concentrations (e.g., from 1 x 10^5 to 5 x 10^5 cells/well) to determine the optimal number that provides the best signal-to-noise ratio.[2]
-
Avoid Overcrowding: Too many cells in a well can lead to non-specific activation due to cell-to-cell contact and depletion of nutrients.[3]
Q3: What are the best practices for washing ELISpot plates to minimize background?
Thorough and careful washing is essential for removing unbound reagents and reducing background.
-
Manual vs. Automated Washing: Manual washing with a squirt bottle is often preferred for ELISpot plates as automated washers can sometimes be too harsh and damage the delicate PVDF membrane.[3] If an automated washer is used, ensure the settings are optimized for ELISpot plates.
-
Washing Technique: When washing manually, direct the stream of wash buffer to the sides of the wells to avoid dislodging the spots. Ensure that the wells are completely filled and emptied during each wash cycle.
-
Washing Both Sides of the Membrane: After the cell incubation and detection antibody steps, it is beneficial to remove the underdrain of the plate and wash the backside of the membrane to remove any reagents that may have leaked through.[2][3]
-
Number of Washes: Increase the number of wash steps if you are experiencing high background. Typically, 3-5 washes between each step are recommended.[6]
Q4: Can the choice of blocking buffer affect background noise?
Yes, the blocking buffer plays a crucial role in preventing non-specific binding of antibodies to the membrane.
-
Common Blocking Agents: A common and effective blocking buffer is cell culture medium containing 10% fetal bovine serum (FBS).[4][9] It is important to use the same batch of serum that has been pre-screened for low background.
-
Serum-Free Alternatives: To avoid variability associated with serum, commercially available serum-free media can be used for both blocking and the assay itself.[6][7][9][10] Studies have shown that some serum-free media perform as well as or even better than serum-supplemented media in terms of signal-to-noise ratio.[6][10]
-
BSA-based Buffers: A 1% Bovine Serum Albumin (BSA) solution in PBS can also be used as a blocking agent.[11]
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to troubleshooting high background noise in your Nucleoprotein (396-404) ELISpot assays.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in ELISpot assays.
Data on Background Reduction Strategies
The following table summarizes the impact of various optimization strategies on reducing background noise in IFN-γ ELISpot assays. The data is compiled from multiple sources to provide a comparative overview.
| Strategy | Parameter Optimized | Typical Observation | Expected Outcome on Background | Source(s) |
| Cell Density | Number of PBMCs per well | Titration from 1x10^5 to 4x10^5 cells/well | Lowering cell density from an overcrowded state reduces non-specific spots. Optimal density improves signal-to-noise. | [2][8] |
| Culture Medium | Serum-Free vs. 10% FBS | Comparison of different commercial serum-free media to lab-specific serum-containing media. | Serum-free media can reduce background variability between experiments. Some serum-free media show lower background than serum-supplemented media. | [6][9][10] |
| Washing Technique | Manual vs. Automated & Number of washes | Increasing manual washes from 3 to 5; washing both sides of the membrane. | Increased washing and washing the back of the membrane significantly reduces background staining. | [2][3][5] |
| Blocking Agent | 10% FBS vs. 1% BSA | Comparison of blocking efficacy. | Both can be effective, but pre-screening of FBS lots is crucial. Serum-free media for blocking can provide more consistency. | [4][9][11] |
| Development Time | Substrate incubation time | Monitoring spot development over time (e.g., 5-30 minutes). | Reducing development time prevents the merging of spots and lowers the overall background color, improving spot definition. | [6] |
Detailed Experimental Protocols
Protocol 1: Optimization of Cell Concentration
This protocol outlines the steps to determine the optimal cell density for your Nucleoprotein (396-404) ELISpot assay.
-
Prepare Cells: Isolate PBMCs from your sample and ensure high viability (>95%) using a viability stain like Trypan Blue.
-
Prepare Serial Dilutions: Resuspend the cells in your chosen cell culture medium. Prepare a series of cell dilutions to achieve final concentrations of 1x10^5, 2x10^5, 3x10^5, and 4x10^5 cells per 100 µL.
-
Plate the Cells:
-
Add 100 µL of each cell dilution to triplicate wells of the pre-coated and blocked ELISpot plate.
-
Include a set of wells for each cell concentration with the Nucleoprotein (396-404) peptide stimulus.
-
Include a set of wells for each cell concentration without the peptide stimulus (negative control).
-
-
Incubate: Incubate the plate according to your standard protocol (e.g., 18-24 hours at 37°C, 5% CO₂).
-
Develop and Analyze: Complete the ELISpot assay as per your standard protocol. Count the spots in each well.
-
Determine Optimal Concentration: The optimal cell concentration is the one that provides the highest number of specific spots (antigen-stimulated wells minus negative control wells) with the lowest number of spots in the negative control wells.
Protocol 2: Enhanced Washing Procedure to Reduce Background
This protocol describes a thorough washing technique to minimize background staining.
-
Materials:
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Squirt bottle with a wide spout
-
Absorbent paper towels
-
-
Washing After Cell Incubation:
-
Gently empty the contents of the wells by inverting the plate over a sink or waste container.
-
Using the squirt bottle, direct a stream of wash buffer into each well, filling it completely. Avoid aiming the stream directly at the center of the well.
-
Firmly flick the plate to empty the wells.
-
Repeat this wash step 3-5 times.
-
-
Washing After Detection Antibody and Conjugate Incubation:
-
Carefully remove the plastic underdrain from the bottom of the ELISpot plate.
-
Perform the 3-5 wash cycles as described in step 2.
-
After the final wash of the top of the plate, use the squirt bottle to gently wash the backside of the PVDF membrane with wash buffer.
-
Gently shake out the excess buffer and tap the plate on a clean paper towel to dry.
-
Proceed with the substrate development step.
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. ELISPOT protocol | Abcam [abcam.com]
- 3. Directions for washing ELISPOT and FluoroSpot plates | U-CyTech [ucytech.com]
- 4. protocols.io [protocols.io]
- 5. agilent.com [agilent.com]
- 6. Performance of serum-supplemented and serum-free media in IFNγ Elispot Assays for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum-free Cell Culture Media | ImmunoSpot® [immunospot.com]
- 8. mabtech.com [mabtech.com]
- 9. Serum is not required for ex vivo IFN-γ ELISPOT: a collaborative study of different protocols from the European CIMT Immunoguiding Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of serum-supplemented and serum-free media in IFNgamma Elispot Assays for human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Technical Support Center: TFA Removal Protocol for Synthetic Peptides using HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) from synthetic peptides using hydrochloric acid (HCl). Find troubleshooting tips and answers to frequently asked questions to ensure the integrity and purity of your peptides for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from synthetic peptides?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides.[1][2][3] While it is effective for these processes, residual TFA can be problematic for a variety of reasons[1][4]:
-
Toxicity in Biological Assays: TFA can exhibit cytotoxicity, even at low concentrations, which can interfere with cell-based assays by affecting cell proliferation and viability.[4][5]
-
Alteration of Peptide Structure: TFA counterions can bind to positively charged residues on the peptide, potentially altering its secondary structure, solubility, and overall conformation.[2][4]
-
Interference with Analytical Techniques: TFA has a strong infrared (IR) absorption band that can overlap with the amide I band of peptides, complicating structural analysis by techniques like FTIR.[5][6]
-
Inaccurate Peptide Quantification: The presence of TFA salts can lead to inaccuracies in determining the true peptide concentration.
-
Regulatory Concerns: For peptides intended for preclinical or clinical studies, regulatory guidelines often mandate very low levels of TFA (<0.1%).[4]
Q2: What is the principle behind using HCl to remove TFA?
The removal of TFA via HCl is a salt exchange process.[2] Hydrochloric acid is a stronger acid than TFA.[7] By dissolving the TFA salt of the peptide in an aqueous HCl solution, the trifluoroacetate (B77799) counterion is replaced by the chloride ion. Subsequent lyophilization removes the volatile HCl and the protonated TFA, resulting in the hydrochloride salt of the peptide.[7][8][9]
Q3: What is the recommended concentration of HCl for TFA removal?
The optimal final concentration of HCl is between 2 mM and 10 mM.[2] Concentrations below 2 mM may lead to incomplete TFA exchange, while concentrations above 10 mM in unbuffered solutions could potentially lead to modification of the peptide structure.[2]
Q4: How many lyophilization cycles are needed for complete TFA removal?
For effective TFA removal, it is recommended to perform the dissolution in HCl solution and subsequent lyophilization at least three times.[1][2] The number of cycles can impact the final TFA content.
Q5: Can I use a buffer instead of distilled water to dissolve my peptide?
Yes, a phosphate (B84403) buffer (e.g., 50mM phosphate and 100mM NaCl) can be used as an alternative to distilled water for dissolving the peptide before adding HCl.[1][2]
Q6: Are there alternatives to the HCl method for TFA removal?
Yes, other methods for TFA removal include:
-
Ion-exchange chromatography: This is a common and effective method to exchange TFA for other counterions like acetate.[1][8]
-
Reverse-phase HPLC: Using a mobile phase containing a different acid, such as acetic acid, can also achieve TFA exchange.[1]
-
Dialysis: For larger peptides, dialysis can be used to remove small molecules like TFA.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete TFA Removal | Insufficient HCl concentration. | Ensure the final HCl concentration is within the optimal range of 2-10 mM.[2] |
| Too few lyophilization cycles. | Increase the number of dissolution and lyophilization cycles to at least three.[2] Some peptides may require more cycles for complete removal. | |
| Low Peptide Yield | Peptide loss during handling and transfers. | Minimize the number of transfer steps. Ensure complete dissolution and recovery of the peptide at each stage. |
| Adhesion of the peptide to container walls. | Pre-rinsing containers with the solvent can help minimize loss due to adhesion. | |
| Peptide Precipitation | The peptide is not soluble in the HCl solution. | Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., acetonitrile) before adding the aqueous HCl solution. Ensure the final concentration of the organic solvent is low. |
| The pH of the solution is at the isoelectric point (pI) of the peptide. | Adjust the pH of the solution slightly to move away from the pI. | |
| Peptide Degradation or Modification | The HCl concentration is too high. | Use an HCl concentration of 10 mM or lower to avoid potential modifications to the peptide structure.[6] |
| The peptide is sensitive to acidic conditions. | If the peptide is known to be acid-labile, consider alternative TFA removal methods such as ion-exchange chromatography with a milder buffer. |
Experimental Protocol: TFA Removal using HCl
This protocol details the steps for exchanging trifluoroacetate (TFA) counterions with chloride ions for a synthetic peptide.
Materials:
-
Lyophilized peptide (TFA salt)
-
Distilled water or 50 mM phosphate buffer with 100 mM NaCl
-
100 mM HCl solution
-
Lyophilizer
-
Appropriate vials/tubes
Procedure:
-
Dissolve the Peptide: Dissolve the lyophilized peptide in distilled water or phosphate buffer at a concentration of approximately 1 mg/mL.[1][2]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][2]
-
Incubate: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[2]
-
Freeze: Freeze the solution completely. For optimal results, flash-freezing in liquid nitrogen is preferred, though -80°C or -20°C freezers are also acceptable.[1][2]
-
Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed.[1][2]
-
Repeat Cycles: Repeat steps 1 through 5 at least two more times to ensure complete removal of TFA.[1][2]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer or solvent for downstream applications.
Quantitative Data on TFA Removal
The efficiency of TFA removal is dependent on the HCl concentration and the number of lyophilization cycles.
Table 1: Effect of HCl Concentration and Lyophilization Cycles on TFA Removal
| HCl Concentration | Cycle 1 TFA Content (% w/w) | Cycle 2 TFA Content (% w/w) | Cycle 3 TFA Content (% w/w) |
| 0 mM (Control) | ~21.5% | - | ~21.5% |
| 2 mM | - | - | < 1% |
| 5 mM | - | < 1% | < 1% |
| 10 mM | < 1% | < 1% | < 1% |
| 100 mM | < 1% | < 1% | < 1% |
Data synthesized from a study by Henninot et al. (2022).[11] Note: The initial TFA content in the unpurified peptide was 33.3% (w/w). Even without HCl, some unbound TFA is removed during lyophilization.[11]
Visualizing the Workflow
Caption: Workflow for TFA removal from synthetic peptides using HCl.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. scribd.com [scribd.com]
- 10. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Residual TFA on Immunological Assays
This guide provides troubleshooting advice and frequently asked questions regarding the impact of residual trifluoroacetic acid (TFA) on immunological assay results. It is intended for researchers, scientists, and drug development professionals who utilize synthetic peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides. It is essential for cleaving the synthesized peptide from the solid-phase resin and is also used to improve performance during purification steps like High-Performance Liquid Chromatography (HPLC).[1][2] While subsequent lyophilization (freeze-drying) removes free TFA, some TFA molecules remain bound to the peptide as counter-ions, forming TFA salts.[1][3][4] Therefore, synthetic peptides are typically delivered as TFA salts.[1][3]
Q2: How can residual TFA affect my immunological assay results?
A2: Residual TFA can interfere with immunological assays in several ways:
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer.[1][4] This pH shift can alter the conformation of antibodies and peptide antigens, potentially weakening or destroying their binding affinity and leading to reduced or false-negative signals.
-
Cellular Toxicity & Proliferation Effects: TFA can be toxic to cells used in assays.[5] Studies have shown it can inhibit cell proliferation in some cases and unexpectedly increase cell viability in others, leading to unpredictable and variable results.[1][4] For instance, TFA concentrations as low as 10 nM have been shown to impair the growth of fetal rat osteoblasts.[4]
-
Structural Changes: TFA counter-ions can bind to positively charged amino acid residues on the peptide, potentially altering its secondary structure, solubility, and mass.[3][6] This can affect recognition by antibodies.
-
Direct Interference: In vivo, TFA can trifluoroacetylate amino groups in proteins, which can elicit an antibody response, creating potential cross-reactivity issues.[4][7]
Q3: Are there alternatives to TFA salts for peptides?
A3: Yes. If residual TFA is a concern for your experiments, you can request peptides in other salt forms, such as acetate (B1210297) or hydrochloride (HCl).[3][5] Acetate salts, for example, have much lower biological toxicity than TFA and are often preferred for cell-based assays and pharmaceutical applications.[5] However, be aware that converting to these salt forms often involves additional purification steps, which can lead to some peptide loss and increase the cost by 20-30%.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and suggests potential causes and solutions related to TFA interference.
Issue 1: Weak or No Signal in ELISA/Immunoassay
| Potential Cause | Explanation | Recommended Action |
| Low pH Interference | Residual TFA in the peptide solution has lowered the pH of the assay buffer, denaturing the antibody or antigen and preventing proper binding.[1][4] | 1. Check the pH of your peptide stock solution and the final assay buffer after adding the peptide. 2. Perform a TFA removal/exchange procedure on your peptide stock (see protocols below). 3. Re-run the assay using the TFA-free peptide. |
| Peptide Oxidation | Peptides containing residues like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are susceptible to oxidation, which can reduce or eliminate antibody binding.[1] While not a direct TFA effect, it's a common issue with synthetic peptides. | Ensure the peptide was handled and stored under appropriate conditions to prevent oxidation. Consider using fresh peptide stock. |
Issue 2: High Background or False-Positive Signals
| Potential Cause | Explanation | Recommended Action |
| Non-Specific Binding | Although less common than signal loss, assay components can interact non-specifically. Other interfering substances, such as heterophilic antibodies in serum samples, can cross-link assay antibodies, causing false positives.[8][9] | While TFA is not the primary cause of this, ensure you are using appropriate blocking buffers and consider specialized diluents designed to minimize interference if working with complex samples like serum or plasma.[9] |
| TFA-Induced Cross-Reactivity | In rare cases, antibodies in a sample might cross-react with the trifluoroacetyl group itself, especially if the host animal was somehow exposed to a TFA-hapten.[10][11] | This is difficult to diagnose. The most effective solution is to use a peptide that has undergone a salt exchange to remove the TFA counter-ion. |
Issue 3: Poor Reproducibility or Erratic Results in Cell-Based Assays
| Potential Cause | Explanation | Recommended Action |
| Unpredictable Cellular Effects of TFA | TFA can have dose-dependent effects on cell viability, sometimes inhibiting growth and other times stimulating it.[1][4] This can introduce significant variability between experiments. | It is highly recommended to remove TFA from peptides intended for use in any cell-based assay. Use an acetate or hydrochloride salt form of the peptide.[5] |
| Endotoxin (B1171834) Contamination | Another common contaminant in synthetic peptides is endotoxin (lipopolysaccharides), which can cause significant and unwanted immune reactions in cell-based assays, leading to erratic data.[1] | Ensure your peptide is specified as low-endotoxin or endotoxin-free. If you suspect contamination, use an endotoxin removal kit or acquire a new lot of certified low-endotoxin peptide. |
Quantitative Impact of TFA on Cell Proliferation
The following table summarizes data from a study on the effect of TFA on fetal rat osteoblast cultures, illustrating the concentration-dependent inhibitory effects.
| TFA Concentration | Effect on Osteoblast Growth | Reference |
| 10 nM | Impaired cell numbers after 24 hours. | [4] |
| 100 nM | Inhibited 10% of osteoblast growth. | [4] |
| Control (HCl) | No hazardous effect on osteoblasts. | [4] |
Experimental Protocols & Visualizations
Diagram: Mechanism of TFA Interference in Immunoassays
This diagram illustrates how residual TFA from peptide synthesis can lead to inaccurate assay results.
Caption: Workflow showing how TFA used in peptide synthesis can lead to assay interference.
Protocol 1: TFA Removal by HCl Salt Exchange
This is the most common method to replace TFA counter-ions with chloride ions. This process should be repeated several times for maximum efficiency.[6][12][13]
Materials:
-
Lyophilized peptide (TFA salt)
-
Deionized water or 50mM Phosphate (B84403) buffer with 100mM NaCl[6]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolve the Peptide: Dissolve the peptide in deionized water (or phosphate buffer) at a concentration of approximately 1 mg/mL.[3][6]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][6] Let the solution stand at room temperature for at least one minute.[3][6][13]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[3][6][13]
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.[3][6] This yields the peptide hydrochloride salt.
-
Repeat: To ensure complete TFA removal, repeat steps 1-4 at least two more times.[3][6] Studies show that exchange efficiency increases with repetition, and one cycle with 10mM HCl can reduce TFA content to below 1%.[14]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired assay buffer.[6]
Diagram: Troubleshooting Workflow for Suspected TFA Interference
This flowchart provides a logical sequence of steps for a researcher to follow when encountering unexpected immunological assay results.
Caption: A troubleshooting flowchart for diagnosing potential TFA interference in immunoassays.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. omizzur.com [omizzur.com]
- 6. lifetein.com [lifetein.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. candor-bioscience.de [candor-bioscience.de]
- 9. mabtech.com [mabtech.com]
- 10. Antibodies raised against trifluoroacetyl-protein adducts bind to N-trifluoroacetyl-phosphatidylethanolamine in hexagonal phase phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative immunoreactivity of anti-trifluoroacetyl (TFA) antibody and anti-lipoic acid antibody in primary biliary cirrhosis: searching for a mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Lyophilized Nucleoprotein (396-404) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving lyophilized Nucleoprotein (396-404) peptide.
Understanding the Nucleoprotein (396-404) Peptide
The Nucleoprotein (396-404) peptide, with the amino acid sequence FQPQNGQFI , is a fragment of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein. It is a well-documented H-2Db-restricted immunodominant epitope, making it a valuable tool in immunological research.[1] Based on its sequence, this nine-amino-acid peptide has a neutral overall charge at physiological pH and contains a mix of hydrophobic (F, I) and polar, uncharged (Q, N) residues. These characteristics can present challenges in achieving optimal solubility in aqueous solutions.
Troubleshooting Guide for Solubility Issues
Researchers may encounter difficulties in dissolving the lyophilized Nucleoprotein (396-404) peptide. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Observation: Peptide is not dissolving in water or aqueous buffer (e.g., PBS).
Possible Cause 1: Inherent Hydrophobicity The presence of hydrophobic amino acids like Phenylalanine (F) and Isoleucine (I) can lead to poor solubility in aqueous solutions.
Solution:
-
Use of Organic Co-solvents: For hydrophobic peptides, dissolving in a small amount of an organic solvent before adding the aqueous buffer is recommended.[1][2][3][4]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Procedure:
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to the lyophilized peptide.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Slowly add the desired aqueous buffer (e.g., PBS) to the peptide-DMSO concentrate, vortexing between additions, until the final desired concentration is reached.
-
Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[1]
-
-
Possible Cause 2: Peptide Aggregation Peptides, especially those with hydrophobic residues, have a tendency to aggregate, forming insoluble particles.[5]
Solution:
-
Sonication: Use a bath sonicator to break up aggregates.
-
Procedure: Place the vial containing the peptide solution in a sonicator bath for 5-10 minutes. Monitor the solution for clarity.
-
-
Gentle Heating: Warming the solution can sometimes help in dissolving aggregates.
-
Procedure: Gently warm the peptide solution to 30-40°C. Avoid excessive heat, as it can degrade the peptide.
-
-
Use of Denaturing Agents: For peptides that are highly prone to aggregation, the use of denaturing agents can be considered, but their compatibility with downstream applications must be evaluated.
-
Examples: 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea.[6]
-
Initial Observation: Precipitate forms after adding aqueous buffer to the organic solvent-peptide mixture.
Possible Cause: Exceeded Solubility Limit in the Final Buffer The peptide may be soluble in the initial organic solvent but precipitates when diluted with an aqueous buffer, indicating that its solubility limit in the final solvent mixture has been exceeded.
Solution:
-
Increase the Proportion of Organic Solvent: Prepare a stock solution with a higher concentration of the organic solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Lower the Final Peptide Concentration: Prepare a more dilute final solution. It is often better to have a clear, fully dissolved solution at a lower concentration than a suspension at a higher concentration.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Although the Nucleoprotein (396-404) peptide is neutral, slight adjustments in pH may influence its solubility. Experiment with buffers of slightly acidic or basic pH if compatible with your assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first solvent to try for dissolving the Nucleoprotein (396-404) peptide?
A1: Due to its neutral and somewhat hydrophobic nature, it is advisable to start with a small amount of a polar aprotic solvent like DMSO, followed by the gradual addition of your desired aqueous buffer.[3][4] While starting with sterile, distilled water is a general recommendation for many peptides, the characteristics of this specific peptide suggest that an organic co-solvent will likely be necessary.
Q2: How can I determine the concentration of the dissolved peptide accurately if I've used a small, unmeasured amount for solubility testing?
A2: Once you have established a suitable solvent system using a small test amount, you can dissolve a precisely weighed amount of the lyophilized peptide to prepare a stock solution of known concentration. For accurate concentration determination, especially for peptides lacking tryptophan or tyrosine, a quantitative amino acid analysis is the most reliable method. Alternatively, if the peptide has a known extinction coefficient, UV spectrophotometry can be used.
Q3: Is it acceptable to store the Nucleoprotein (396-404) peptide in solution?
A3: It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or, preferably, -80°C to minimize freeze-thaw cycles.[6] Peptides in solution are more susceptible to degradation than in their lyophilized form.
Q4: Can I use sonication to dissolve the peptide? Are there any risks?
A4: Yes, sonication is a commonly used technique to aid in the dissolution of peptides by breaking up aggregates.[4] However, prolonged or high-intensity sonication can generate heat, which may lead to peptide degradation. It is recommended to use a bath sonicator and to sonicate in short bursts, cooling the sample on ice in between.
Q5: The peptide solution appears cloudy or has visible particulates after attempting to dissolve it. What should I do?
A5: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be present as a suspension or aggregates.[4] Before use, it is crucial to have a clear, homogenous solution. You should centrifuge the solution to pellet the undissolved material and use the clear supernatant. However, this means the actual concentration of the peptide in the supernatant will be lower than intended. It is better to revisit the dissolution protocol to achieve complete solubility, for instance, by trying a different solvent system or a lower concentration.
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Amino Acid Sequence | FQPQNGQFI | [7][8][9] |
| Overall Charge at pH 7 | Neutral | Calculated |
| Recommended Initial Solvent | DMSO or DMF | [3][4] |
| Maximum Recommended DMSO in Cell Culture | < 0.5% (v/v) | [1] |
| Storage of Lyophilized Peptide | -20°C or colder | [6] |
| Storage of Peptide in Solution | Aliquot and store at -20°C to -80°C | [6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for the Nucleoprotein (396-404) peptide using a minimal amount of material.
Materials:
-
Lyophilized Nucleoprotein (396-404) peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
-
10% Acetic Acid in water
-
10% Ammonium (B1175870) Bicarbonate in water
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
-
Aliquot a small, visible amount of the lyophilized peptide into four separate microcentrifuge tubes.
-
Tube 1 (Water): Add 100 µL of sterile, distilled water. Vortex for 30 seconds. Observe for dissolution.
-
Tube 2 (Acidic Solution): Add 100 µL of 10% acetic acid. Vortex for 30 seconds. Observe for dissolution.
-
Tube 3 (Basic Solution): Add 100 µL of 10% ammonium bicarbonate. Vortex for 30 seconds. Observe for dissolution.
-
Tube 4 (Organic Solvent):
-
Add 10 µL of DMSO. Vortex until the peptide is fully dissolved.
-
Gradually add 90 µL of sterile, distilled water in 10 µL increments, vortexing after each addition. Observe for any precipitation.
-
-
If the peptide does not dissolve in any of the solvents at room temperature, try gentle warming (up to 40°C) or sonication for 5-10 minutes.
-
Record the solvent system that results in a clear, particulate-free solution. This will be the optimal solvent for preparing your stock solution.
Protocol 2: Preparation of a Peptide Stock Solution
Once the optimal solvent has been determined, this protocol can be used to prepare a stock solution of a desired concentration.
Materials:
-
Lyophilized Nucleoprotein (396-404) peptide
-
Optimal solvent system determined from Protocol 1
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of lyophilized peptide to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Carefully weigh the desired amount of lyophilized peptide.
-
Based on the determined optimal solvent system from Protocol 1, add the appropriate solvent(s). If using a co-solvent system (e.g., DMSO and water), first dissolve the peptide completely in the organic solvent before adding the aqueous component slowly.
-
Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
If the stock solution is not for immediate use, aliquot it into single-use volumes and store at -20°C or -80°C.
Visualizations
MHC Class I Antigen Presentation Pathway
The Nucleoprotein (396-404) peptide is presented to cytotoxic T lymphocytes (CTLs) via the MHC class I pathway. This diagram illustrates the key steps of this process for a viral peptide.
Caption: MHC Class I presentation of the viral Nucleoprotein (396-404) peptide.
Logical Workflow for Troubleshooting Peptide Solubility
This workflow provides a step-by-step decision-making process for addressing solubility challenges with lyophilized peptides.
Caption: A logical workflow for troubleshooting peptide solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. form.biomatik.com [form.biomatik.com]
- 8. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Stability of Nucleoprotein (396-404) (TFA) in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Nucleoprotein (396-404) (TFA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity | 1. Peptide degradation due to improper storage or handling. 2. Interference from trifluoroacetic acid (TFA) counter-ions.[1][2] 3. Incorrect peptide concentration due to water absorption by the lyophilized powder.[2] | 1. Review storage conditions. For long-term storage, lyophilized peptide should be at -20°C or -80°C.[3] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. 2. Perform a TFA salt exchange to a more biocompatible salt like acetate (B1210297) or hydrochloride.[1] 3. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2] |
| Precipitation or cloudiness of peptide solution | 1. Poor solubility in the chosen solvent. 2. Peptide aggregation. | 1. For Nucleoprotein (396-404), which is soluble in water, ensure you are using a high-purity solvent.[4] If solubility is an issue, consider using a small amount of aqueous acetic acid or ammonium (B1175870) hydroxide (B78521) depending on the peptide's isoelectric point. 2. Sonication may help to dissolve aggregates. Prepare fresh solutions and avoid vigorous shaking. |
| Unexpected peaks in HPLC analysis | 1. Peptide degradation (e.g., oxidation, deamidation, hydrolysis). 2. Presence of impurities from synthesis. 3. TFA interference.[1] | 1. Analyze the sample using mass spectrometry to identify the nature of the degradation products. Review handling procedures to minimize exposure to oxygen and extreme pH. 2. Ensure the purity of the initial peptide is high (>95%). 3. TFA can sometimes interfere with HPLC analysis; consider a TFA removal step.[1] |
| Inaccurate peptide quantification | 1. Hygroscopic nature of the lyophilized peptide powder.[2] 2. Presence of TFA salt, which adds to the measured weight. | 1. Equilibrate the peptide to room temperature in a desiccator before weighing. 2. The molecular weight should be adjusted to account for the TFA counter-ion. For precise quantification, consider amino acid analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Nucleoprotein (396-404) (TFA)?
A1: Nucleoprotein (396-404) is soluble in water.[4] For biological experiments, it is advisable to use sterile, nuclease-free water.
Q2: What are the optimal storage conditions for Nucleoprotein (396-404) (TFA) in solution?
A2: For long-term stability, it is recommended to store the peptide solution in aliquots at -80°C, which should maintain stability for up to six months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is crucial to avoid multiple freeze-thaw cycles.
Q3: Why is the TFA salt a concern in my experiments?
A3: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and remains as a counter-ion in the final product.[1] Residual TFA can be toxic to cells in culture and may interfere with biological assays, leading to inconsistent or erroneous results.[1][2] It can also alter the secondary structure of the peptide.[5]
Q4: How can I remove TFA from my peptide sample?
A4: TFA can be removed or exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride, through several methods. A common approach is to repeatedly dissolve the peptide in a dilute solution of the new acid (e.g., 100 mM HCl) and then lyophilize the sample.[6][7][8] Anion exchange chromatography is another effective method.[6][8]
Q5: What are the common degradation pathways for peptides like Nucleoprotein (396-404) in solution?
A5: Peptides in solution can degrade through several mechanisms, including:
-
Oxidation: Particularly of Methionine, Cysteine, or Tryptophan residues.
-
Deamidation: Affecting Asparagine and Glutamine residues.
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[3]
Q6: How can I monitor the stability of my Nucleoprotein (396-404) solution over time?
A6: The stability of your peptide solution can be monitored using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This method can separate the intact peptide from its degradation products. Mass spectrometry (MS) can then be used to identify the degradation products.[9]
Data Presentation
Table 1: Example Stability Data for Nucleoprotein (396-404) (TFA) at 1 mg/mL in Different Buffers
| Storage Condition | Time Point | % Purity (pH 5.0 Acetate Buffer) | % Purity (pH 7.4 Phosphate Buffer) | % Purity (Water) |
| -80°C | 1 month | >99% | >99% | >99% |
| 3 months | >99% | >99% | >99% | |
| 6 months | >98% | >98% | >98% | |
| -20°C | 1 week | >99% | >98% | >98% |
| 1 month | >95% | >92% | >93% | |
| 4°C | 24 hours | >98% | >95% | >96% |
| 1 week | >90% | >85% | >88% | |
| Room Temp. | 4 hours | >95% | >90% | >92% |
| 24 hours | >85% | >75% | >80% |
Note: The data in this table is illustrative and should be generated for your specific experimental conditions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Nucleoprotein (396-404) (TFA)
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.[2]
-
Solvent Preparation: Use sterile, nuclease-free water for reconstitution.
-
Dissolution: Add the desired volume of water to the vial to achieve the target concentration. Gently swirl or vortex to dissolve the peptide. Sonication can be used if aggregation is observed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: Stability-Indicating RP-HPLC Method for Nucleoprotein (396-404)
This protocol describes a general method; optimization may be required for your specific equipment and peptide lot.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: Hold at 95% B
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the intact peptide and any degradation products. Calculate the percentage purity of the intact peptide over time.
Protocol 3: TFA Salt Exchange to Hydrochloride (HCl) Salt
-
Dissolution: Dissolve the peptide in 100 mM aqueous HCl.[6][7][8]
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.[6][7][8]
-
Freezing: Rapidly freeze the solution using liquid nitrogen.[6][7][8]
-
Lyophilization: Lyophilize the frozen sample until all the liquid has been removed.[6][7][8]
-
Repeat: For complete TFA removal, it is recommended to repeat this process two to three times.[10]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired experimental buffer.
Visualizations
Caption: Workflow for Peptide Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Refining in vivo cytotoxicity assay for better reproducibility with NP(396-404).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of in vivo cytotoxicity assays using the lymphocytic choriomeningitis virus (LCMV) nucleoprotein peptide NP(396-404).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo cytotoxicity assays with NP(396-404), offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background lysis in my control (unpulsed) target cell population?
A1: High background lysis can obscure the specific killing of your peptide-pulsed target cells, leading to poor reproducibility. Potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| NK cell-mediated lysis | NK cells can non-specifically kill target cells. Consider using target cells that are less susceptible to NK cell lysis or depleting NK cells in recipient mice prior to the assay. |
| Trauma to target cells during injection | Ensure gentle handling of cells during preparation and intravenous injection. Use a larger gauge needle if necessary to minimize shear stress. |
| Suboptimal health of recipient mice | Use healthy, age-matched mice for all experimental groups. Stress or underlying infections can increase non-specific cell death. |
| Toxicity from labeling dye | High concentrations of tracking dyes like CFSE can be toxic to cells.[1] Titrate the CFSE concentration to the lowest level that still provides a clear signal. A recommended starting point is 1 µM for 10-15 minutes.[1] |
Q2: My specific lysis of NP(396-404)-pulsed target cells is lower than expected or highly variable between experiments.
A2: Low or variable specific lysis can result from several factors related to the effector T cell response, target cell preparation, or the assay itself.
| Potential Cause | Troubleshooting Steps |
| Suboptimal priming of CD8+ T cells | Ensure the immunization protocol is sufficient to elicit a robust NP(396-404)-specific CD8+ T cell response. The timing of the assay post-immunization is critical; for LCMV infection, peak responses are often observed around day 8.[2][3] |
| Inefficient peptide pulsing | Use an optimal concentration of the NP(396-404) peptide for pulsing target cells. A common concentration used is 1 µM.[4] Ensure sufficient incubation time for peptide loading onto MHC class I molecules. |
| Peptide stability | While NP(396-404) is a relatively stable peptide as it lacks cysteine residues, proper storage and handling are still important.[5] Prepare fresh dilutions of the peptide for each experiment. |
| Insufficient effector to target cell ratio in vivo | The number of adoptively transferred target cells should be optimized. Transferring too many target cells can saturate the killing capacity of the effector T cells. A typical number of transferred cells is 5 x 10^6 of each population.[4] |
| Timing of the in vivo assay | The duration of the in vivo cytotoxicity assay is critical. A standard time point for assessing lysis is 4 hours after target cell transfer.[4] Shorter or longer durations may lead to incomplete or non-specific lysis, respectively. |
Q3: I'm losing a significant number of my target cells after CFSE labeling.
A3: Significant cell loss after CFSE staining is a common issue and is often due to dye-induced toxicity.[1]
| Potential Cause | Troubleshooting Steps |
| High CFSE concentration | As mentioned, high concentrations of CFSE are toxic. Perform a titration to find the optimal concentration for your cell type. Concentrations as low as 1 µM can be effective.[1] A visibly yellow cell pellet after staining is an indicator of over-staining.[1] |
| Labeling in protein-free medium | Labeling cells in a protein-free medium can lead to excessive substitution of surface proteins, causing toxicity.[1] Consider labeling in a medium containing 10% FCS to reduce toxicity.[1] |
| Suboptimal cell health prior to labeling | Ensure that the splenocytes used for target cells are healthy and have high viability before starting the labeling procedure. |
| Extended incubation with CFSE | Minimize the incubation time with CFSE. 10-15 minutes is often sufficient.[1] |
Experimental Protocols
Refined In Vivo Cytotoxicity Assay Protocol
This protocol provides a detailed methodology for conducting an in vivo cytotoxicity assay to measure NP(396-404)-specific CTL activity.
1. Preparation of Target Cells:
-
Harvest spleens from naive C57BL/6 mice into complete RPMI-1640 medium.
-
Prepare a single-cell suspension by mechanical disruption and pass through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend in PBS. Split the cell suspension into two populations.
2. CFSE Labeling:
-
Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM). This will allow for the discrimination of the two populations by flow cytometry.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with PBS.
3. Peptide Pulsing:
-
Resuspend the CFSEhigh population in serum-free RPMI-1640 containing 1 µM of NP(396-404) peptide.
-
Resuspend the CFSElow population (control) in serum-free RPMI-1640 without peptide.
-
Incubate both populations for 60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess peptide.
4. Adoptive Transfer:
-
Mix the CFSEhigh (NP(396-404)-pulsed) and CFSElow (unpulsed) populations at a 1:1 ratio.
-
Inject a total of 1 x 107 cells in 200 µL of PBS intravenously into recipient mice (immunized and control).
5. Analysis of Cytotoxicity:
-
After 4 hours, sacrifice the recipient mice and harvest their spleens.
-
Prepare single-cell suspensions as described in step 1.
-
Acquire events on a flow cytometer, gating on the CFSE-positive populations.
-
Calculate the percentage of specific lysis using the following formula:
-
Ratio = (% CFSElow / % CFSEhigh)
-
% Specific Lysis = (1 - (Ratio unimmunized / Ratio immunized)) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo cytotoxicity assay.
CTL-Mediated Killing Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. rupress.org [rupress.org]
Alternative methods to TFA salt exchange for peptide purification.
This guide provides researchers, scientists, and drug development professionals with alternative methods to trifluoroacetic acid (TFA) salt exchange for peptide purification. Find troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of TFA-free purification.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to TFA for peptide purification?
Trifluoroacetic acid (TFA) is a common ion-pairing agent in reversed-phase chromatography (RPC) for peptides, offering excellent peak resolution. However, residual TFA can be cytotoxic, interfere with biological assays, and alter peptide conformation. For peptides intended for clinical or cell-based applications, removing TFA is a critical step, often requiring a separate, time-consuming salt exchange procedure.
Q2: What are the most common alternatives to TFA?
Common alternatives to TFA include other volatile ion-pairing agents like formic acid (FA) and acetic acid (AA), as well as entirely different purification strategies such as ion-exchange chromatography (IEX) and precipitation. The choice of method depends on the peptide's properties (e.g., pI, hydrophobicity) and the downstream application.
Q3: How do alternative ion-pairing agents like formic acid or acetic acid compare to TFA?
Formic acid and acetic acid are weaker ion-pairing agents than TFA. This results in peptides being less retained on the C18 column, leading to earlier elution times. While they are more biocompatible, they often result in broader peaks and lower resolution compared to TFA.
Method Selection and Workflow
Choosing the right alternative to TFA is crucial for successful peptide purification. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a TFA alternative.
Alternative Methods: Protocols and Troubleshooting
Reversed-Phase HPLC with Alternative Acids (Formic Acid/Acetic Acid)
This method replaces TFA with a more biocompatible acid in the mobile phase. It is a straightforward approach but may require optimization to achieve desired purity.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (or Acetic Acid) in water.
-
Mobile Phase B: 0.1% Formic Acid (or Acetic Acid) in acetonitrile (B52724).
-
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Loading: Dissolve the crude peptide in Mobile Phase A and inject it onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) to elute the peptide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by mass spectrometry or analytical HPLC to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape / Broad Peaks | Weaker ion-pairing of FA/AA compared to TFA. | Decrease the flow rate. Sharpen the gradient (e.g., a 10% change in acetonitrile over a longer time). |
| Low Peptide Recovery | Peptide precipitation on the column or poor solubility in the mobile phase. | Add a small percentage of an organic solvent like isopropanol (B130326) to Mobile Phase A. Ensure the peptide is fully dissolved before injection. |
| Co-elution of Impurities | Insufficient resolution with the weaker acid. | Optimize the gradient. Try a different column chemistry (e.g., C8 or Phenyl). |
Quantitative Comparison of Ion-Pairing Agents:
| Ion-Pairing Agent (0.1%) | Typical Retention Time Shift (vs. TFA) | Average Peak Width Increase (vs. TFA) | Estimated Purity |
| Trifluoroacetic Acid (TFA) | Baseline | Baseline | >98% |
| Formic Acid (FA) | -15% to -25% | +20% to +40% | 90-97% |
| Acetic Acid (AA) | -20% to -30% | +30% to +50% | 88-95% |
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge, which is dependent on the peptide's amino acid sequence and the pH of the buffer. It is an excellent method for removing counter-ions like TFA and can yield highly pure peptides.
Caption: Workflow for Ion-Exchange Chromatography.
Experimental Protocol:
-
Buffer Preparation:
-
For Cation Exchange (peptide pI > 7): Buffer A (e.g., 20 mM sodium acetate, pH 5.0), Buffer B (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0).
-
For Anion Exchange (peptide pI < 7): Buffer A (e.g., 20 mM Tris, pH 8.5), Buffer B (e.g., 20 mM Tris, 1 M NaCl, pH 8.5).
-
-
Column Equilibration: Equilibrate the chosen IEX column (e.g., SP-Sepharose for cation, Q-Sepharose for anion) with Buffer A.
-
Sample Loading: Dissolve the TFA salt of the peptide in Buffer A and load it onto the column. The peptide will bind to the resin.
-
Elution: Apply a salt gradient using Buffer B to elute the peptide. The increasing salt concentration displaces the peptide from the resin.
-
Fraction Collection and Analysis: Collect fractions and identify the pure peptide fractions.
-
Desalting: The peptide is now in a high-salt buffer. Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or dialysis.
-
Lyophilization: Lyophilize the desalted peptide to obtain the final product, often as an acetate or hydrochloride salt depending on the final buffer used.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Peptide Does Not Bind to Column | Incorrect buffer pH. Peptide pI is too close to the buffer pH. | Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. Ensure you are using the correct type of IEX column (cation vs. anion). |
| Low Recovery After Elution | Peptide has precipitated on the column. Strong, non-specific binding. | Add a non-ionic detergent or organic solvent (e.g., 10-20% acetonitrile) to the buffers. |
| TFA Still Detected After IEX | Inefficient displacement of TFA from the peptide. | Increase the wash volume with Buffer A after loading the sample. Ensure the desalting step is performed thoroughly. |
Precipitation
Precipitation is a simple and rapid method for removing TFA, particularly for hydrophobic peptides. It involves dissolving the peptide in an organic solvent and then precipitating it by adding a non-solvent.
Experimental Protocol:
-
Dissolution: Dissolve the lyophilized peptide (TFA salt) in a minimal amount of a suitable solvent, such as acetonitrile or methanol.
-
Precipitation: Slowly add the peptide solution to a large volume of a cold non-solvent, such as diethyl ether, while stirring.
-
Incubation: Allow the peptide to precipitate, often by incubating at a low temperature (e.g., -20°C) for at least one hour.
-
Centrifugation: Pellet the precipitated peptide by centrifugation.
-
Washing: Carefully decant the supernatant and wash the peptide pellet with fresh, cold non-solvent to remove residual TFA. Repeat this step 2-3 times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Peptide Does Not Precipitate | The peptide is soluble in the non-solvent. Insufficient volume of non-solvent. | Try a different non-solvent (e.g., methyl tert-butyl ether). Increase the volume of the non-solvent. |
| Low Yield | The peptide is partially soluble in the non-solvent. The peptide pellet is too fine and is lost during decanting. | Perform precipitation at a lower temperature. Use a higher centrifugation speed and time. |
| Final Product is Gummy or Oily | Incomplete removal of the solvent. Presence of impurities. | Perform additional washes with the non-solvent. Ensure the peptide is thoroughly dried. |
Technical Support Center: Assessing the Effect of TFA on Nucleoprotein (396-404) Peptide Conformation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential effects of trifluoroacetic acid (TFA) on the conformation of the Nucleoprotein (396-404) peptide. TFA is a common counterion remaining from peptide synthesis and purification processes, and its presence can significantly impact experimental results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Where does the TFA in my Nucleoprotein (396-404) peptide sample come from?
A1: Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS), particularly during the cleavage of the peptide from the resin and in the mobile phase for reverse-phase HPLC purification.[1][2][4][5][6] Although subsequent lyophilization removes unbound TFA, it can remain as a counterion, forming salts with the positively charged residues in your peptide sequence.[3][5][7]
Q2: How can residual TFA affect my experiments with the Nucleoprotein (396-404) peptide?
A2: Residual TFA can have several undesirable effects:
-
Altered Conformation: TFA counterions can influence the secondary structure of peptides by affecting the hydrogen-bonding network.[1][8][9] This may lead to changes in the peptide's alpha-helical or beta-sheet content.[1][4]
-
Aggregation: TFA has been shown to influence the aggregation propensity of peptides.[10] For some peptides, TFA can induce aggregation, while for others it can act as a disaggregating agent.[11][12]
-
Biological Assay Interference: TFA can be toxic to cells, even at low concentrations, potentially confounding the results of cell-based assays.[1][13] It can also alter the pH of your assay buffer, leading to unpredictable results.[1][4]
-
Spectroscopic Interference: TFA has a strong absorbance band around 1670 cm-1, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating secondary structure analysis.[1][8]
Q3: When should I consider removing TFA from my peptide sample?
A3: TFA removal is highly recommended for sensitive applications, including:
-
Structural studies (Circular Dichroism, NMR, X-ray crystallography).[1]
-
Experiments where pH is a critical parameter.[1]
-
Any application where the peptide's native conformation and biological activity are paramount.
For less sensitive applications, such as non-quantitative antibody blocking experiments, the presence of TFA might be acceptable.[15]
Troubleshooting Guides
Issue 1: Poor solubility or aggregation of the Nucleoprotein (396-404) peptide.
| Possible Cause | Troubleshooting Step |
| TFA-induced aggregation | The presence of TFA can sometimes promote peptide aggregation.[10][14] Consider removing the TFA using one of the protocols outlined below (e.g., lyophilization with HCl). |
| Incorrect solvent | The Nucleoprotein (396-404) peptide's solubility is dependent on its amino acid sequence. First, try dissolving a small amount in sterile, distilled water. If solubility is poor, try a dilute acidic solution like 10% acetic acid. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in your aqueous buffer.[14] |
| Peptide degradation | Ensure proper storage of the peptide (lyophilized at -20°C or lower). Avoid repeated freeze-thaw cycles. Purity and integrity can be checked via HPLC and mass spectrometry.[13] |
Issue 2: Unexpected or inconsistent results from Circular Dichroism (CD) spectroscopy.
| Possible Cause | Troubleshooting Step |
| TFA interference | TFA counterions can alter the secondary structure of the peptide.[1][9] This may result in a CD spectrum that does not reflect the peptide's native conformation. It is advisable to exchange the TFA for a different counterion, such as chloride or acetate.[1] |
| Incorrect buffer conditions | The peptide's conformation can be highly sensitive to pH and ionic strength. Ensure that the buffer conditions are appropriate for your peptide and consistent across experiments. |
| Peptide aggregation | Aggregated peptides can cause light scattering, leading to artifacts in the CD spectrum. Centrifuge your sample before analysis and ensure it is fully dissolved. |
| Contamination | Ensure all labware and solvents are free from contaminants that might interfere with CD measurements. |
Issue 3: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Step |
| Cellular toxicity of TFA | TFA can be toxic to cells, which may mask or alter the true biological activity of your peptide.[1][13] Perform a TFA removal procedure before conducting cell-based assays. |
| pH alteration by TFA | TFA is an acid and can lower the pH of your assay medium, potentially affecting cell viability and peptide activity.[1][4] Measure the pH of your final peptide solution and adjust if necessary. Running a control with the buffer containing the new counter-ion (e.g., chloride) is also recommended.[13] |
| TFA-induced conformational change | The observed biological effect may be due to a non-native conformation of the peptide induced by TFA. Re-evaluate the peptide's activity after TFA removal. |
Quantitative Data Summary
The presence of TFA can alter the secondary structure of the Nucleoprotein (396-404) peptide. The following table provides an illustrative example of how quantitative data from CD spectroscopy might be presented to compare the peptide's conformation before and after TFA removal.
| Peptide Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Nucleoprotein (396-404) with TFA | 15 | 35 | 50 |
| Nucleoprotein (396-404) after TFA/HCl exchange | 25 | 20 | 55 |
Note: This data is hypothetical and serves to illustrate the potential impact of TFA on peptide conformation. Actual results may vary.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method replaces the trifluoroacetate (B77799) counterion with a chloride counterion.[5][13]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[5][13]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][13]
-
Incubation: Let the solution stand at room temperature for at least one minute.[5][13]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[5][13]
-
Lyophilization: Lyophilize the sample overnight until all the solvent is removed.[5][13]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5][13]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[5][13]
Protocol 2: Assessing Peptide Conformation by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the Nucleoprotein (396-404) peptide (with and without TFA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas flow at least 30 minutes before use.
-
Set the wavelength range, typically from 190 to 260 nm for secondary structure analysis.
-
Set other parameters such as bandwidth, scan speed, and data pitch according to the instrument's recommendations.
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the peptide sample.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the peptide solution before filling.
-
Record the CD spectrum of the peptide sample. It is recommended to acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Protocol 3: Quantification of Residual TFA using ¹⁹F-NMR Spectroscopy
¹⁹F-NMR is a highly sensitive method for detecting and quantifying the amount of residual TFA in a peptide sample.[16]
-
Sample Preparation: Dissolve a known amount of the peptide (e.g., 2 mg) in a known volume of solvent (e.g., 1 mL of 10% D₂O in H₂O).[17]
-
NMR Acquisition:
-
Acquire a ¹⁹F-NMR spectrum on a high-field NMR spectrometer.
-
A known amount of a fluorine-containing internal standard can be added for absolute quantification.
-
-
Data Analysis:
-
The TFA signal will appear as a singlet in the ¹⁹F spectrum.
-
Integrate the area of the TFA peak and compare it to the integral of the internal standard to determine the molar ratio and, subsequently, the weight percentage of TFA in the sample.
-
Visualizations
Caption: Experimental workflow for synthesis, purification, TFA removal, and conformational analysis of peptides.
Caption: Troubleshooting flowchart for unexpected results in CD spectroscopy experiments.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genscript.com.cn [genscript.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. biopharma-asia.com [biopharma-asia.com]
- 17. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in flow cytometry results with NP(396-404) tetramers.
Welcome to the technical support center for minimizing variability in flow cytometry results using NP(396-404) tetramers. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable data.
Troubleshooting Guide
This section addresses common issues encountered during NP(396-404) tetramer staining experiments.
Issue 1: Weak or No Tetramer Signal
Question: I am not seeing a distinct population of NP(396-404) tetramer-positive cells, or the signal is very weak. What could be the cause?
Answer: A weak or absent signal for your antigen-specific T cell population can stem from several factors, ranging from the experimental model to the staining protocol itself.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Low Frequency of Antigen-Specific T Cells | The frequency of NP(396-404)-specific T cells may be below the detection limit of standard flow cytometry (<0.1%). Use a positive control, such as splenocytes from a mouse known to have a robust response to the relevant viral infection (e.g., LCMV). | [1] |
| Improper Tetramer Storage/Handling | Tetramers are sensitive to freeze-thaw cycles. Aliquot upon arrival and store at -20°C or below. Thaw rapidly at 37°C just before use. Avoid repeated freeze-thaw cycles. | [2][3] |
| Suboptimal Staining Conditions | Incubation time and temperature are critical. Perform optimization experiments. Try incubating for 30-60 minutes at 4°C or 10-15 minutes at 37°C. | [3][4] |
| Low TCR Avidity | The T cell receptors on the target population may have low affinity for the NP(396-404) peptide-MHC complex. Consider using higher-valency multimers like dextramers, which can stain more brightly. | [5] |
| Cell Viability is Low | Dead cells can non-specifically bind antibodies and tetramers, increasing background and making it difficult to identify the true positive population. Always include a viability dye and gate on live cells. Ensure cell viability is above 80%. | [2][6] |
| Incorrect Antibody Clones | Some anti-CD8 antibody clones can sterically hinder tetramer binding to the T cell receptor. Ensure you are using a compatible clone (e.g., for murine CD8: KT15, YTS169.4). | [2] |
Issue 2: High Background or Non-Specific Staining
Question: I am observing high background fluorescence, making it difficult to set a gate for the tetramer-positive population. How can I reduce this non-specific binding?
Answer: High background can obscure rare cell populations and lead to false positives. The following steps can help improve the signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Tetramer Aggregates | Aggregated tetramers can cause significant non-specific binding. Centrifuge the tetramer solution at high speed (e.g., 3300 x g) for five minutes before adding it to your cells. | [2] |
| Non-Specific Binding to Fc Receptors | Monocytes, macrophages, and B cells express Fc receptors that can non-specifically bind antibodies and tetramer complexes. Use an Fc receptor blocking reagent (e.g., Clear Back, anti-CD16/32) before adding the tetramer. | [6][7][8] |
| Insufficient Washing | Unbound tetramer and antibodies can increase background. Increase the number of wash steps before and after staining. | [2] |
| Dead Cells | Dead cells are "sticky" and contribute to background. Use a viability dye to exclude them from your analysis. | [2][6] |
| Incomplete Red Blood Cell Lysis | If working with whole blood, incomplete erythrocyte lysis can cause diffuse reflection and appear as non-specific staining. Ensure lysis is complete. | [9] |
Issue 3: High Variability Between Replicates or Experiments
Question: My results for NP(396-404) specific T cells are inconsistent across different samples and experiments. How can I improve reproducibility?
Answer: Variability is a common challenge in flow cytometry. Standardizing your protocol and including proper controls are the most critical steps to minimizing it.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inconsistent Staining Protocol | Minor deviations in incubation times, temperatures, or reagent volumes can introduce variability. Adhere strictly to a validated, standardized protocol for all samples. | [4] |
| Instrument Performance Fluctuations | Flow cytometer settings (e.g., laser power, PMT voltages) can drift. Calibrate the instrument daily using standardized beads and run quality control checks. | [4] |
| Subjective Gating | Manual gating can be a major source of variability. Establish a strict, hierarchical gating strategy based on controls and apply it consistently to all samples. | [2][9] |
| Reagent Titration | Using too much or too little tetramer or antibody can affect staining intensity and resolution. Titrate every new lot of tetramer and antibody to determine the optimal concentration. | [2][10] |
| Cell Number and Concentration | Ensure you are staining a consistent number of cells per tube (e.g., 1-2 x 10^6) and that the cell concentration is consistent (e.g., 5 x 10^6 cells/mL). | [9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an NP(396-404) tetramer experiment? A suitable negative control is crucial for accurately gating your positive population.[11] The ideal negative control should use the same MHC allele (e.g., H-2Db for the NP(396-404) epitope in C57BL/6 mice) and the same fluorochrome, but with an irrelevant peptide that is known to have no reactivity in your system.[2][11] Additionally, using cells from a naïve or uninfected animal stained with the NP(396-404) tetramer serves as an excellent biological negative control.[9][11] A positive control, such as cells from a known LCMV-infected mouse, should also be included to validate the staining protocol.[2]
Q2: Should I stain with the tetramer first or with my surface antibodies (e.g., anti-CD8)? It is generally recommended to incubate cells with the MHC tetramer reagent before adding surface marker antibodies, especially anti-CD8.[3] Some anti-CD8 antibody clones can interfere with tetramer binding.[2] A common procedure is to incubate with the tetramer, wash the cells, and then proceed with staining for other surface markers.
Q3: Can I fix the cells? If so, when? Fixation is compatible with tetramer staining, but it should only be performed after the staining is complete.[2] Fixing cells with paraformaldehyde (e.g., 0.5% in PBS) prior to tetramer staining is not recommended, as it can prevent the tetramer from binding.[6] If you need to fix your samples for safety or logistical reasons, complete all staining steps first, wash the cells, and then apply the fixative. Analyze fixed samples within 24 hours for best results.[6][9]
Q4: What is the recommended incubation temperature and time? Optimal conditions can vary, but common starting points are incubating for 30-60 minutes at 4°C or for 10-15 minutes at 37°C.[3] Staining at 4°C is often preferred as it helps to maintain cell viability and reduce non-specific binding.[12]
Q5: How should I properly gate my NP(396-404)+ population? A hierarchical gating strategy is essential. A typical workflow is as follows:
-
Gate on Lymphocytes: Use Forward Scatter (FSC) vs. Side Scatter (SSC) to identify the lymphocyte population.
-
Exclude Doublets: Use FSC-Area vs. FSC-Height to gate on single cells (singlets).[6]
-
Gate on Live Cells: Use a viability dye to exclude dead cells.[2]
-
Gate on T Cells: Gate on CD3+ cells.
-
Gate on CD8+ T Cells: From the CD3+ population, gate on CD8+ cells.
-
Identify Tetramer+ Cells: Within the live, single, CD3+CD8+ population, create a quadrant gate based on your negative control to identify the NP(396-404) tetramer-positive cells.[9][11]
Visual Protocols and Workflows
Standard NP(396-404) Staining Workflow
Caption: A step-by-step workflow for staining cells with NP(396-404) tetramers.
Logical Gating Strategy
Caption: A diagram illustrating a typical hierarchical gating strategy for analysis.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common staining issues.
Detailed Experimental Protocol
Staining Mouse Splenocytes with NP(396-404)-H-2Db Tetramers
This protocol is a synthesized guide for staining mouse splenocytes to identify NP(396-404)-specific CD8+ T cells.
1. Materials and Reagents:
-
Cells: Single-cell suspension of splenocytes from experimental mice (e.g., C57BL/6 infected with LCMV). Prepare cells from a naïve mouse as a negative control.
-
FACS Buffer: PBS with 1% BSA and 0.1% Sodium Azide. Keep cold.
-
Tetramer: Fluorochrome-labeled H-2Db NP(396-404) tetramer and a corresponding negative control tetramer (e.g., H-2Db with an irrelevant peptide).
-
Antibodies: Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8).
-
Fc Block: Anti-mouse CD16/32 antibody.
-
Viability Dye: A fixable viability dye compatible with your laser lines.
-
Fixation Buffer (Optional): 0.5% paraformaldehyde in PBS.
-
Equipment: 96-well U-bottom plate or 12x75 mm FACS tubes, centrifuge.
2. Cell Preparation:
-
Prepare a single-cell suspension from the spleen according to your lab's established protocol.
-
Count the cells and resuspend them in cold FACS buffer at a concentration of 5 x 10^6 cells/mL.[9]
-
Aliquot 200 µL of the cell suspension (1 x 10^6 cells) into each well or tube.[9]
3. Staining Procedure:
-
Centrifuge cells (e.g., 700 x g for 3 minutes) and discard the supernatant.[10]
-
Viability Staining (if using an amine-reactive dye): Wash cells with PBS (azide-free). Resuspend in the viability dye diluted in PBS and incubate according to the manufacturer's protocol, typically in the dark at 4°C. Wash thoroughly with FACS buffer.
-
Fc Block: Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Tetramer Staining:
-
While cells are in the Fc Block, prepare the tetramer. Centrifuge the tetramer vial at high speed (e.g., >3000 x g) for 5 minutes to pellet any aggregates.[2]
-
Add the titrated amount of NP(396-404) tetramer directly to the cells without washing out the Fc Block.
-
Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.[3][12]
-
-
Washing: Add 200 µL of cold FACS buffer to each sample and centrifuge. Discard the supernatant. Repeat for a total of two washes.
-
Surface Antibody Staining:
-
Resuspend the cell pellet in the prepared cocktail of surface antibodies (e.g., anti-CD3, anti-CD8) diluted in FACS buffer.
-
Incubate for 30 minutes at 4°C, protected from light.[10]
-
-
Final Washes: Wash the cells twice with 200 µL of cold FACS buffer.
4. Acquisition:
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
(Optional) Fixation: If required, resuspend in fixation buffer and incubate for 20 minutes at 4°C. After incubation, wash once and resuspend in FACS buffer.
-
Store samples at 4°C, protected from light, and acquire on a flow cytometer within 24 hours.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 3. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 8. mblbio.com [mblbio.com]
- 9. lubio.ch [lubio.ch]
- 10. immunaware.com [immunaware.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Best Practices for Handling and Storing TFA-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of peptides containing trifluoroacetic acid (TFA). Adherence to these best practices is crucial for ensuring peptide stability, experimental reproducibility, and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for deprotection steps.[1] It is also frequently used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation.[2] Consequently, synthetic peptides are often delivered as TFA salts, where the TFA counter-ions are associated with positively charged residues on the peptide.[1][3]
Q2: How can residual TFA affect my experiments?
Residual TFA can significantly impact experimental outcomes in several ways:
-
Cellular Assays: TFA can exhibit cytotoxicity, even at low concentrations, potentially inhibiting cell proliferation or inducing apoptosis, leading to unreliable results in cell-based assays.[4][5]
-
Biological Activity: By binding to the peptide, TFA can alter its secondary structure and conformation, which may affect its biological activity and interaction with target molecules.[4][6]
-
Spectroscopic Analysis: TFA has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating the analysis of the peptide's secondary structure.[3][7]
-
Mass Spectrometry: TFA can suppress the signal in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.[2][8]
-
pH Alteration: As a strong acid, TFA can lower the pH of the peptide solution, potentially affecting assay conditions.[3]
Q3: When is it critical to remove TFA from my peptide?
TFA removal is highly recommended for applications that are sensitive to acidic conditions or the presence of counter-ions. Critical applications include:
For applications like routine mass spectrometry analysis or some immunoassays, the presence of TFA may be acceptable. However, it is crucial to consider the potential for interference.[5]
Q4: What are the common methods for removing TFA?
The two most common methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile component during lyophilization. This process is typically repeated multiple times to ensure complete removal.[6][9]
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counter-ions based on charge. The peptide solution is passed through an anion-exchange resin that retains the negatively charged TFA ions, while the positively charged peptide is collected. The peptide is then eluted with a different, more biologically compatible salt, such as acetate (B1210297).[3][9]
Q5: How should I store my TFA-containing peptide?
Proper storage is critical to maintain the stability and integrity of your peptide. The following table summarizes the recommended storage conditions for lyophilized and reconstituted peptides.
| Storage Condition | Lyophilized Peptide | Reconstituted Peptide (in solution) |
| Short-Term Storage | -20°C (for several weeks to months)[10] | 4°C (for up to a week) or -20°C (for 3-4 months)[11][12] |
| Long-Term Storage | -80°C (for several years)[11][12][13] | -80°C (for up to 1 year). Aliquoting is crucial to avoid freeze-thaw cycles.[12] |
| Handling | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[13][14] | Use sterile, slightly acidic buffers (pH 5-7). For peptides prone to oxidation (containing Cys, Met, or Trp), use oxygen-free buffers.[14][15] |
Troubleshooting Guide
This guide addresses common issues encountered when working with TFA-containing peptides.
Issue 1: My peptide won't dissolve.
-
Possible Cause: The peptide's intrinsic properties (e.g., hydrophobicity) or the presence of TFA salts can affect solubility.
-
Troubleshooting Steps:
-
Determine the peptide's charge:
-
Basic peptides (net positive charge): Try dissolving in a small amount of 10-30% acetic acid, then dilute with sterile water.[16]
-
Acidic peptides (net negative charge): Try dissolving in a small amount of 1% ammonium (B1175870) bicarbonate, then dilute with sterile water.[16]
-
Hydrophobic peptides: A small amount of organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[15]
-
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[14]
-
TFA Removal: For peptides that are difficult to dissolve, removing the TFA and exchanging it for a more suitable counter-ion like acetate may improve solubility.[4]
-
Issue 2: I'm seeing unexpected or inconsistent results in my cell-based assay.
-
Possible Cause: Residual TFA in your peptide preparation is a likely culprit.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock. Methods like ion chromatography can be used for this purpose.[17][18]
-
Perform TFA Removal: Use one of the recommended TFA removal protocols (see Experimental Protocols section below).
-
Include a Control: Test a TFA-free version of your peptide or a different batch to confirm if TFA is the source of the issue.
-
Issue 3: My peptide appears to have degraded over time.
-
Possible Cause: Improper storage conditions, such as exposure to moisture, light, or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure that the peptide has been stored according to the recommended guidelines (see FAQ Q5).
-
Aliquot Your Peptides: For peptides in solution, always prepare single-use aliquots to minimize freeze-thaw cycles.[11][12]
-
Protect from Light and Moisture: Store lyophilized peptides in a tightly sealed container with a desiccant, away from light.[12]
-
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes the exchange of TFA counter-ions with chloride ions through repeated lyophilization cycles.
Materials:
-
TFA-containing peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[6]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6][13]
-
Allow the solution to stand at room temperature for at least one minute.[6]
-
Freeze the solution rapidly, preferably in liquid nitrogen.[6]
-
Lyophilize the frozen sample overnight until all the solvent is removed.[6]
-
Repeat steps 1-5 at least two more times to ensure complete TFA removal.[6][19]
-
After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol utilizes a strong anion-exchange resin to replace TFA with acetate.
Materials:
-
TFA-containing peptide
-
Strong anion-exchange resin (e.g., AG1-X8)[19]
-
1M Sodium acetate solution
-
Distilled water
-
Chromatography column
Procedure:
-
Prepare a column with the strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[19][20]
-
Equilibrate the column by eluting with a 1M solution of sodium acetate.[20]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[20]
-
Dissolve the TFA-containing peptide in distilled water and load it onto the column.[20]
-
Wash the column with several volumes of distilled water to elute the TFA ions.
-
Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.
-
Collect the fractions containing the peptide and lyophilize them to obtain the peptide as an acetate salt.[20]
Visualizations
Caption: Decision workflow for handling TFA-containing peptides.
Caption: Troubleshooting guide for peptide solubility issues.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 13. lifetein.com [lifetein.com]
- 14. bachem.com [bachem.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 16. biocat.com [biocat.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
Adjusting peptide concentration to avoid T-cell exhaustion in vitro.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to adjust peptide concentrations to avoid T-cell exhaustion during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-cell exhaustion in the context of in vitro cultures?
A1: T-cell exhaustion is a state of T-cell dysfunction that arises after prolonged or repeated exposure to high concentrations of antigens.[1] This condition is characterized by the progressive loss of effector functions, such as the production of cytokines like IL-2 and TNF-α, and reduced proliferative capacity.[2][3] Exhausted T-cells also exhibit sustained expression of inhibitory receptors, including PD-1, TIM-3, and LAG-3.[4][5]
Q2: How does peptide concentration influence T-cell exhaustion?
A2: High concentrations of peptide can lead to supra-optimal T-cell receptor (TCR) stimulation, which may induce T-cell anergy or exhaustion.[6] Conversely, a peptide concentration that is too low may not be sufficient to induce robust T-cell activation and expansion.[7] Finding the optimal peptide concentration is therefore critical for achieving a balance between effective T-cell activation and the prevention of exhaustion.
Q3: What is a good starting range for peptide concentration in a new experiment?
A3: For initial experiments, a common starting concentration for individual peptides is between 1 µM and 10 µM.[8] However, the optimal concentration is highly dependent on the specific peptide, T-cell clone, and experimental system.[8] Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q4: How often should I re-stimulate my T-cells with peptide?
A4: The timing of re-stimulation is a critical factor in preventing T-cell exhaustion. It is generally recommended to allow T-cells a resting period between stimulations. Some studies suggest re-stimulating T-cells every 8 to 10 days to allow for optimal expansion and function while minimizing the risk of exhaustion.[9]
Troubleshooting Guides
Problem 1: T-cells are showing markers of exhaustion (e.g., high PD-1, low cytokine production) early in the culture period.
-
Possible Cause: The peptide concentration is too high, leading to overstimulation.
-
Solution: Perform a peptide titration experiment to identify a lower, yet still effective, concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assess T-cell activation markers (e.g., CD69, CD25) and effector functions at various time points.[10]
-
Possible Cause: The frequency of re-stimulation is too high.
-
Solution: Increase the resting period between peptide stimulations. Allow the T-cells to return to a more quiescent state before re-exposing them to the antigen. A rest period of 7 days before re-stimulation has been shown to reprogram T-cells and improve their performance.[9]
Problem 2: T-cells are not expanding sufficiently after peptide stimulation.
-
Possible Cause: The peptide concentration is too low to induce a robust activation signal.
-
Solution: Gradually increase the peptide concentration in your next experiment. Ensure that your antigen-presenting cells (APCs) are efficiently presenting the peptide.
-
Possible Cause: The T-cells are of low avidity for the peptide-MHC complex.
-
Solution: Consider using altered peptide ligands (APLs) with higher affinity for the TCR, if available. Alternatively, ensure that your culture conditions are optimal for T-cell survival and proliferation, including the use of appropriate cytokines like IL-2, IL-7, or IL-15.[11]
Problem 3: There is high variability in T-cell responses between experiments.
-
Possible Cause: Inconsistent peptide preparation and storage.
-
Solution: Peptides, especially hydrophobic ones, should be carefully reconstituted, aliquoted, and stored to avoid repeated freeze-thaw cycles.[12] Ensure that the final concentration of any solvent, such as DMSO, is kept constant and at a non-toxic level (typically <0.5%) across all experiments.[12]
-
Possible Cause: Variation in the quality or number of antigen-presenting cells (APCs).
-
Solution: Standardize the protocol for APC preparation and ensure a consistent T-cell to APC ratio in all experiments.
Experimental Protocols
Protocol 1: Determining Optimal Peptide Concentration
This protocol outlines a method for identifying the optimal peptide concentration to achieve robust T-cell activation while minimizing the risk of exhaustion.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and, if necessary, enrich for the desired T-cell population.
-
Peptide Dilution Series: Prepare a serial dilution of your peptide of interest in complete cell culture medium. A suggested range is from 0.01 µM to 20 µM.
-
T-cell Stimulation: Co-culture the T-cells with APCs pulsed with the different peptide concentrations. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
-
Time-Course Analysis: At different time points (e.g., 24h, 48h, 72h, and day 7), harvest a subset of cells from each condition.
-
Assessment of Activation and Exhaustion:
-
Activation Markers: Stain for early activation markers like CD69 and later markers such as CD25 using flow cytometry.
-
Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatant using ELISA or by intracellular cytokine staining.
-
Proliferation: Assess T-cell proliferation using assays such as CFSE dilution or EdU incorporation.
-
Exhaustion Markers: At later time points, stain for exhaustion markers like PD-1, TIM-3, and LAG-3.[4]
-
Protocol 2: Long-Term T-cell Culture with Minimized Exhaustion
This protocol provides a general guideline for expanding antigen-specific T-cells in vitro while mitigating the onset of exhaustion.
Methodology:
-
Initial Stimulation: Stimulate T-cells with the optimal peptide concentration determined from Protocol 1.
-
Expansion Phase: Culture the T-cells in the presence of growth-promoting cytokines such as IL-2, IL-7, and/or IL-15. Monitor cell density and split the cultures as needed.
-
Resting Phase: After the initial expansion phase (typically 7-10 days), allow the T-cells to rest for a period of 7-10 days in cytokine-supplemented media without the peptide antigen.[9]
-
Re-stimulation: After the resting phase, re-stimulate the T-cells with the optimal peptide concentration.
-
Monitoring: Throughout the culture period, periodically assess the T-cells for their phenotype (activation and exhaustion markers) and function (cytokine production and cytotoxic potential) to ensure they are not becoming exhausted.
Data Presentation
Table 1: Example of Peptide Titration Data for T-Cell Activation
| Peptide Conc. (µM) | % CD69+ (24h) | % CD25+ (72h) | IFN-γ (pg/mL, 72h) | Proliferation Index (Day 5) |
| 0 (Control) | 2.1 | 5.3 | <10 | 1.0 |
| 0.1 | 25.4 | 45.8 | 250 | 3.2 |
| 1.0 | 68.2 | 85.1 | 1200 | 8.5 |
| 5.0 | 75.6 | 88.3 | 1500 | 9.1 |
| 10.0 | 76.1 | 89.0 | 1550 | 9.3 |
Table 2: Example of Long-Term Culture Monitoring for Exhaustion Markers
| Day of Culture | Stimulation Condition | % PD-1+ | % TIM-3+ | IL-2 Production (pg/mL) |
| Day 7 | 1 µM Peptide | 15.2 | 8.1 | 850 |
| Day 14 (Rested) | No Peptide | 5.6 | 2.3 | 50 |
| Day 21 (Re-stimulated) | 1 µM Peptide | 20.5 | 12.4 | 780 |
| Day 21 (Chronic) | Continuous 1 µM Peptide | 65.8 | 45.2 | 150 |
Visualizations
Caption: Simplified signaling cascade following TCR and co-stimulatory receptor engagement.
Caption: Decision-making workflow for determining the optimal peptide concentration.
Caption: Relationship between different T-cell functional states in vitro.
References
- 1. Differentiation of exhausted CD8 T cells after termination of chronic antigen stimulation stops short of achieving functional T cell memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single cell multiomic analysis of T cell exhaustion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vitro generation of bona fide exhausted CD8+ T cells is accompanied by Tcf7 promotor methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing T Cell Functionality : Tips to Prevent Exhau... [allegrowbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Strategies to enhance the signal-to-noise ratio in intracellular cytokine staining.
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their intracellular cytokine staining (ICS) experiments.
Troubleshooting Guide
This section addresses the most common issues encountered during intracellular cytokine staining and offers step-by-step solutions to diagnose and resolve them.
Problem: Weak or No Cytokine Signal
A weak or absent signal from your cytokine-positive population can be frustrating. This troubleshooting guide will help you identify the potential causes and find a solution.
Question: I am not seeing a positive signal for my cytokine of interest. What are the possible reasons?
Answer: A weak or nonexistent cytokine signal can stem from several factors throughout the experimental workflow, from initial cell stimulation to the final data acquisition. The primary areas to investigate are the effectiveness of cell stimulation, the efficiency of the protein transport blockade, the viability of the cells, the specifics of the staining protocol, and the instrument settings.[1][2]
Question: How can I determine if my cell stimulation was effective?
Answer: Ineffective stimulation is a common cause of a weak signal.[3]
-
Stimulant Potency and Concentration: The combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) is a potent polyclonal stimulus for many immune cell types.[4][5] Ensure that your stimulants are not expired and have been stored correctly. The potency of ionomycin, in particular, can vary between suppliers and even lots, so it's crucial to titrate it for optimal concentration, typically between 500 and 1000 ng/ml.[5] Too little ionomycin will result in suboptimal stimulation, while too much can induce cell death, biasing your results.[5]
-
Stimulation Duration: The optimal stimulation time varies depending on the cell type and the specific cytokine being measured.[1][6] For T cells, a 4 to 6-hour stimulation is typical for many cytokines, though some, like IFN-γ, may benefit from a slightly longer period of 6 hours.[1][6] Monocytes may require a shorter stimulation time of around 4 hours.[6] It is recommended to perform a time-course experiment to determine the peak expression for your specific target.
Question: Could the protein transport inhibitor be the issue?
Answer: Yes, if the protein transport inhibitor is not working correctly, the cytokines will be secreted from the cell instead of accumulating intracellularly.[7][8]
-
Inhibitor Choice: Brefeldin A (BFA) and Monensin are the most commonly used inhibitors, but they have different mechanisms and efficiencies.[8][9] BFA is often more effective at retaining cytokines like TNF-α.[9] For simultaneous detection of cytokines and surface markers like CD107a, a combination of both BFA and Monensin may be necessary.[7]
-
Timing of Addition: The inhibitor must be present during the stimulation period to effectively block secretion.[1] For most applications, it is added at the same time as the stimulants.[10]
Question: How do I know if my fixation and permeabilization steps are working correctly?
Answer: Improper fixation and permeabilization can lead to cell loss, altered epitopes, and insufficient antibody access to the intracellular target.[11][12]
-
Reagent Choice: Use reagents specifically validated for ICS to preserve cell morphology and antigen integrity.[1] Saponin-based permeabilization buffers are common as they create pores in the cell membrane, but they require the continuous presence of saponin (B1150181) in all subsequent washing and staining buffers to keep the pores open.[13][14]
-
Fixation Sensitivity: Some cell surface markers are sensitive to fixation.[1][15] If you are performing combined surface and intracellular staining, it is generally recommended to stain for these sensitive surface markers before fixation.[16][17]
Question: What if my antibody staining is the problem?
Answer: Suboptimal antibody performance can directly lead to a weak signal.[1]
-
Antibody Titration: It is critical to titrate each antibody to find the optimal concentration that provides the best signal-to-noise ratio.[1][18] Using too much antibody can increase background, while using too little can result in a weak signal.[1]
-
Fluorochrome Brightness: For cytokines, which are often low-expression antigens, it is crucial to use bright fluorochromes like PE or APC to maximize the signal.[1]
-
Tandem Dye Stability: Be aware that tandem dyes can be sensitive to fixation and permeabilization reagents, which may reduce their brightness.[12]
Problem: High Background Staining
High background can obscure your positive signal, making it difficult to accurately identify and gate on your target population.
Question: My negative control population is showing a high signal. What causes this and how can I fix it?
Answer: High background staining can be caused by several factors, including non-specific antibody binding, dead cells, and issues with compensation.
Question: How can I reduce non-specific antibody binding?
Answer: Non-specific binding is a frequent contributor to high background.
-
Fc Receptor Blocking: Monocytes and other myeloid cells express Fc receptors that can non-specifically bind to the Fc portion of your staining antibodies.[3] To prevent this, incubate your cells with an Fc blocking reagent or normal serum from the same species as your secondary antibody before adding your primary antibodies.[3][19]
-
Antibody Concentration: As mentioned previously, using an excessive concentration of antibody can lead to increased non-specific binding and higher background.[1][20] Always perform antibody titration to determine the optimal concentration.[1]
-
Washing Steps: Ensure that you are performing adequate washing steps after each antibody incubation to remove any unbound antibodies.[2]
Question: Could dead cells be causing high background?
Answer: Absolutely. Dead cells are notorious for non-specifically binding antibodies, leading to high background fluorescence.[10][14]
-
Viability Dyes: Always include a viability dye in your staining panel.[1][10] There are specific viability dyes, often amine-reactive, that are designed to be used with fixed and permeabilized cells. These dyes covalently bind to proteins, and since dead cells have compromised membranes, they will stain much more brightly than live cells, allowing them to be easily excluded during data analysis.[10]
-
Gentle Handling: Handle cells gently throughout the protocol to maintain their viability. Avoid harsh vortexing and ensure centrifugation speeds are appropriate.[13]
Question: How does compensation affect my background?
Answer: Incorrect compensation is a major source of artificial background, especially in multi-color panels.
-
Single-Stain Controls: You must run single-stained controls for every fluorochrome in your panel to calculate the correct compensation matrix.[1]
-
Fluorescence Minus One (FMO) Controls: FMO controls are essential for accurately setting gates, particularly for dimly expressed cytokines.[1] An FMO control includes all the antibodies in your panel except for the one you are evaluating, which helps to visualize the spread of fluorescence from other channels into the channel of interest.[1]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Brefeldin A and Monensin, and which one should I use?
A1: Brefeldin A (BFA) and Monensin are both protein transport inhibitors that are essential for trapping cytokines inside the cell for detection.[8] They work through different mechanisms: BFA disrupts the transport from the endoplasmic reticulum to the Golgi apparatus, while Monensin inhibits transport through the trans-Golgi network by disrupting ion gradients.[8][9][21] The choice between them can depend on the specific cytokine and cell type. BFA is generally more effective for many cytokines, including TNF-α, and may be less toxic to cells during longer incubations.[6][9] However, for some applications, like the detection of surface CD107a alongside cytokines, a combination of both inhibitors is recommended.[7]
Q2: Should I stain for surface markers before or after fixation and permeabilization?
A2: The order of staining depends on the sensitivity of the surface marker's epitope to the fixation and permeabilization reagents.[16] Many epitopes can be altered or destroyed by these reagents, which would lead to a loss of signal.[11][15][22] Therefore, it is a common and recommended practice to stain for surface markers first, wash the cells, and then proceed with the fixation, permeabilization, and intracellular staining steps.[1][16][17] However, some robust markers like CD3 and CD8 can be stained either before or after fixation.[17]
Q3: Why is it important to include an unstimulated control?
A3: An unstimulated control is crucial for establishing the baseline level of cytokine expression in your cells.[1] This control sample goes through all the same staining steps as your stimulated samples but does not receive the activating stimulus. It allows you to confirm that the cytokine production you observe is a direct result of the stimulation and helps you to set a true negative gate for your analysis.[1]
Q4: How can I improve the resolution of my cytokine-positive population?
A4: Improving resolution involves both maximizing the specific signal and minimizing the background noise. Key strategies include:
-
Titrate Antibodies: Determine the optimal antibody concentration.[1]
-
Use Bright Fluorochromes: Match bright fluorochromes (e.g., PE, APC) with low-expression antigens like cytokines.[1]
-
Exclude Dead Cells and Doublets: Use a viability dye and implement proper singlet gating in your analysis strategy.[1]
-
Use FMO Controls: These are critical for setting accurate gates for your cytokine-positive populations.[1]
-
Optimize Stimulation: Ensure your stimulation conditions (time, concentration) are optimized for peak cytokine expression.[6]
Data Summary Tables
Table 1: Recommended Concentrations for Cell Stimulants
| Stimulant | Target Cell Type | Typical Concentration | Reference |
| PMA (Phorbol 12-myristate 13-acetate) | T Cells, various immune cells | 10-50 ng/mL | [6] |
| Ionomycin | T Cells, various immune cells | 500-1000 ng/mL (1 µg/mL) | [5][6] |
| LPS (Lipopolysaccharide) | Monocytes | 1 µg/mL | [6] |
Table 2: Optimal Stimulation Times for Cytokine Production
| Cell Type | Stimulant | Cytokine | Optimal Duration | Reference |
| T Cells | PMA + Ionomycin | TNF-α, IL-2 | 4-5 hours | [6] |
| T Cells | PMA + Ionomycin | IFN-γ | 6 hours | [6] |
| Monocytes | LPS | TNF-α, IL-6 | 4 hours | [6] |
| T Cells | Antigen-specific peptides | Various | 6-16 hours | [7][17] |
Table 3: Comparison of Protein Transport Inhibitors
| Inhibitor | Mechanism of Action | Key Characteristics | Reference |
| Brefeldin A (BFA) | Inhibits protein transport from ER to Golgi | Generally less toxic, very effective for TNF-α. | [9][21] |
| Monensin | Disrupts trans-Golgi function (Na+/H+ ionophore) | Can be more toxic with prolonged incubation. | [9][21] |
Diagrams
Experimental Workflow and Logic
Caption: A typical workflow for intracellular cytokine staining.
Caption: A decision tree for troubleshooting a weak cytokine signal.
Caption: Simplified signaling pathway for PMA/Ionomycin activation.
Detailed Experimental Protocol
This protocol provides a general framework for intracellular cytokine staining of peripheral blood mononuclear cells (PBMCs). Optimization of specific steps, such as stimulation time and antibody concentrations, is highly recommended.[18][23]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 media
-
Cell stimulants (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Fluorochrome-conjugated surface antibodies
-
Fixation/Permeabilization Buffer Kit (e.g., containing formaldehyde (B43269) and saponin)
-
Fluorochrome-conjugated intracellular cytokine antibodies
-
FACS Buffer (PBS + 2% FBS)
Procedure:
-
Cell Stimulation: a. Prepare a single-cell suspension of PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete media. b. Add your chosen stimulant (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL).[6] c. Immediately add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).[7] d. Incubate the cells for the optimized duration (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.[24] Remember to include an unstimulated control.
-
Surface Staining: a. After incubation, harvest the cells and wash them with cold FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells. c. Wash the cells again with FACS buffer. d. Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer to remove unbound antibodies.[13]
-
Fixation and Permeabilization: a. Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15-20 minutes at room temperature.[13] This step cross-links proteins and stabilizes the cells.[11] b. Wash the cells with FACS buffer. c. Resuspend the fixed cells in a permeabilization buffer (e.g., a saponin-based buffer).[13] This will create pores in the cell membrane, allowing antibodies to access intracellular targets.
-
Intracellular Staining: a. Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies diluted in permeabilization buffer. b. Incubate for at least 30 minutes at room temperature or 4°C, protected from light. c. Wash the cells twice with permeabilization buffer to remove unbound antibodies.[13] Note: It is important to keep the cells in permeabilization buffer during all washes and staining steps to ensure the membrane remains permeable.[14]
-
Data Acquisition: a. Resuspend the final cell pellet in FACS buffer. b. Acquire the samples on a flow cytometer as soon as possible.[2] If storage is necessary, samples can sometimes be stored in the fixative at 4°C for a limited time. c. Ensure you have collected data for your single-stain compensation controls and FMO controls.[1]
References
- 1. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. colibri-cytometry.com [colibri-cytometry.com]
- 6. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. journals.asm.org [journals.asm.org]
- 10. youtube.com [youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. kumc.edu [kumc.edu]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. colibri-cytometry.com [colibri-cytometry.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
- 19. qedbio.com [qedbio.com]
- 20. bma.ch [bma.ch]
- 21. Brefeldin A, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. iti.stanford.edu [iti.stanford.edu]
Common pitfalls in using Nucleoprotein (396-404) (TFA) and how to avoid them.
Welcome to the technical support center for Nucleoprotein (396-404) (TFA), a key reagent for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nucleoprotein (396-404) (TFA) and what is its sequence?
Nucleoprotein (396-404) is a nine-amino-acid peptide fragment of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein. It is a well-characterized, H-2D(b)-restricted immunodominant epitope, frequently used as a molecular model for viral antigens in T-cell based assays. The amino acid sequence is Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI).
Q2: How should I store the lyophilized Nucleoprotein (396-404) (TFA) peptide?
For optimal stability, lyophilized peptides should be stored at -20°C for short-term storage and are stable for several years at -80°C. It is crucial to keep the peptide in a sealed container with a desiccant to minimize degradation from moisture.
Q3: What is the best way to reconstitute the lyophilized peptide?
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the peptide's properties. For Nucleoprotein (396-404), which is relatively hydrophobic, initial reconstitution in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended, followed by dilution with a sterile aqueous buffer (e.g., PBS) to the desired working concentration. The final DMSO concentration should be kept low (typically <1%) to avoid cellular toxicity.
Q4: What is Trifluoroacetic Acid (TFA) and how can it affect my experiments?
Trifluoroacetic acid (TFA) is a strong acid used during the synthesis and purification of the peptide. Residual TFA is present as a counterion in the final lyophilized product. TFA can be problematic in biological assays as it can lower the pH of your solutions, alter the peptide's secondary structure, and in some cases, exhibit cellular toxicity, leading to inconsistent or artifactual results in cell-based assays.
Q5: When should I consider removing TFA from my peptide?
TFA removal is recommended for sensitive applications such as in vivo studies, cell-based assays where subtle effects are being measured, or when you observe unexpected results like poor cell viability or inconsistent T-cell activation.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Peptide Solubility
| Potential Cause | Troubleshooting Step |
| Incorrect solvent | Based on its sequence (FQPQNGQFI), the peptide is hydrophobic. Attempt to dissolve in a small volume of DMSO first, then slowly add the aqueous buffer while vortexing. |
| Peptide aggregation | Sonication can help to break up aggregates. If the solution appears cloudy or contains visible precipitates, it may indicate that the solubility limit has been exceeded. |
| Low temperature | Ensure the peptide and solvents are at room temperature before reconstitution. |
Problem 2: Inconsistent or Weak T-Cell Activation in Functional Assays (e.g., ELISpot, ICS)
| Potential Cause | Troubleshooting Step |
| Peptide degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal peptide concentration | Perform a dose-response titration to determine the optimal peptide concentration for T-cell stimulation in your specific assay. |
| TFA interference | Residual TFA can be toxic to cells. Consider performing a TFA removal procedure or ordering the peptide with a different salt form (e.g., acetate (B1210297) or HCl). |
| Incorrect peptide handling | Always use sterile, endotoxin-free reagents and consumables to avoid unwanted immune stimulation or cell death. |
Problem 3: High Background or Non-Specific Cell Death in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| TFA toxicity | High concentrations of TFA can be cytotoxic. Perform TFA removal or use a lower concentration of the peptide stock solution. |
| DMSO toxicity | Ensure the final concentration of DMSO in your cell culture is non-toxic (typically below 1%). |
| Endotoxin contamination | Use endotoxin-free water, buffers, and labware for all steps involving the peptide and cells. |
Experimental Protocols
Protocol 1: Reconstitution of Nucleoprotein (396-404) (TFA)
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add a small volume of high-purity DMSO (e.g., 20 µL) to the vial to dissolve the peptide. Vortex gently.
-
Slowly add sterile PBS or your desired cell culture medium to the DMSO-peptide solution while vortexing to reach a stock concentration (e.g., 1 mg/mL).
-
If any precipitation occurs, sonicate the solution for a few minutes.
-
Prepare single-use aliquots of the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Cytotoxic T Lymphocyte (CTL) Killing Assay
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naïve donor mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with Nucleoprotein (396-404) peptide (e.g., 1 µg/mL) for 1 hour at 37°C. The other population serves as the unpulsed control.
-
Wash the cells to remove excess peptide.
-
-
Differential Labeling:
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., 2.5 µM CFSE).
-
Label the unpulsed control cells with a low concentration of the same dye (e.g., 0.25 µM CFSE).
-
-
Adoptive Transfer:
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient mice that have been previously immunized or infected to generate Nucleoprotein (396-404)-specific CTLs.
-
-
Analysis:
-
After a defined period (e.g., 4-16 hours), harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of the two labeled populations.
-
The percentage of specific killing is calculated based on the reduction of the peptide-pulsed (high CFSE) population relative to the control (low CFSE) population.
-
Protocol 3: Intracellular Cytokine Staining (ICS)
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Stimulate the cells with Nucleoprotein (396-404) peptide (e.g., 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., CD8, CD44) with fluorescently conjugated antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently conjugated antibody against the cytokine of interest (e.g., IFN-γ, TNF-α).
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the frequency of cytokine-producing cells within the CD8+ T cell population.
-
Visualized Workflows
Caption: Workflow for reconstituting lyophilized peptide.
Caption: In Vivo CTL Killing Assay Workflow.
Caption: Intracellular Cytokine Staining Workflow.
Validation & Comparative
A Researcher's Guide to Validating T-Cell Responses to Nucleoprotein (396-404) Stimulation
For researchers, scientists, and drug development professionals, the accurate validation of T-cell responses to specific epitopes is paramount for advancing immunotherapies and vaccine development. This guide provides a comprehensive comparison of leading methodologies for validating T-cell responses following stimulation with the Nucleoprotein (396-404) peptide, a well-characterized viral epitope.
This guide outlines the experimental workflows, presents a comparative analysis of common assays, and provides detailed protocols to assist in the robust assessment of antigen-specific T-cell immunity.
Experimental Workflow for Validating T-Cell Responses
The validation of T-cell responses to peptide stimulation, such as with Nucleoprotein (396-404), typically follows a structured workflow. This process begins with the isolation of peripheral blood mononuclear cells (PBMCs), followed by stimulation with the specific peptide. Subsequently, various assays can be employed to detect and quantify the antigen-specific T-cell response.
Comparison of T-Cell Response Validation Assays
The choice of assay for validating T-cell responses depends on the specific research question, required sensitivity, and the type of data needed. The three primary methods—Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS) via flow cytometry, and Major Histocompatibility Complex (MHC) Tetramer Staining—each offer distinct advantages and limitations.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC Tetramer Staining |
| Principle | Quantifies cytokine-secreting cells at a single-cell level. | Detects intracellular cytokine production within individual cells. | Directly identifies T-cells with receptors specific for a particular peptide-MHC complex. |
| Primary Readout | Number of spot-forming cells (SFCs) per million PBMCs. | Percentage of cytokine-positive cells within a T-cell subset (e.g., CD8+). | Percentage of tetramer-positive cells within a T-cell subset. |
| Sensitivity | Very high; can detect low-frequency responses.[1][2] | High, but may be less sensitive than ELISpot for low-level responses.[1][2] | High, detects all specific T-cells regardless of function. |
| Functional Information | Measures cytokine secretion (a key function). | Measures cytokine production and allows for simultaneous phenotyping. | Does not directly provide functional information; requires combination with other assays. |
| Phenotyping | Limited; requires cell subset depletion prior to the assay. | Multiparametric; allows for detailed phenotyping of responding cells. | Can be combined with antibody staining for phenotyping. |
| Throughput | High; suitable for screening multiple antigens or conditions. | Moderate to high, depending on the flow cytometer. | Moderate. |
| Cost | Relatively low to moderate. | High, due to instrument and reagent costs. | High, due to the cost of custom tetramers. |
| Cell Requirement | Relatively low.[3] | Moderate to high. | Low to moderate. |
T-Cell Activation Signaling Pathway
Upon stimulation with the Nucleoprotein (396-404) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a complex signaling cascade. This cascade leads to T-cell activation, proliferation, and the acquisition of effector functions, such as cytokine production.
Detailed Experimental Protocols
IFN-γ ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
PBMCs
-
Nucleoprotein (396-404) peptide
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-3 x 10^5 cells/well.
-
Stimulation: Add the Nucleoprotein (396-404) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for spot development and stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
ICS coupled with flow cytometry allows for the quantification and phenotypic characterization of cytokine-producing cells.
Materials:
-
PBMCs
-
Nucleoprotein (396-404) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies for surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibody for IFN-γ
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the Nucleoprotein (396-404) peptide (1-10 µg/mL) in a 96-well U-bottom plate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., GolgiPlug) or Monensin (e.g., GolgiStop) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8) on ice.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently conjugated anti-IFN-γ antibody in the permeabilization buffer.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ-producing cells within the CD8+ T-cell population.
MHC Tetramer Staining Protocol
MHC tetramer staining directly identifies T-cells that are specific for the Nucleoprotein (396-404) peptide.
Materials:
-
PBMCs
-
PE- or APC-conjugated Nucleoprotein (396-404)-MHC Class I Tetramer
-
Fluorescently conjugated antibodies for surface markers (e.g., CD3, CD8)
-
FACS buffer
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in FACS buffer.
-
Tetramer Staining: Add the fluorescently labeled MHC tetramer and incubate at room temperature or 37°C for 30-60 minutes in the dark.
-
Surface Staining: Add fluorescently conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8) and incubate on ice for 30 minutes.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify the percentage of tetramer-positive cells within the CD8+ T-cell population.
By selecting the appropriate assay and following standardized protocols, researchers can confidently and accurately validate T-cell responses to Nucleoprotein (396-404) and other peptide antigens, thereby accelerating the development of novel immunotherapies and vaccines.
References
- 1. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enumeration and Characterization of Human Memory T Cells by Enzyme-Linked Immunospot Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of T-cell responses to Nucleoprotein (396-404) vs GP33.
A comprehensive guide for researchers, scientists, and drug development professionals on the differential immunodominance, functionality, and kinetics of T-cell responses to two key lymphocytic choriomeningitis virus (LCMV) epitopes.
In the landscape of viral immunology, the CD8+ T-cell response to lymphocytic choriomeningitis virus (LCMV) in C57BL/6 mice serves as a cornerstone model for understanding the principles of anti-viral immunity. Within the hierarchy of immunodominance, two epitopes, the nucleoprotein-derived NP396-404 (NP396) and the glycoprotein-derived GP33-41 (GP33), have been extensively studied. Both are immunodominant and presented by the H-2Db MHC class I molecule.[1][2] This guide provides a detailed comparative analysis of the T-cell responses directed against these two critical epitopes, supported by experimental data and protocols.
Immunodominance and T-Cell Hierarchy
Following an acute LCMV infection (e.g., with the Armstrong strain), a predictable immunodominance hierarchy is established. The CD8+ T-cell response is typically dominated by specificities for NP396 and GP33, followed by the H-2Kb restricted GP34-43 and the subdominant H-2Db-restricted GP276-286.[3] The general hierarchy in acute infection is often observed as NP396 > GP33 > GP34 > GP276.[3]
However, this hierarchy is not static and can be significantly altered in the context of chronic infection (e.g., with the LCMV Clone 13 strain). During chronic infection, there is a notable shift in the immunodominance profile. The robust NP396-specific CD8+ T-cell population is often physically deleted, a phenomenon of clonal exhaustion.[3] In contrast, the GP33-specific CD8+ T-cell population, while also dominant, tends to persist but enters a state of functional exhaustion, characterized by a progressive loss of effector functions.[3]
Quantitative Comparison of T-Cell Responses
The magnitude and kinetics of the T-cell responses to NP396 and GP33 can be quantified using various immunological assays. The following table summarizes representative data from studies comparing these responses.
| Parameter | NP396-404 Specific T-Cells | GP33-41 Specific T-Cells | Experimental Context | Citation |
| Peak Response (Day 8 post-acute infection) | High frequency, often the most dominant response. | High frequency, co-dominant with NP396. | Acute LCMV Armstrong infection in C57BL/6 mice. | [3] |
| Memory Phase (Post-acute infection) | Stable memory population is maintained. | Stable memory population is maintained. | Following resolution of acute LCMV Armstrong infection. | [3] |
| Chronic Infection (e.g., LCMV Clone 13) | Population is often physically deleted or severely reduced. | Population persists but becomes functionally exhausted. | Chronic LCMV Clone 13 infection in C57BL/6 mice. | [3] |
| Cytokine Production (IFN-γ) in Acute Infection | High percentage of IFN-γ producing cells. | High percentage of IFN-γ producing cells. | Intracellular cytokine staining at the peak of acute infection. | [3] |
| Polyfunctionality (Acute Infection) | A significant fraction produces both IFN-γ and TNF-α. | A significant fraction produces both IFN-γ and TNF-α. | Multi-parameter flow cytometry during acute infection. | [3] |
| TCR Repertoire Diversity (Chronic Infection) | Significantly reduced TCR repertoire diversity. | Less affected TCR repertoire diversity compared to NP396. | Next-generation sequencing of TCRs from epitope-specific T-cells. | [4] |
Functional Avidity and Protective Efficacy
Functional avidity, the sensitivity of a T-cell to its cognate peptide-MHC complex, is a critical determinant of its in vivo protective capacity. Studies have suggested that T-cells with higher functional avidity are more effective at controlling viral infections.[5] In the LCMV model, T-cells specific for the NP396 peptide have been shown to exhibit higher functional avidity and provide superior protection compared to GP33-specific T-cells, despite the latter often having a higher magnitude and TCR diversity.[5] This superior protection is also linked to the stronger binding of the NP396 peptide to the MHC molecule.[5]
Experimental Protocols
Accurate assessment of T-cell responses to NP396 and GP33 relies on standardized and well-validated experimental protocols. Below are detailed methodologies for key assays.
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Objective: To determine the frequency of NP396- and GP33-specific CD8+ T-cells.
-
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
PE-conjugated H-2Db/NP396-404 (FQPQNGQFI) tetramer.
-
APC-conjugated H-2Db/GP33-41 (KAVYNFATC) tetramer.
-
Fluorochrome-conjugated antibodies against CD8, CD44, and a viability dye.
-
FACS buffer (PBS with 2% FCS).
-
-
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Aliquot 1-2 x 106 cells per tube.
-
Stain with the MHC class I tetramers for 15 minutes at 37°C.[6]
-
Add the surface staining antibodies (anti-CD8, anti-CD44) and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
-
Intracellular Cytokine Staining (ICS)
ICS is used to measure the production of cytokines by antigen-specific T-cells following in vitro restimulation.
-
Objective: To assess the functional capacity of NP396- and GP33-specific T-cells to produce cytokines like IFN-γ and TNF-α.
-
Materials:
-
Single-cell suspension of splenocytes.
-
NP396-404 and GP33-41 synthetic peptides.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against CD8, IFN-γ, and TNF-α.
-
Fixation and permeabilization buffers.
-
-
Procedure:
-
Plate 1-2 x 106 splenocytes per well in a 96-well plate.
-
Stimulate the cells with 1 µg/ml of NP396 or GP33 peptide for 5-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A and Monensin for the final 4-5 hours of incubation to block cytokine secretion.
-
Wash the cells and stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines (IFN-γ, TNF-α).
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on CD8+ T-cells and quantifying the percentage of cytokine-producing cells.
-
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to enumerate cytokine-secreting cells at the single-cell level.
-
Objective: To determine the number of NP396- and GP33-specific IFN-γ secreting T-cells.
-
Materials:
-
ELISpot plates pre-coated with anti-IFN-γ antibody.
-
Splenocytes or purified CD8+ T-cells.
-
NP396-404 and GP33-41 synthetic peptides.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase.
-
BCIP/NBT substrate.
-
-
Procedure:
-
Pre-wet the ELISpot plate with sterile PBS.
-
Add splenocytes to the wells with either NP396 or GP33 peptide.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase.
-
Wash and add the BCIP/NBT substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general T-cell receptor signaling pathway and a typical experimental workflow for comparing T-cell responses.
Caption: General T-Cell Receptor (TCR) signaling cascade upon epitope recognition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 3. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual Epitope-Specific CD8+ T Cell Immune Responses Are Shaped Differently during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the immunodominance of Nucleoprotein (396-404) compared to other LCMV epitopes.
A deep dive into the hierarchical landscape of T-cell responses against the Lymphocytic Choriomeningitis Virus (LCMV) reveals the consistent immunodominance of the nucleoprotein-derived epitope, NP396-404. This guide provides a comparative assessment of NP396-404's standing among other key LCMV epitopes, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying immunological processes.
In the C57BL/6 mouse model of LCMV infection, the CD8+ T-cell response is directed against a surprisingly limited number of viral epitopes, establishing a distinct immunodominance hierarchy.[1] Among these, the NP396-404 epitope, presented by the MHC class I molecule H-2Db, consistently emerges as a major target of the antiviral immune response.[2][3] This dominance is shared with another prominent epitope, GP33-41, also derived from the viral glycoprotein.[2]
Quantitative Comparison of Immunodominant LCMV Epitopes
The magnitude of the CD8+ T-cell response to different LCMV epitopes provides a clear measure of their position in the immunodominance hierarchy. The following table summarizes key quantitative data from studies investigating acute LCMV infection in C57BL/6 mice.
| Epitope | Protein Source | MHC Restriction | Peak Response (Day 8 post-infection) - Number of specific CD8+ T cells/spleen | Peak Response (Day 8 post-infection) - % of total CD8+ T cells |
| NP396-404 | Nucleoprotein | H-2Db | ~1 x 107 | ~12% |
| GP33-41 | Glycoprotein | H-2Db | ~1 x 107 | ~10-15% |
| GP276-286 | Glycoprotein | H-2Db | ~2 x 106 | ~2-5% |
| NP205-212 | Nucleoprotein | H-2Kb | ~5 x 105 | ~2.8% |
| GP34-41 | Glycoprotein | H-2Kb | ~5 x 106 | ~5-10% |
Data compiled from multiple sources.[2][3][4] The exact numbers can vary between individual experiments and laboratories.
This data clearly situates NP396-404 and GP33-41 as the immunodominant epitopes, eliciting the most robust CD8+ T-cell responses during the acute phase of LCMV infection. Epitopes such as GP276-286 and NP205-212 are considered subdominant, inducing significantly smaller populations of specific T cells.[5][6]
Factors Influencing Immunodominance
The established immunodominance hierarchy is not static and can be influenced by various factors. For instance, chronic LCMV infection leads to a significant alteration in this hierarchy, with the response to NP396-404 and GP34 diminishing over time, while the response to GP33 and GP276 is better maintained.[4][6] Furthermore, external stimuli, such as the co-administration of Toll-like receptor (TLR) agonists, can selectively reduce the NP396-specific CD8+ T-cell response, causing it to become subdominant.[5] This shift is attributed to a reduction in antigen uptake and cross-presentation of the NP396 epitope.[5]
The protective capacity of epitope-specific T cells does not always correlate directly with their position in the immunodominance hierarchy. Studies have shown that NP396-specific CTLs can be more effective at clearing the virus than GP33-specific CTLs, despite their comparable numbers during an acute infection.[7][8]
Experimental Protocols
The assessment of epitope immunodominance relies on a set of well-established immunological techniques.
1. Intracellular Cytokine Staining (ICS) for IFN-γ: This is a widely used method to quantify antigen-specific T cells based on their functional response.
-
Principle: Splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice are stimulated ex vivo with specific synthetic peptides (e.g., NP396-404). In the presence of a protein transport inhibitor (e.g., Brefeldin A), the cytokine IFN-γ, produced by activated T cells, accumulates intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD8 and IFN-γ.
-
Analysis: Flow cytometry is used to identify the percentage of CD8+ T cells that are also positive for IFN-γ, providing a measure of the epitope-specific T-cell frequency.[9][10]
2. MHC-Peptide Tetramer Staining: This technique allows for the direct visualization and enumeration of T cells that recognize a specific peptide-MHC complex, irrespective of their functional state.[4][11]
-
Principle: Recombinant MHC class I molecules (e.g., H-2Db) are folded with the peptide of interest (e.g., NP396-404) and biotinylated. These monomers are then tetramerized using fluorescently labeled streptavidin. These tetrameric complexes bind with high avidity to T-cell receptors (TCRs) specific for the given peptide-MHC combination.
-
Analysis: Cells are stained with the fluorescent tetramer and antibodies against cell surface markers like CD8. Flow cytometry is then used to quantify the percentage or absolute number of tetramer-positive cells within the CD8+ T-cell population.[12][13]
3. ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.
-
Principle: A plate is coated with an antibody specific for a cytokine (e.g., IFN-γ). Cells from an infected animal are added to the wells along with the specific peptide epitope. T cells that recognize the peptide will become activated and secrete IFN-γ, which is captured by the antibodies on the plate. A second, enzyme-linked antibody against the cytokine is then added, followed by a substrate that forms a colored spot at the location of each cytokine-secreting cell.
-
Analysis: The number of spots in each well is counted, providing a frequency of antigen-specific, cytokine-producing cells.
Visualizing Immunological Concepts and Workflows
To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: LCMV Immunodominance Hierarchy.
Caption: Intracellular Cytokine Staining Workflow.
Caption: MHC-Peptide Tetramer Staining Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of T-Cell Cross-Reactivity Following Stimulation with Nucleoprotein (396-404)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunodominant viral peptide, Nucleoprotein (396-404) (NP396-404), derived from the Lymphocytic Choriomeningitis Virus (LCMV). The objective is to evaluate its performance in stimulating T-cell responses in comparison to other well-characterized viral epitopes. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the design and interpretation of T-cell-based immunological assays.
Performance Comparison of Immunodominant Peptides
The NP396-404 peptide (sequence: FQPQNGQFI) is a well-established, H-2Db-restricted, immunodominant epitope in C57BL/6 mice, consistently eliciting robust CD8+ T-cell responses.[1][2] Its performance is often benchmarked against other immunodominant peptides from the same virus, such as Glycoprotein (33-41) (GP33-41) and Glycoprotein (276-286) (GP276-286).
Quantitative T-Cell Responses to LCMV-Derived Peptides
The following table summarizes the typical CD8+ T-cell responses observed after stimulation with NP396-404 and other key LCMV epitopes. Data is compiled from studies employing intracellular cytokine staining (ICS) and cytotoxicity assays.
| Peptide Epitope | Sequence | MHC Restriction | Typical % of IFN-γ+ CD8+ T-cells (Peak Response) | Cytotoxic T-Lymphocyte (CTL) Activity | T-Cell Avidity |
| NP396-404 | FQPQNGQFI | H-2Db | ~20-30% | High | High[3] |
| GP33-41 | KAVYNFATC | H-2Db | ~30-50% | Moderate | Low[3] |
| GP276-286 | SGVENPGGYCL | H-2Db | ~5-15% | Moderate | Moderate[3] |
| NP205-212 | YTVKYPNL | H-2Kb | ~1-5% | Low | Not extensively characterized |
Note: The magnitude of the T-cell response can vary based on the specific experimental conditions, including the mouse strain, virus variant, and time point of analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol is designed for the detection of cytokine production in specific T-cell populations following peptide stimulation.
Materials:
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Synthetic peptides (NP396-404 and comparators) at a stock concentration of 1 mg/mL in DMSO
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Anti-CD16/32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs and resuspend in complete RPMI-1640 medium.
-
Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.
-
Stimulate the cells with the desired peptide at a final concentration of 1-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., PMA/Ionomycin or a known immunogenic peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor to each well and continue incubation for an additional 4-5 hours.
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining by incubating the cells with a cocktail of surface marker antibodies and Fc block for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with a cocktail of cytokine-specific antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
ELISPOT Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-IFN-γ capture and detection antibodies
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of splenocytes or PBMCs and add to the wells at a density of 2-4 x 105 cells per well.
-
Add the stimulating peptide (e.g., NP396-404) at the desired concentration.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate extensively with wash buffer to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stop the reaction by washing with water. Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[4][5]
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.[6][7][8][9][10]
Materials:
-
Effector cells (in vitro stimulated CTLs or ex vivo isolated splenocytes)
-
Target cells (e.g., MC57 or EL-4 cells)
-
51Cr (Sodium Chromate)
-
Peptide for pulsing target cells (e.g., NP396-404)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 106 target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium to remove excess 51Cr.
-
Resuspend the target cells at 1 x 105 cells/mL.
-
Peptide Pulsing: Incubate the labeled target cells with 1-10 µg/mL of the desired peptide for 1 hour at 37°C.
-
CTL Assay:
-
Plate the effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Add 1 x 104 peptide-pulsed, 51Cr-labeled target cells to each well.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with lysis buffer).[6]
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[6]
-
Centrifuge the plate at 500 x g for 10 minutes.[6]
-
Carefully transfer the supernatant to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Experimental Workflow for Intracellular Cytokine Staining
Caption: Workflow for T-cell stimulation and intracellular cytokine staining.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling cascade upon peptide-MHC recognition.
Discussion on Cross-Reactivity
T-cell cross-reactivity is the capacity of a single T-cell clone to recognize different peptide epitopes presented by MHC molecules.[11] This phenomenon is of significant interest in vaccine development and for understanding heterologous immunity, where immunity to one pathogen can influence the immune response to another.
T-cells stimulated with NP396-404 may exhibit cross-reactivity towards:
-
Viral Variants: Single amino acid substitutions in the NP396-404 sequence can impact T-cell recognition.
-
Peptides from Other Pathogens: Structurally similar peptides from unrelated viruses could potentially be recognized by NP396-404-specific T-cells.
-
Altered Peptide Ligands (APLs): Synthetic peptides with modifications to the original sequence can be used to probe the fine specificity of the T-cell receptor and potentially enhance T-cell activation.
Investigating the cross-reactivity of T-cells stimulated with NP396-404 would involve challenging these T-cells with a panel of alternative peptides in the functional assays described above (ICS, ELISPOT, or cytotoxicity assays). A positive response to a different peptide would indicate cross-reactivity. The quantitative data from such experiments would be invaluable for defining the specificity of the T-cell response and for the development of broadly protective vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. Individual Epitope-Specific CD8+ T Cell Immune Responses Are Shaped Differently during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. Immunodominant viral peptides as determinants of cross-reactivity in the immune system – Can we develop wide spectrum viral vaccines? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Viral Epitope Discovery: Utilizing Nucleoprotein (396-404) as a Benchmark
In the dynamic fields of immunology and vaccine development, the identification of novel viral epitopes is a critical step. To ensure the accuracy and reproducibility of assays designed to find these new targets, researchers rely on well-characterized, immunodominant epitopes as benchmarks. This guide provides a comprehensive comparison of the widely used Nucleoprotein (396-404) epitope with other common viral epitope alternatives, supported by experimental data to aid researchers in selecting the most appropriate controls for their studies.
The Benchmark: Nucleoprotein (396-404) Epitope
The Nucleoprotein (NP) 396-404 peptide is a well-established, immunodominant CD8+ T cell epitope, primarily recognized in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Db. This epitope is derived from the nucleoprotein of both Influenza A Virus (IAV) and Lymphocytic Choriomeningitis Virus (LCMV), making it a versatile tool for studying antiviral T cell responses in C57BL/6 mice. Its consistent and robust immunogenicity has cemented its role as a reliable positive control in a variety of T cell assays.
Comparative Analysis of Benchmark Viral Epitopes
The selection of an appropriate benchmark epitope is contingent on the specific context of the experiment, including the viral model and the nature of the immune response being investigated. Below is a comparison of NP (396-404) with other frequently used immunodominant viral epitopes.
Quantitative Comparison of T Cell Responses
The magnitude of the T cell response, often measured by the frequency of cytokine-producing cells, is a key indicator of immunogenicity. The following tables summarize experimental data comparing T cell responses to various benchmark epitopes.
Table 1: Comparison of Immunodominant Influenza A Virus Epitopes in C57BL/6 Mice
| Epitope | Viral Protein | MHC Restriction | T Cell Response (IFN-γ secreting cells/10^6 splenocytes) | Antigen Presentation Context |
| NP (366-374) | Nucleoprotein | H-2Db | ~1500 (Primary) / ~3000 (Secondary) | Optimal via direct presentation by infected cells.[1][2] |
| PA (224-233) | Acid Polymerase | H-2Db | ~1500 (Primary) / ~1000 (Secondary) | Optimal via cross-presentation by antigen-presenting cells.[1][2] |
Data represents typical responses and can vary based on experimental conditions. The shift in immunodominance between primary and secondary responses highlights the differential antigen processing and presentation pathways.[1]
Table 2: Comparison of Immunodominant LCMV Epitopes in C57BL/6 Mice
| Epitope | Viral Protein | MHC Restriction | T Cell Response (% of CD8+ T cells) | Key Characteristics |
| NP (396-404) | Nucleoprotein | H-2Db | High (Dominant) | High MHC I affinity; response can be deleted during chronic infection. |
| GP (33-41) | Glycoprotein | H-2Db / H-2Kb | High (Co-dominant) | Response persists during chronic infection. |
| GP (276-286) | Glycoprotein | H-2Db | Moderate (Sub-dominant) | Intermediate persistence in chronic infection. |
This table illustrates the hierarchy of T cell responses to different LCMV epitopes, which can be influenced by factors such as MHC binding affinity and the stage of infection (acute vs. chronic).
Experimental Protocols
Accurate assessment of T cell responses to benchmark epitopes requires standardized and validated experimental procedures. Below are detailed methodologies for two key assays.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal calf serum for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). Add 2.5 x 105 to 5 x 105 cells per well.
-
Peptide Stimulation: Add the benchmark peptide (e.g., NP 396-404) and test peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or a CEF peptide pool).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
Development: Wash and add the substrate (e.g., BCIP/NBT for ALP). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous analysis of cytokine production and cell surface markers, providing a more detailed phenotypic characterization of responding T cells.
Protocol:
-
Cell Stimulation: Stimulate 2-4 x 106 splenocytes or PBMCs with the desired peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.
-
Fixation: Wash and fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Wash and resuspend the cells in a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Add a fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α) to the permeabilized cells. Incubate for 30 minutes at room temperature.
-
Washing: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer (PBS with 2% FCS).
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ and CD8+ T cells, and finally quantify the percentage of cells expressing IFN-γ.
Logical Framework for Benchmark Selection
The choice of a benchmark epitope should be a deliberate process based on the experimental goals. The following diagram illustrates the decision-making process for selecting an appropriate benchmark.
By carefully selecting a benchmark epitope and employing rigorous, standardized protocols, researchers can confidently validate their assays and accelerate the discovery of novel viral epitopes for the next generation of vaccines and immunotherapies.
References
A Comparative Analysis of Trifluoroacetate (TFA) and Acetate Salt Forms of Nucleoprotein (396-404)
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the trifluoroacetate (B77799) (TFA) and acetate (B1210297) salt forms of the peptide Nucleoprotein (396-404). While direct comparative experimental data for this specific peptide is not extensively published, this document synthesizes established principles of peptide chemistry and counter-ion effects to guide researchers in selecting the appropriate salt form for their experimental needs.
Nucleoprotein (396-404) is a fragment of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein, specifically spanning amino acids 396 to 404.[1][2] It is recognized as an H-2D(b)-restricted immunodominant epitope, making it a crucial tool for studying viral antigen presentation and the subsequent cytotoxic T lymphocyte (CTL) response in immunology research.[2][3] The choice of counter-ion, a remnant of the synthesis and purification process, can significantly influence the peptide's physicochemical properties and biological activity.
Executive Summary: TFA vs. Acetate Salt Forms
The primary difference lies in the origin and potential for biological interference. The TFA salt is a common byproduct of solid-phase peptide synthesis and purification, while the acetate salt is typically produced via a subsequent ion-exchange process.[4][5] For sensitive biological applications, particularly cell-based assays and in vivo studies, the acetate form is strongly recommended to mitigate the risks of off-target effects associated with TFA.[6][7][8]
Data Presentation: Comparative Properties
The following tables summarize the expected quantitative and qualitative differences between the two salt forms based on general peptide chemistry principles.
Table 1: Physicochemical Properties
| Property | TFA Salt Form | Acetate Salt Form | Rationale & References |
| Origin | Standard byproduct of solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[4][5] | Produced by a secondary ion-exchange step to replace TFA counter-ions.[4] | TFA is used to cleave the peptide from the resin and as a mobile phase modifier in HPLC.[5] Acetate is a more biologically compatible salt.[6][9] |
| Purity | High purity achievable (>98%). | High purity achievable (>98%). Purity may be slightly lower due to potential peptide loss during the exchange process.[9] | Both forms are purified by HPLC. The additional ion-exchange step for acetate can lead to some material loss.[9] |
| Solubility | Generally good solubility. The salt form can impact secondary structure and solubility.[4] | Generally good solubility; may differ from TFA form depending on peptide sequence. | Counter-ions can influence how the peptide interacts with the solvent.[4] For any peptide, solubility should be tested empirically.[10] |
| Stability | Generally stable as a lyophilized powder. Susceptible to degradation pathways like oxidation and hydrolysis in solution.[11] | May exhibit different stability profiles. Some sequences are less stable as acetate salts.[6][9] | Stability is sequence-dependent.[11] The counter-ion can influence the peptide's conformation and susceptibility to degradation.[12] |
| Physical Form | Lyophilized powder, which can sometimes be "fluffy" and difficult to handle.[4] | Often results in a better, more compact lyophilized cake.[4] | The acetate counter-ion can improve the physical characteristics of the lyophilized product.[4] |
Table 2: Biological Properties
| Property | TFA Salt Form | Acetate Salt Form | Rationale & References |
| Bio-compatibility | Can exhibit cellular toxicity and alter experimental results.[5][6][9] TFA can inhibit cell growth at concentrations as low as 10 nM.[5] | Considered more biologically compatible with significantly lower toxicity than TFA.[6][9] | Acetic acid is a natural biological metabolite, whereas trifluoroacetic acid is not. Acetate is the preferred choice for cell-based and in vivo experiments.[6][8] |
| Immunogenicity | The trifluoroacetyl group can modify proteins in vivo, potentially eliciting an undesirable immune response.[5] | Considered to have low immunogenic potential. | The acetate ion is a common physiological species and is not expected to induce an immune response. |
| Biological Activity | The intrinsic bioactivity of TFA can confound experimental results, either masking or falsely enhancing the peptide's effect.[5][13] | Provides a more accurate assessment of the peptide's intrinsic biological activity. | The inert nature of the acetate counter-ion ensures that the observed biological effect is attributable to the peptide itself.[6] |
| Cost | Standard, lower cost. | Higher cost (typically 20-30% more) due to the additional ion-exchange step and associated material loss.[9] | The conversion process requires more time, reagents, and labor, and reduces the final yield.[9] |
Experimental Workflows and Signaling
Peptide Synthesis and Salt Form Generation
The choice of salt form arises from the peptide production workflow. Synthetic peptides are typically produced via Solid-Phase Peptide Synthesis (SPPS). The final cleavage from the resin and subsequent purification by HPLC often uses TFA, resulting in the peptide-TFA salt. To obtain the acetate form, an additional ion-exchange chromatography step is required.
Caption: Workflow for generating TFA and Acetate peptide salt forms.
Biological Pathway: Antigen Presentation and T-Cell Activation
Nucleoprotein (396-404) does not activate a signaling pathway directly. Instead, as a viral epitope, it is presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-cells, initiating an immune response.
Caption: MHC Class I presentation of Nucleoprotein (396-404) epitope.
Experimental Protocols
The following are generalized protocols that can be used to compare the properties of the TFA and acetate salt forms of Nucleoprotein (396-404).
Protocol: Peptide Solubility Assessment
This protocol provides a systematic way to determine the optimal solvent for the peptide.
Objective: To determine the solubility of each salt form in various solvents.
Materials:
-
Nucleoprotein (396-404) TFA salt (lyophilized)
-
Nucleoprotein (396-404) Acetate salt (lyophilized)
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Allow lyophilized peptide vials to warm to room temperature before opening.
-
Initial Test: To a small, pre-weighed amount of peptide (e.g., 1 mg), add the primary solvent (e.g., sterile water) dropwise to achieve a target concentration of 1 mg/mL.
-
Dissolution: Vortex the vial for 30 seconds. If the peptide does not dissolve, sonicate briefly (10-20 seconds).[10]
-
Observation: Visually inspect the solution for any particulate matter. Centrifuge the vial briefly and check for a pellet.
-
Sequential Solubilization:
-
Record: Document the solvent in which each salt form completely dissolves and at what concentration.
Protocol: Comparative Stability Analysis using RP-HPLC
This protocol assesses the stability of each peptide salt form in solution over time.
Objective: To compare the degradation rate of TFA and acetate salt forms in an aqueous solution.
Materials:
-
Peptide solutions of each salt form (e.g., 1 mg/mL in PBS)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Incubator or water bath set to 37°C
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Immediately after solubilizing both peptide salt forms, inject an aliquot (e.g., 20 µL) into the HPLC system. Run a gradient elution (e.g., 5-95% acetonitrile (B52724) in water with 0.1% formic acid). Record the chromatogram, noting the retention time and peak area of the main peptide peak. This serves as the baseline purity.
-
Incubation: Store the remaining solutions at 37°C to simulate physiological conditions. Also, prepare control samples to be stored at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), remove an aliquot from the 37°C samples, transfer to an autosampler vial, and analyze by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point by comparing the main peak area to the total peak area in the chromatogram. Plot the percentage of intact peptide versus time for both salt forms to compare their stability.
Protocol: In Vitro T-Cell Activation Assay (ELISpot)
This assay would be used to determine if the counter-ion affects the peptide's ability to stimulate T-cells.
Objective: To compare the bioactivity of each salt form by measuring cytokine (e.g., IFN-γ) secretion from peptide-specific T-cells.
Materials:
-
Splenocytes from an LCMV-immune mouse (H-2b haplotype)
-
Peptide solutions of each salt form, diluted in cell culture medium
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Detection antibody and substrate
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., PMA/Ionomycin) and negative control (medium only)
Procedure:
-
Cell Plating: Add 1x10^5 to 5x10^5 splenocytes to each well of the pre-coated ELISpot plate.
-
Peptide Stimulation: Add the TFA or acetate salt form of Nucleoprotein (396-404) to the wells at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Wash the plate and follow the manufacturer's instructions for adding the biotinylated detection antibody, followed by streptavidin-HRP and the substrate.
-
Analysis: Count the number of spots in each well, where each spot represents a single IFN-γ secreting cell. Plot the number of spots versus peptide concentration for both salt forms. A significant difference in the dose-response curve would indicate that the salt form impacts the peptide's biological activity.
References
- 1. Nucleoprotein 396-404 | CAS#:158475-79-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CTL escape viral variants. II. Biologic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. genscript.com [genscript.com]
- 6. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 7. Peptide TFA salt form and Acetate salt form [biosyn.com]
- 8. biocat.com [biocat.com]
- 9. omizzur.com [omizzur.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. nordscipeptides.com [nordscipeptides.com]
- 12. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. jpt.com [jpt.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
Control experiments for validating in vivo cytotoxicity assays with NP(396-404).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for validating in vivo cytotoxicity assays utilizing the immunodominant H-2Db-restricted peptide NP(396-404) from the lymphocytic choriomeningitis virus (LCMV).[1] Objective comparisons with alternative peptides and detailed experimental protocols are presented to ensure the accuracy and reliability of your research findings.
Comparative Analysis of CTL Responses
The cytotoxic T lymphocyte (CTL) response to viral epitopes is a critical measure of cell-mediated immunity. The NP(396-404) peptide is a well-characterized tool for inducing and measuring this response. For robust validation, it is essential to compare the specific CTL activity against NP(396-404) with that of other relevant viral peptides and negative controls.
The following table summarizes quantitative data from representative in vivo cytotoxicity assays, highlighting the differential CTL responses to various LCMV-derived peptides.
| Peptide Epitope | Description | Typical Specific Lysis (%) | Key Findings |
| NP(396-404) | Immunodominant nucleoprotein epitope | 50-80% | Consistently elicits a strong and easily detectable CTL response, making it an excellent positive control for cytotoxicity assays.[2][3] |
| GP33-41 | Immunodominant glycoprotein (B1211001) epitope | 40-60% | Often used as a comparator immunodominant epitope to assess the breadth of the anti-viral T cell response.[4][5] |
| GP276-286 | Subdominant glycoprotein epitope | 10-30% | Demonstrates a lower but still significant CTL response, useful for studying the hierarchy of immune responses.[4] |
| Irrelevant Peptide | e.g., Influenza NP(366-374) | < 5% | Serves as a crucial negative control to establish the baseline for non-specific cell lysis.[6] |
| Unpulsed Cells | Target cells without peptide | < 5% | Acts as a fundamental negative control to measure background lysis in the assay.[5][7] |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible in vivo cytotoxicity assays. Below are the key experimental protocols for utilizing NP(396-404) and its controls.
In Vivo Cytotoxicity Assay Protocol
This protocol outlines the standard procedure for assessing peptide-specific CTL activity in mice.
1. Preparation of Target Cells:
- Harvest splenocytes from naïve syngeneic mice (e.g., C57BL/6).
- Lyse red blood cells using an appropriate lysis buffer.
- Wash the splenocytes with PBS or cell culture medium.
- Split the splenocytes into different populations for peptide pulsing.
2. Peptide Pulsing:
- Resuspend each cell population at a concentration of 10 x 10^6 cells/ml.[6]
- Incubate one population with the NP(396-404) peptide (typically 1-2 µg/mL) for 1 hour at 37°C.[6][7]
- Incubate other populations with control peptides (e.g., GP33-41, irrelevant peptide) at the same concentration and conditions.[6]
- Leave one population unpulsed as a negative control.
3. Differential Labeling of Target Cells:
- Wash the peptide-pulsed and unpulsed cells.
- Resuspend each population at 20 x 10^6 cells/ml.[6]
- Label each cell population with a different concentration of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE). For example:
- NP(396-404) pulsed cells: High concentration (e.g., 2.5 µM).[7]
- Control peptide pulsed cells: Intermediate concentration (e.g., 1 µM).
- Unpulsed cells: Low concentration (e.g., 0.25 µM).[7]
- Incubate for 10-15 minutes at 37°C.
- Quench the labeling reaction with cold medium or PBS containing FBS.
4. Adoptive Transfer:
- Wash and count the labeled cells.
- Mix the different labeled cell populations at a 1:1:1 ratio.
- Inject a total of 5-10 x 10^6 cells intravenously into experimental (e.g., LCMV-infected) and control (e.g., naïve) mice.[5][7]
5. Analysis of Specific Lysis:
- After 4-18 hours, harvest spleens or lymph nodes from the recipient mice.[5]
- Prepare single-cell suspensions.
- Analyze the cell populations by flow cytometry, distinguishing them by their different CFSE fluorescence intensities.
- Calculate the percentage of specific lysis for each peptide-pulsed population relative to the unpulsed control population using the following formula:
- % Specific Lysis = (1 - (% peptide-pulsed in infected mice / % unpulsed in infected mice) / (% peptide-pulsed in naive mice / % unpulsed in naive mice)) x 100
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the immunological mechanisms at play, the following diagrams are provided.
Caption: Experimental workflow for an in vivo cytotoxicity assay.
Caption: CTL-mediated cytotoxicity signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Expression of Viral Antigen by the Liver Leads to Chronic Infection Through the Generation of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Reproducibility and Reliability in T-Cell Assays Utilizing Nucleoprotein (396-404) Peptide
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of T-cell responses is paramount. The Nucleoprotein (396-404) peptide, an immunodominant epitope primarily from the Lymphocytic Choriomeningitis Virus (LCMV), is a vital tool for studying CD8+ T-cell immunity.[1] This guide provides a comparative overview of common T-cell assays using this peptide, with a critical focus on the factors that influence their reproducibility and reliability. A significant, and often overlooked, variable is the presence of trifluoroacetic acid (TFA) as a counterion in synthetic peptides, which can profoundly impact experimental outcomes.
The Critical Impact of Trifluoroacetic Acid (TFA) on Assay Reliability
Synthetic peptides are typically purified using high-performance liquid chromatography (HPLC), a process that often employs TFA.[2][3] Consequently, the final peptide product is often a TFA salt, which can introduce significant variability and artifacts in sensitive biological assays.[2][3][4] Understanding and mitigating the effects of TFA is a critical first step toward ensuring the reliability and reproducibility of T-cell assay data.
TFA can interfere with T-cell assays in several ways:
-
Cellular Toxicity: At concentrations as low as 10 nM, TFA can be toxic to cells, inhibiting proliferation and potentially inducing apoptosis. This can lead to an underestimation of the true T-cell response.[4]
-
Alteration of Peptide Structure and Activity: TFA can bind to the peptide and alter its secondary structure, potentially affecting its binding to MHC molecules and recognition by T-cell receptors.[4][5]
-
Assay Interference: TFA's acidity can alter the pH of the culture medium, affecting enzyme kinetics and other cellular processes.[4]
Table 1: The Influence of TFA on T-Cell Assay Performance
| Factor | Impact of TFA Contamination | Mitigation Strategy |
| Cell Viability & Proliferation | Dose-dependent cytotoxicity, inhibition of cell proliferation.[4] Can lead to false-negative or reduced signals. | TFA removal through methods like hydrochloric acid (HCl) exchange or ion-exchange chromatography.[5][6] |
| Peptide Conformation & Activity | Can alter the secondary structure and biological activity of the peptide.[4][5] | Conversion to a biologically equivalent salt form (e.g., hydrochloride or acetate).[3] |
| Assay Environment | Can lower the pH of the assay medium, affecting cellular functions. | Use of TFA-free peptides or careful pH buffering of the assay medium. |
| Data Reproducibility | Introduces a significant source of inter-assay variability and can cause discrepancies in data.[3] | Purchase peptides with guaranteed low TFA content (<1%) or perform in-house TFA removal.[2] |
Given these significant effects, it is strongly recommended that researchers use peptides with the lowest possible TFA content or perform a TFA removal procedure before their use in T-cell assays.
Comparison of T-Cell Assays for NP(396-404) Responses
Several assays can be used to measure the T-cell response to the NP(396-404) peptide. The choice of assay depends on the specific research question, the required sensitivity, and the available resources. The most common assays are the ELISpot, Intracellular Cytokine Staining (ICS), and cytotoxicity assays.
Table 2: Comparison of Common T-Cell Assays
| Assay Type | Principle | Primary Readout | Advantages | Disadvantages |
| ELISpot | Measures the frequency of cytokine-secreting cells at a single-cell level. Cells are cultured on a surface coated with a cytokine-specific capture antibody. Secreted cytokine is captured in the immediate vicinity of the cell, and a spot is developed for each cytokine-producing cell.[7][8] | Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).[7] | High sensitivity (up to 200 times more sensitive than ELISA), quantitative, relatively high throughput.[7] | Provides information on only one or a few cytokines at a time, does not provide information on the phenotype of the secreting cells. |
| Intracellular Cytokine Staining (ICS) | Detects the production of intracellular cytokines within specific cell populations using flow cytometry. Cells are stimulated in the presence of a protein transport inhibitor, then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines.[9] | Percentage of a specific T-cell subset (e.g., CD8+) producing a particular cytokine (e.g., IFN-γ). | Provides multiparametric data, allowing for the simultaneous analysis of cell phenotype and function (multiple cytokines).[10] | Lower sensitivity than ELISpot for detecting low-frequency responses, more complex data analysis.[7][11] |
| Cytotoxicity Assay (e.g., Chromium-51 Release) | Measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the specific peptide. Target cells are labeled with a radioactive substance (e.g., 51Cr), which is released upon cell lysis by CTLs.[12][13] | Percentage of specific lysis of target cells.[12] | Provides a direct measure of T-cell effector function (killing ability). | Involves the use of radioactive materials, which requires special handling and disposal. Less sensitive than cytokine-based assays for detecting T-cell responses.[14] |
Experimental Protocols
The following are generalized protocols for the most common T-cell assays used with the NP(396-404) peptide, synthesized from multiple sources. It is crucial to optimize these protocols for your specific experimental conditions.
General Workflow for T-Cell Assays
Protocol 1: IFN-γ ELISpot Assay
-
Plate Preparation: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[8][15]
-
Cell Plating: Wash the plate and block with RPMI 1640 medium containing 10% FCS. Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add the NP(396-404) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate (e.g., BCIP/NBT).
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Stimulate with the NP(396-404) peptide (1-10 µg/mL) for 6 hours at 37°C.[16] For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A).[9]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer for 20 minutes at room temperature.[9] Then, wash and permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
Protocol 3: Chromium-51 Release Cytotoxicity Assay
-
Target Cell Preparation: Label target cells (e.g., MC57 fibroblasts or T2 cells) that express the appropriate MHC class I molecule with 51Cr for 1-2 hours at 37°C.[12][13]
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the NP(396-404) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well round-bottom plate. Add effector cells (e.g., PBMCs or purified T-cells) at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells lysed with a detergent.[13]
-
Signaling Pathway and Logical Relationships
T-Cell Receptor Signaling upon NP(396-404) Recognition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biobasic.com [biobasic.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of two T-cell assays to evaluate T-cell responses to SARS-CoV-2 following vaccination in naïve and convalescent healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT protocol | Abcam [abcam.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. revvity.com [revvity.com]
- 14. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. pnas.org [pnas.org]
A Comparative Guide to Peptide Analogs of Nucleoprotein (396-404) and their T-Cell Activation Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell activation potential of peptide analogs of the immunodominant CD8+ T-cell epitope from the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein, NP396-404. The wild-type NP396-404 peptide (sequence: FQPQNGQFI) is a critical target for cytotoxic T-lymphocyte (CTL) responses in H-2b restricted mice, making its analogs of significant interest for vaccine development and immunotherapeutic research.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing T-cell activation, and visualizes the underlying signaling pathways.
Comparative Analysis of T-Cell Activation
While extensive public data on a wide range of synthetic NP396-404 analogs is limited, the existing research provides a strong foundation for understanding the characteristics of the wild-type peptide and its interaction with the immune system. The T-cell response to NP396-404 is frequently benchmarked against other immunodominant LCMV epitopes, such as GP33-41 and GP276-286.
NP396-specific CTLs have been shown to be approximately 1,000 times more sensitive to antigen than GP33-specific CTLs, highlighting the high functional avidity of the T-cell response to the NP396-404 epitope.[1] This high avidity is a crucial factor in its immunodominance and protective capacity.[3]
Below is a comparative summary of T-cell responses to the wild-type NP396-404 peptide and other relevant LCMV epitopes. This data is compiled from various studies and is intended to provide a relative measure of immunogenicity.
| Peptide Epitope | Sequence | MHC Restriction | T-Cell Response Metric | Result |
| NP396-404 | FQPQNGQFI | H-2Db | Functional Avidity (CTL Lysis) | High (10-1,000x more sensitive than GP33)[1] |
| IFN-γ Production | Robust response from CD8+ T-cells[2] | |||
| Polyfunctionality (IFN-γ, TNF-α, IL-2) | Induces polyfunctional CD8+ T-cells[4] | |||
| GP33-41 | KAVYNFATC | H-2Db | Functional Avidity (CTL Lysis) | Lower than NP396-404[1] |
| IFN-γ Production | Strong response from CD8+ T-cells[2] | |||
| GP276-286 | SGVENPGGYCL | H-2Db | Functional Avidity (CTL Lysis) | Intermediate (10x more sensitive than GP33)[1] |
| IFN-γ Production | Subdominant response compared to NP396 and GP33[2] |
Experimental Protocols
Accurate assessment of T-cell activation is fundamental to peptide analog studies. The following are detailed methodologies for key experiments cited in the literature for evaluating responses to NP396-404 and its analogs.
Intracellular Cytokine Staining (ICS)
This assay is used to quantify the frequency of antigen-specific T-cells that produce cytokines upon stimulation.
Protocol:
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice.
-
In Vitro Stimulation: Incubate 1-2 x 106 cells in 96-well round-bottom plates with the NP396-404 peptide (or its analog) at a concentration of 1-10 µg/mL. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to the cell suspension to trap cytokines intracellularly.[2]
-
Incubation: Incubate the cells for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain for surface markers such as CD8, CD4, and CD44 using fluorescently labeled antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain for intracellular cytokines such as IFN-γ, TNF-α, and IL-2 with fluorescently labeled antibodies.[2]
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD8+ T-cell population.
ELISpot (Enzyme-Linked Immunospot) Assay
The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Add isolated splenocytes or PBMCs to the wells in the presence of the NP396-404 peptide or its analogs at various concentrations.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a cytokine-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader.
In Vivo Cytotoxicity Assay
This assay measures the cytotoxic T-lymphocyte (CTL) activity in vivo.
Protocol:
-
Target Cell Preparation: Prepare two populations of syngeneic splenocytes. One population is pulsed with the NP396-404 peptide (or analog) and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is not pulsed with peptide and is labeled with a low concentration of the dye (CFSElow) to serve as an internal control.
-
Adoptive Transfer: Inject an equal number of both CFSE-labeled cell populations intravenously into recipient mice that have been previously immunized or infected.
-
In Vivo Killing: Allow 16-18 hours for the CTLs in the recipient mice to recognize and kill the peptide-pulsed target cells.
-
Analysis: Harvest splenocytes from the recipient mice and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry. The reduction in the CFSEhigh population relative to the CFSElow population indicates the level of specific in vivo killing.
T-Cell Receptor Signaling Pathway
The activation of a T-cell upon recognition of the NP396-404 peptide presented by an MHC class I molecule initiates a complex intracellular signaling cascade. This pathway culminates in the activation of transcription factors that drive cytokine production, proliferation, and cytotoxic effector functions.
Caption: T-Cell Receptor (TCR) signaling pathway upon pMHC engagement.
Experimental Workflow for Peptide Analog Evaluation
The systematic evaluation of novel peptide analogs of NP396-404 involves a tiered approach, from initial screening to in-depth functional characterization.
Caption: Workflow for the evaluation of NP396-404 peptide analogs.
References
- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of CD8+ T Cell Function and Immunodominance Generated with an H2O2-Inactivated Whole-Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of CTL Lines Generated with Influenza Nucleoprotein (396-404): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytotoxic T Lymphocyte (CTL) lines generated with the influenza virus Nucleoprotein (NP) epitope NP(396-404), an immunodominant epitope in certain MHC haplotypes. We will delve into the specificity of these CTLs, comparing their performance with CTLs generated against other key influenza epitopes, supported by experimental data. This guide also offers detailed protocols for the generation and assessment of these CTL lines.
Performance Comparison of Influenza-Specific CTLs
The specificity of a CTL line is paramount for its potential therapeutic use, ensuring it targets virus-infected cells without harming healthy tissue. The following tables summarize quantitative data from studies assessing the specificity and functional avidity of CTLs targeting the influenza NP(396-404) epitope compared to other well-characterized influenza CTL epitopes, such as Matrix protein 1 (M1) 58-66 and Polymerase acidic protein (PA) 224-233.
Table 1: Chromium-51 Release Assay - Lytic Activity of Influenza-Specific CTLs
| CTL Specificity | Target Cells | Effector to Target (E:T) Ratio | % Specific Lysis | Irrelevant Peptide Control (% Lysis) | Reference |
| NP(396-404) | NP(396-404) pulsed | 25:1 | 65% | <5% | [1] |
| 8:1 | 45% | <5% | [1] | ||
| 2.5:1 | 25% | <5% | [1] | ||
| M1(58-66) | M1(58-66) pulsed | 30:1 | 70% | Not Reported | [2] |
| 10:1 | 55% | Not Reported | [2] | ||
| 3:1 | 30% | Not Reported | [2] | ||
| PA(224-233) | PA(224-233) pulsed | Not Reported | Not Reported | Not Reported | [3] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: IFN-γ ELISpot Assay - Frequency of Antigen-Specific CTLs
| CTL Specificity | Stimulating Peptide | Spot Forming Units (SFU) per 10^6 Cells | Irrelevant Peptide Control (SFU) | Reference |
| NP(396-404) | NP(396-404) | ~400 | <10 | [4] |
| M1(58-66) | M1(58-66) | 14.3% - 45.7% of CD8+ T cells expressing CD107a | Not Reported | [5] |
| PA(224-233) | PA(224-233) | Not Reported | Not Reported | [3] |
Note: Data for M1(58-66) is presented as a percentage of activated CD8+ T cells, which is a different metric than SFU per million cells and should be interpreted with caution in direct comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for the generation of influenza-specific CTL lines and for assessing their specificity.
Generation of Influenza Virus-Specific CTL Lines[6]
This protocol describes the generation of human CTL clones from peripheral blood lymphocytes (PBLs).
-
Initial Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) with autologous influenza A virus-infected cells in vitro.
-
Second Stimulation: After 7 days, restimulate the cultures with freshly infected autologous cells.
-
Cloning by Limiting Dilution: After another 7 days, perform limiting dilution of the cultured lymphocytes in the presence of T cell growth factor (TCGF), irradiated allogeneic feeder cells, and a mitogen such as phytohemagglutinin (PHA).
-
Expansion of Clones: Expand growing clones in medium supplemented with TCGF.
-
Screening for Specificity: Screen the resulting CTL clones for their ability to lyse autologous target cells infected with influenza A virus, but not uninfected target cells or cells infected with an unrelated virus (e.g., influenza B virus).
Chromium-51 Release Assay[1]
This assay measures the ability of CTLs to lyse target cells.
-
Target Cell Preparation: Label target cells (e.g., T2 cells) with Chromium-51 (⁵¹Cr).
-
Peptide Pulsing: Pulse the labeled target cells with the specific peptide (e.g., NP(396-404)), an irrelevant control peptide, or no peptide.
-
Co-culture: Co-culture the CTL effector cells with the prepared target cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Experimental Release: ⁵¹Cr released in the presence of CTLs.
-
Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
IFN-γ ELISpot Assay[7][8]
This assay quantifies the number of antigen-specific, cytokine-producing T cells.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Cell Plating: Add PBMCs or purified T cells to the wells, along with the specific peptide (e.g., NP(396-404)), a positive control (e.g., mitogen), and a negative control (medium or irrelevant peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: Add a substrate that forms a colored precipitate when acted upon by the enzyme.
-
Spot Counting: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing CTL specificity and the fundamental signaling pathway of T-cell activation.
Caption: Workflow for assessing CTL specificity.
Caption: TCR signaling and CTL activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity between HLA-A2-restricted FLU-M1:58–66 and HIV p17 GAG:77–85 epitopes in HIV-infected and uninfected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compromised Influenza Virus-Specific CD8+-T-Cell Memory in CD4+-T-Cell-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different lots of Nucleoprotein (396-404) (TFA).
A Researcher's Guide to Comparing Lots of Nucleoprotein (396-404) (TFA)
For researchers in immunology, virology, and drug development, the consistency and quality of synthetic peptides are paramount for reproducible experimental outcomes. The Nucleoprotein (396-404) peptide, with the sequence FQPQNGQFI, is a critical reagent in studying T-cell immunity, particularly in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection models.[1][2][3][4] Trifluoroacetic acid (TFA) is often present as a counter-ion from the purification process and can impact experimental results. Therefore, ensuring minimal lot-to-lot variability is essential.
This guide provides a framework for the side-by-side comparison of different lots of Nucleoprotein (396-404) (TFA), outlining key quality control experiments and offering standardized protocols. The objective is to empower researchers to independently assess the quality and consistency of their peptide reagents.
Comparative Analysis of Key Quality Attributes
A thorough comparison of different peptide lots should focus on purity, identity, and peptide content. Below is a summary table with hypothetical data for three distinct lots of Nucleoprotein (396-404) (TFA), illustrating how to present such a comparison.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder | White to off-white lyophilized powder | White to off-white lyophilized powder |
| Purity (by HPLC at 214 nm) | 98.95% | 96.50% | 99.56% | > 95% |
| Identity (by Mass Spectrometry) | 1078.18 Da | 1078.20 Da | 1078.19 Da | 1078.18 ± 1.0 Da |
| Peptide Content (by Amino Acid Analysis) | 85% | 78% | 91% | > 75% |
| TFA Content (by NMR or IC) | 10% | 15% | 8% | < 15% |
| Solubility (in H₂O) | 100 mg/mL | 100 mg/mL | 100 mg/mL | ≥ 10 mg/mL |
Note: The data presented in this table is for illustrative purposes only and does not represent actual product specifications.
Experimental Protocols
Detailed and consistent methodologies are crucial for an accurate comparison. The following are standard protocols for the key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates the target peptide from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Reconstitute a small amount of the lyophilized peptide from each lot in water to a final concentration of 1 mg/mL.
-
Inject 20 µL of each sample into the HPLC system.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Identity Verification by Mass Spectrometry (MS)
This technique confirms the molecular weight of the peptide, verifying its sequence.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the 1 mg/mL peptide solution from the HPLC preparation 1:100 in 50% acetonitrile with 0.1% formic acid.
-
Procedure:
-
Infuse the diluted sample directly into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 500-1500 m/z).
-
Compare the observed molecular weight to the theoretical molecular weight of Nucleoprotein (396-404) (1078.18 Da).
-
Peptide Content Analysis
This determines the percentage of peptide in the lyophilized powder, with the remainder being counter-ions and water.
-
Method: Amino Acid Analysis (AAA).
-
Procedure:
-
Accurately weigh a sample of the lyophilized powder from each lot.
-
Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Analyze the amino acid composition using an amino acid analyzer or by a derivatization method followed by HPLC or GC.
-
Quantify the amount of each amino acid and calculate the total peptide content based on the initial weight of the powder.
-
Visualizing the Workflow and Signaling Pathway
To ensure a systematic approach to lot comparison, a standardized workflow is essential. The following diagram illustrates the process from sample reception to data analysis.
Caption: Workflow for the comparative analysis of peptide lots.
The Nucleoprotein (396-404) peptide is a key epitope for stimulating antigen-specific T cells in assays such as ELISPOT and intracellular cytokine staining (ICS).[1] The peptide is presented by MHC class I molecules on the surface of infected cells, leading to recognition and activation of CD8+ T cells.
Caption: Simplified signaling pathway for T-cell activation.
References
A Researcher's Guide to Validating the Purity of Synthetic Nucleoprotein (396-404) Peptide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comparative analysis of key analytical techniques for validating the purity of the synthetic Nucleoprotein (396-404) peptide, an immunodominant epitope from the lymphocytic choriomeningitis virus (LCMV). By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers with the knowledge to critically evaluate peptide quality from various sources.
The integrity of research involving synthetic peptides hinges on the purity of the peptide preparation. Impurities, which can arise during solid-phase peptide synthesis (SPPS), can include truncated or deletion sequences, byproducts with incomplete deprotection of amino acid side chains, or modifications like oxidation.[1][2] These contaminants can lead to erroneous experimental results, including diminished biological activity or non-specific immune responses. Therefore, a multi-faceted approach to purity validation is essential.
This guide focuses on three orthogonal analytical methods for characterizing synthetic peptides: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for determining peptide content.
Comparative Analysis of Nucleoprotein (396-404) Peptide Purity
To illustrate the importance of a comprehensive purity assessment, the following table summarizes hypothetical analytical data for three different batches of synthetic Nucleoprotein (396-404) peptide from different vendors.
| Parameter | Vendor A | Vendor B | Vendor C |
| RP-HPLC Purity (%) | >98% | >95% | >95% |
| Mass Spectrometry (Identity) | Confirmed | Confirmed | Confirmed |
| Theoretical Mass (Da) | 1025.18 | 1025.18 | 1025.18 |
| Observed Mass (Da) | 1025.17 | 1025.19 | 1025.20 & 1041.19 |
| Amino Acid Analysis (Net Peptide Content) | 85% | 70% | 72% |
| Appearance | White Powder | White Powder | White Powder |
| Solubility | Clear, colorless solution in water | Clear, colorless solution in water | Clear, colorless solution in water |
Analysis of Comparative Data:
-
Vendor A demonstrates a high-purity product. The RP-HPLC purity is excellent, the observed mass in MS precisely matches the theoretical mass, and the net peptide content determined by AAA is high, indicating a low proportion of non-peptide components like water and counter-ions.
-
Vendor B provides a product with good RP-HPLC purity and confirmed identity. However, the lower net peptide content suggests a higher proportion of non-peptide components.
-
Vendor C , while having a seemingly acceptable RP-HPLC purity, shows a significant impurity in the mass spectrometry analysis (an additional peak at 1041.19 Da), suggesting the presence of a modified or oxidized peptide. The net peptide content is also on the lower side.
This comparative data highlights that relying on a single metric, such as RP-HPLC purity, can be misleading. A combination of these analytical techniques provides a more complete and accurate picture of the synthetic peptide's quality.
Experimental Protocols for Purity Validation
A robust validation of synthetic peptide purity involves a workflow that integrates data from the following orthogonal methods.
Caption: Workflow for comprehensive purity validation of synthetic peptides.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of a synthetic peptide sample by separating the target peptide from its impurities based on hydrophobicity.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a C18 stationary phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Employ a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the column effluent using a UV detector at 210-220 nm, where the peptide bond absorbs light.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all observed peaks.
Mass Spectrometry (MS)
MS is used to confirm the identity of the synthetic peptide by measuring its molecular weight with high accuracy.
Methodology:
-
Sample Preparation: The sample prepared for RP-HPLC analysis can often be used directly for LC-MS, or further diluted.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Common ionization techniques for peptides include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the peptide. This observed molecular weight is then compared to the theoretical molecular weight calculated from the peptide's amino acid sequence.
Amino Acid Analysis (AAA)
AAA is the gold standard for determining the absolute quantity of peptide in a sample (net peptide content).
Methodology:
-
Acid Hydrolysis: A precisely weighed amount of the peptide is hydrolyzed in 6N HCl at approximately 110°C for 24 hours. This process breaks down the peptide into its constituent amino acids.
-
Amino Acid Separation and Quantification: The resulting amino acid mixture is separated by ion-exchange chromatography or another suitable chromatographic method. The amino acids are then derivatized to allow for detection and quantification, often using ninhydrin (B49086) or a fluorescent tag.
-
Data Analysis: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known amino acid sequence and the measured quantities of the stable amino acids.
Functional Context: The MHC Class I Presentation Pathway
The Nucleoprotein (396-404) peptide is a key epitope in the immune response to LCMV infection. Its purity is critical for in vitro and in vivo studies of T-cell activation. This peptide is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells to cytotoxic T lymphocytes (CTLs).
Caption: MHC Class I antigen presentation pathway for the Nucleoprotein (396-404) peptide.
The presence of impurities in a synthetic Nucleoprotein (396-404) peptide preparation can interfere with this process. For example, truncated or modified peptides may not bind effectively to the MHC class I molecule, leading to an underestimation of the T-cell response. Conversely, other peptide impurities could non-specifically activate T-cells, resulting in false-positive results.
Conclusion
References
Cross-Validation of ELISpot and Flow Cytometry for NP(396-404) Specific T-Cell Responses: A Comparative Guide
This guide provides a comprehensive comparison of two widely used single-cell immunology assays, the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry, for the detection and quantification of T-cell responses specific to the influenza A virus nucleoprotein epitope NP(396-404). This resource is intended for researchers, scientists, and drug development professionals involved in immune monitoring.
Introduction
The accurate measurement of antigen-specific T-cell responses is critical for the development of vaccines and immunotherapies. Both ELISpot and flow cytometry are powerful techniques for this purpose, each with its own set of advantages and limitations. The ELISpot assay is renowned for its high sensitivity in detecting cytokine-secreting cells, while flow cytometry allows for multi-parametric characterization of responding T-cell subsets. This guide presents a cross-validation of these two methods for the well-characterized human leukocyte antigen (HLA)-A*0201 restricted CD8+ T-cell epitope from influenza virus, NP(396-404).
Experimental Protocols
Detailed methodologies for performing IFN-γ ELISpot and intracellular cytokine staining for flow cytometry to detect NP(396-404)-specific T-cell responses are outlined below.
IFN-γ ELISpot Assay Protocol
This protocol is adapted from standard IFN-γ ELISpot assay procedures.[1][2][3]
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile phosphate-buffered saline (PBS).
-
Coat the plate with an anti-human IFN-γ capture antibody at a concentration of 10 µg/mL in sterile PBS (100 µL/well).
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate three times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with 200 µL/well of complete RPMI-1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Decant the blocking medium from the plate and add 2x10^5 to 5x10^5 PBMCs per well.
-
-
Antigen Stimulation:
-
Add the NP(396-404) peptide to the corresponding wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium only or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5-10% CO2.[1][3]
-
-
Detection and Development:
-
Wash the plate three times with PBS and then three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Add a biotinylated anti-human IFN-γ detection antibody (100 µL/well) diluted in PBS with 0.5% BSA.
-
Incubate for 2 hours at 37°C.
-
Wash the plate six times with PBS-T.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate (100 µL/well) and incubate for 45 minutes at room temperature.
-
Wash the plate three times with PBS-T and three times with PBS.
-
Add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development (typically 5-60 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry Protocol
This protocol is a standard procedure for detecting intracellular cytokines by flow cytometry.[4][5][6]
-
Cell Stimulation:
-
To 1-2x10^6 PBMCs in a 5 mL polystyrene tube, add the NP(396-404) peptide at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium or irrelevant peptide) and a positive control (e.g., Staphylococcal enterotoxin B or PMA/Ionomycin).
-
Incubate the cells for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.[5]
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add a fluorochrome-conjugated anti-human IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events (e.g., >100,000 lymphocytes) for robust analysis.
-
Analyze the data using appropriate software to gate on live, single CD3+CD8+ T cells and determine the percentage of IFN-γ positive cells.
-
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of ELISpot and flow cytometry for the detection of NP(396-404)-specific T-cell responses, based on published literature.
| Feature | ELISpot | Flow Cytometry (ICS) | References |
| Primary Output | Number of cytokine-secreting cells (Spot Forming Cells/10^6 PBMCs) | Percentage of cytokine-positive cells within a defined population (e.g., %IFN-γ+ of CD8+ T cells) | [7][8] |
| Sensitivity | Very high; can detect as few as 1 in 100,000 to 1 in 1,000,000 cells. | High, but generally considered less sensitive than ELISpot for detecting low-frequency responses. | [9][10][11] |
| Quantitative Range | Typically linear over a range of 10-1000 spots per well. | Wide dynamic range, capable of quantifying frequencies from <0.01% to >50%.[5] | [9] |
| Phenotypic Analysis | Limited to the secreted cytokine. | Multi-parametric; allows simultaneous analysis of cell surface markers (e.g., CD4, CD8, memory markers) and multiple intracellular cytokines. | [5][12] |
| Cell Viability | Not directly assessed; requires viable cells for cytokine secretion. | Can be assessed using viability dyes, allowing exclusion of dead cells from analysis. | [5] |
| Throughput | High; 96-well plate format is standard. | Moderate to high, depending on the use of plate-based autosamplers. | |
| Correlation | Generally, a strong correlation is observed between ELISpot and flow cytometry results for NP-specific responses, particularly for CD8+ T cells.[7] | A strong correlation is observed between ELISpot and flow cytometry results for NP-specific responses, particularly for CD8+ T cells.[7] | [7] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the ELISpot and flow cytometry assays.
Caption: Workflow of the IFN-γ ELISpot assay.
Caption: Workflow of the Intracellular Cytokine Staining (ICS) for Flow Cytometry.
Caption: Logical framework for comparing ELISpot and Flow Cytometry.
Conclusion
Both ELISpot and flow cytometry are robust and reliable methods for quantifying NP(396-404)-specific T-cell responses. The choice between the two assays will depend on the specific research question. For high-sensitivity screening of low-frequency responses, the ELISpot assay is often preferred. For in-depth characterization of the responding T-cell populations, including their phenotype and polyfunctionality, flow cytometry is the more powerful tool. Cross-validation of results using both techniques can provide a more comprehensive understanding of the cellular immune response to influenza infection or vaccination.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. viroclinics.com [viroclinics.com]
- 6. protocols.io [protocols.io]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Molecular adjuvant IL-33 enhances the potency of a DNA vaccine in a lethal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. scispace.com [scispace.com]
- 11. mabtech.com [mabtech.com]
- 12. Flow Cytometric and Cytokine ELISpot Approaches To Characterize the Cell-Mediated Immune Response in Ferrets following Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo and In Vitro T-Cell Responses to the Immunodominant Epitope Nucleoprotein (396-404)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-cell responses to the viral nucleoprotein epitope NP(396-404) under in vivo and in vitro conditions. This analysis, supported by experimental data, highlights key differences in T-cell activation, effector function, and memory development, offering critical insights for the design and evaluation of T-cell-based therapeutics and vaccines.
The nucleoprotein (NP) of various viruses, including influenza and lymphocytic choriomeningitis virus (LCMV), is a major target for cytotoxic T lymphocyte (CTL) responses.[1][2][3][4][5] The NP(396-404) peptide, in the context of the H-2Db MHC class I molecule in mice, represents an immunodominant epitope that elicits a robust CD8+ T-cell response.[6] Understanding the nuances between T-cell responses generated within a living organism (in vivo) versus those stimulated in a controlled laboratory setting (in vitro) is paramount for translating preclinical findings into effective clinical applications.
Quantitative Comparison of T-Cell Responses: In Vivo vs. In Vitro
The following tables summarize key quantitative parameters of CD8+ T-cell responses to the NP(396-404) epitope, compiled from multiple studies. It is important to note that in vivo data is typically generated following viral infection (e.g., with LCMV), where T-cells are primed and expand in a complex physiological environment. In contrast, in vitro data often involves the stimulation of naïve T-cells or the re-stimulation of memory T-cells isolated from previously infected animals with the synthetic NP(396-404) peptide.
| Parameter | In Vivo Response (Post-LCMV Infection) | In Vitro Response (Peptide Stimulation) | Key Differences & Considerations |
| T-Cell Frequency | |||
| % of NP(396-404) specific CD8+ T-cells in spleen (peak response, ~day 8) | 5% - 17.4% of total CD8+ T-cells[3][7][8] | Data on induction from naïve T-cells is sparse. Re-stimulation of memory cells can yield high frequencies. | In vivo frequencies reflect clonal expansion in response to infection dynamics. In vitro responses are highly dependent on initial cell populations and culture conditions. |
| Effector Function | |||
| IFN-γ Production | High frequency of IFN-γ producing cells upon ex vivo restimulation (~82% of specific T-cells)[9] | High frequency of IFN-γ production upon stimulation.[10] | Both environments can induce robust IFN-γ production, a hallmark of Type 1 T-cell responses. |
| Cytotoxicity (% Specific Lysis) | 40% - 80%[4][10] | Can be highly effective, but quantitative data is often presented as effector-to-target ratios. | In vivo cytotoxicity reflects the complex interplay of T-cells with target cells in tissues. In vitro assays provide a more direct measure of lytic potential. |
| Proliferation | |||
| Clonal Expansion | Vigorous expansion leading to a significant population of NP(396-404) specific T-cells. | Proliferation can be induced, often measured by CFSE dilution or [3H]thymidine incorporation.[11] | In vivo proliferation is regulated by a multitude of factors including cytokines and co-stimulation. In vitro proliferation is more directly driven by peptide concentration and co-stimulatory signals provided. |
| Memory Formation | |||
| Memory Cell Population | A stable population of memory T-cells is established following the contraction phase.[9] | Can be modeled in vitro, but the development of long-lived, quiescent memory cells is challenging to replicate. | The tissue microenvironment and cytokine milieu are critical for the development of authentic memory T-cells in vivo. |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway for NP(396-404) Recognition
The initiation of a T-cell response to the NP(396-404) peptide is dependent on the recognition of the peptide-MHC class I complex by the T-cell receptor. This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and the acquisition of effector functions.
Experimental Workflow: In Vivo T-Cell Response Analysis
The study of in vivo T-cell responses typically involves infecting a host, allowing for the development of an immune response, followed by the isolation and analysis of T-cells from lymphoid organs.
Experimental Workflow: In Vitro T-Cell Stimulation
In vitro studies allow for a more controlled analysis of T-cell activation and function in response to a specific stimulus.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. JCI - Absence of mouse 2B4 promotes NK cell–mediated killing of activated CD8+ T cells, leading to prolonged viral persistence and altered pathogenesis [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]
- 9. Attrition of Bystander CD8 T Cells during Virus-Induced T-Cell and Interferon Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Benchmarking Novel Antiviral Compounds: A Comparative Guide Using Nucleoprotein (396-404) T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antiviral compounds, utilizing the activation of Nucleoprotein (396-404) specific T-cells as a key benchmark for immunomodulatory effects alongside direct antiviral activity. The highly conserved nature of the influenza nucleoprotein (NP) makes it a crucial target for T-cell-mediated immunity, offering cross-strain protection. The NP (396-404) epitope is a well-characterized immunodominant epitope for CD8+ T-cells in the context of influenza infection. Measuring the response of T-cells specific to this epitope provides a valuable metric for evaluating how antiviral compounds may influence the development of cellular immunity.
Comparative Analysis of Antiviral Compounds
The following table summarizes the known effects of prominent antiviral compounds on influenza-specific T-cell activation. It is important to note that direct comparative studies using the NP (396-404) T-cell activation assay for all compounds are not extensively available in the public domain. The data presented for Oseltamivir (B103847) is more specific to this endpoint, while the effects of Favipiravir (B1662787) and Baloxavir are inferred from their mechanisms of action and available immunomodulatory data.
| Antiviral Compound | Mechanism of Action | Effect on Viral Load | Impact on NP (396-404) T-Cell Activation | Key Findings & Implications for Cellular Immunity |
| Oseltamivir (Tamiflu®) | Neuraminidase Inhibitor | Reduces viral shedding and duration of symptoms.[1][2] | Reduced Magnitude of Effector CD8+ T-cell Response : Studies have shown that oseltamivir treatment leads to a decrease in the number of influenza-specific CD8+ effector T-cells, including those targeting the nucleoprotein.[3][4] | While reducing the primary effector T-cell response, likely due to lower viral antigen load and inflammation, oseltamivir treatment appears to permit the development of functional memory T-cells.[4][5] This suggests that while the initial cellular response is dampened, long-term protective immunity may still be established. |
| Favipiravir (Avigan®) | RNA-dependent RNA polymerase (RdRp) Inhibitor | Broad-spectrum antiviral activity against influenza A, B, and C viruses.[2][6] | Likely Reduced Magnitude of T-cell Response (Inferred) : By rapidly reducing viral replication, Favipiravir is expected to decrease the antigenic stimulus for T-cell activation. It has also been shown to suppress the production of TNF-α, a pro-inflammatory cytokine involved in T-cell activation.[7] | The potent antiviral effect and potential anti-inflammatory properties suggest a significant reduction in the primary T-cell response. Further studies are required to determine the impact on the establishment of long-term T-cell memory. |
| Baloxavir marboxil (Xofluza®) | Cap-dependent Endonuclease Inhibitor | Rapidly reduces viral load, often more so than neuraminidase inhibitors.[8][9] | Likely Reduced Magnitude of T-cell Response (Inferred) : As a potent inhibitor of viral replication, Baloxavir would diminish the amount of viral antigens available for presentation to T-cells. Its mechanism is upstream of viral protein synthesis, suggesting a profound impact on antigen load.[10] | The rapid and potent reduction in viral replication suggests a significant impact on the magnitude of the initial T-cell response. Combination therapy with MEK inhibitors has been shown to have synergistic effects, indicating a potential interplay with host cell signaling pathways that could also influence T-cell activation.[11] The effect on the development of T-cell memory requires further investigation. |
| Compound X (Hypothetical) | Novel Mechanism (e.g., Host-targeting) | Variable | To be determined | A hypothetical compound targeting a host factor essential for viral replication might have a different immunomodulatory profile. For instance, if it inhibits viral replication without causing broad immunosuppression, it might allow for a more robust memory T-cell response compared to compounds that solely reduce viral load. |
Experimental Protocols
Detailed methodologies for the key assays used to generate the data in this guide are provided below.
IFN-γ ELISpot Assay for NP (396-404) Specific T-Cell Activation
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of T-cells that produce Interferon-gamma (IFN-γ) upon stimulation with the NP (396-404) peptide.
Principle: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured in wells of a 96-well plate pre-coated with an anti-IFN-γ capture antibody. When T-cells are stimulated with the NP (396-404) peptide, they secrete IFN-γ, which is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After washing away the cells, a second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates as a colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-producing cell.
Detailed Protocol:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Block the antibody-coated plate with 200 µL/well of complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Decant the blocking medium and add 2 x 10^5 to 5 x 10^5 PBMCs in 100 µL of medium to each well.
-
-
Stimulation:
-
Add 100 µL of the NP (396-404) peptide solution to the wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like PHA or anti-CD3/CD28 beads).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) and three times with PBS.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody (1 µg/mL in PBS with 1% BSA) to each well and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST, followed by three washes with PBS.
-
Add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase) and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Intracellular cytokine staining allows for the multiparametric analysis of T-cell function at the single-cell level, identifying the phenotype of the cytokine-producing cells (e.g., CD8+ T-cells).
Principle: Cells are stimulated in vitro with the NP (396-404) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell. The cells are then stained for surface markers (e.g., CD3, CD8), followed by fixation and permeabilization to allow for the intracellular staining of IFN-γ. The percentage of CD8+ T-cells producing IFN-γ can then be quantified by flow cytometry.
Detailed Protocol:
-
Cell Stimulation:
-
To 1-2 x 10^6 PBMCs or splenocytes in complete RPMI-1640 medium, add the NP (396-404) peptide at a final concentration of 1-10 µg/mL.
-
Include negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all tubes.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.
-
Wash the cells with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing a fluorescently labeled anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with the permeabilization/wash buffer.
-
-
Acquisition and Analysis:
Visualizations
Signaling Pathway of NP (396-404) Mediated T-Cell Activation
Caption: TCR signaling cascade initiated by NP(396-404) presentation.
Experimental Workflow for Benchmarking Antiviral Compounds
Caption: Workflow for assessing antiviral impact on T-cell activation.
References
- 1. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 3. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 4. anilocus.com [anilocus.com]
- 5. Intracellular Cytokine (INF-gamma) Staining Assay [en.bio-protocol.org]
- 6. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. bag.admin.ch [bag.admin.ch]
- 9. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iti.stanford.edu [iti.stanford.edu]
- 13. lerner.ccf.org [lerner.ccf.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Nucleoprotein (396-404) (TFA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nucleoprotein (396-404) (TFA). The following procedures are designed to ensure the safe handling and disposal of this peptide, which is accompanied by the highly corrosive counter-ion, trifluoroacetic acid (TFA). Adherence to these protocols is essential for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The handling of Nucleoprotein (396-404) (TFA) requires stringent protective measures due to the presence of TFA, a corrosive acid that can cause severe burns.[1][2] The following table summarizes the mandatory PPE for all procedures involving this substance.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for low-volume applications; double-gloving is recommended.[3] For higher volumes, heavy-duty gloves such as butyl rubber or Viton are required.[1] | Prevents skin contact with the corrosive TFA and protects the peptide from contamination.[1] |
| Eye Protection | Chemical splash goggles | ANSI-approved, properly fitting goggles are required.[1] A face shield should be worn in conjunction with goggles for splash hazards. | Protects eyes from splashes of the corrosive and irritating substance.[1][2] |
| Body Protection | Laboratory coat | A properly sized, buttoned lab coat is mandatory.[4] For larger quantities, a chemical-resistant apron is also necessary.[1] | Shields skin and clothing from spills and contamination.[1][4] |
| Footwear | Closed-toed shoes | Required at all times in the laboratory.[4] | Protects feet from spills and falling objects. |
| Respiratory Protection | Fume Hood | All handling of TFA and the peptide should be conducted in a properly functioning chemical fume hood.[1][3] | Prevents inhalation of harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Nucleoprotein (396-404) (TFA) from reception to use. Peptides are sensitive molecules that can degrade if not handled properly.[4]
-
Preparation and Environment :
-
Always work within a certified chemical fume hood to mitigate inhalation risks from TFA.[1][3]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[2]
-
Before opening, allow the lyophilized peptide container to reach room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5][6]
-
-
Reconstitution :
-
Don the appropriate PPE as detailed in the table above.
-
Carefully open the vial inside the fume hood.
-
Use a sterile, appropriate solvent for reconstitution. The choice of solvent will depend on the experimental requirements and the peptide's properties.
-
When adding the solvent, do so slowly to avoid aerosolization.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can damage the peptide structure.[6]
-
-
Use in Experiments :
Disposal Plan
Proper disposal of Nucleoprotein (396-404) (TFA) and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
All waste containing Nucleoprotein (396-404) (TFA), including unused solutions, contaminated pipette tips, tubes, and gloves, must be collected as hazardous waste.[1][3]
-
This waste should not be mixed with other waste streams unless compatibility has been confirmed.[3] Specifically, it must be kept separate from bases, oxidizing agents, and reducing agents.[3]
-
-
Waste Collection :
-
Collect liquid waste in a designated, labeled, and sealed hazardous waste container.[1] The container must be compatible with acidic and potentially organic waste. Do not use metal containers.[1][7]
-
Solid waste, such as contaminated gloves and labware, should be double-bagged in clear plastic bags and labeled as hazardous waste.[1]
-
-
Final Disposal :
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for Nucleoprotein (396-404) (TFA).
Caption: Workflow for handling and disposal of Nucleoprotein (396-404) (TFA).
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. nj.gov [nj.gov]
- 3. amherst.edu [amherst.edu]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. methodpeptides.com [methodpeptides.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
